Technical Documentation Center

(Z)-Methyl 2-iodo-3-methoxyacrylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Z)-Methyl 2-iodo-3-methoxyacrylate

Core Science & Biosynthesis

Foundational

The Strategic Role of (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) in Agrochemical and Pharmaceutical Synthesis

Executive Summary (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) is a highly specialized, stereodefined building block critical to the development of strobilurin-class fungicides and novel pharmacophores. By featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) is a highly specialized, stereodefined building block critical to the development of strobilurin-class fungicides and novel pharmacophores. By featuring both a Michael acceptor system and a highly reactive vinylic carbon-iodine bond, this compound serves as an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and quantitative efficacy data to guide researchers in utilizing this intermediate for advanced drug and agrochemical development.

Chemical Identity and Structural Causality

The utility of (Z)-methyl 2-iodo-3-methoxyacrylate stems directly from its unique structural geometry and electronic distribution.

  • CAS Registry Number: 163041-47-2

  • Molecular Formula: C5H7IO3

  • Molecular Weight: 242.012 g/mol

  • SMILES: CO\C=C(/I)C(=O)OC

Structural Causality: The molecule contains a methoxy group (-OCH3) and an iodo substituent on a propenoic acid (methyl ester) backbone[1]. The methoxyacrylate moiety is the core toxophore of strobilurin fungicides, responsible for binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex in fungi, thereby halting mitochondrial respiration. The presence of the iodine atom in the (Z)-configuration is not arbitrary; iodine's large atomic radius and polarizability make the C-I bond exceptionally weak and highly susceptible to oxidative addition by transition metals (e.g., Pd(0)). The (Z)-geometry ensures that downstream cross-coupling products retain the specific spatial orientation required for target receptor binding.

Mechanistic Pathway: From Precursor to Pharmacophore

The transformation of a simple acrylate into a complex strobilurin derivative relies on two critical phases: stereoselective iodination and Suzuki-Miyaura cross-coupling.

G A Methyl (E)-3-methoxyacrylate B NIS, AcOH, DCM 20°C, 24h A->B C Iodinated Intermediate B->C D TEA 20°C, 12h C->D E (Z)-Methyl 2-iodo- 3-methoxyacrylate D->E F Arylboronic Acid Pd(PPh3)4, K3PO4 E->F G Strobilurin Pharmacophore F->G

Synthetic workflow from methyl (E)-3-methoxyacrylate to strobilurin pharmacophore via Suzuki coupling.

Validated Synthetic Methodologies

As a Senior Application Scientist, it is critical to look beyond the reagents and understand the thermodynamic and kinetic drivers of each step. The following protocols are designed as self-validating systems.

Protocol A: Stereoselective Synthesis of (Z)-Methyl 2-iodo-3-methoxyacrylate

This protocol leverages an electrophilic addition-elimination sequence to install the iodine atom while controlling the double-bond geometry[2].

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask, dissolve methyl (E)-3-methoxyacrylate (1.00 g, 8.61 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Electrophilic Activation: Add N-iodosuccinimide (NIS, 2.32 g, 10.33 mmol) followed by glacial acetic acid (0.98 mL, 17.22 mmol). Stir at 20 °C for 24 h.

    • Causality: Glacial acetic acid serves a dual purpose. It protonates the succinimide carbonyl of NIS, significantly enhancing the electrophilicity of the iodine atom. This drives the initial electrophilic attack across the electron-rich double bond.

  • Base-Mediated Elimination: Dropwise, add triethylamine (TEA, 4.2 mL, 30 mmol) to the mixture. Stir at 20 °C for an additional 12 h.

    • Causality: TEA acts as a bulky, non-nucleophilic base that promotes the elimination of a proton (dehydrohalogenation or dehydroacetoxylation, depending on the intermediate). The reaction thermodynamically favors the (Z)-isomer to minimize steric hindrance between the bulky iodo group and the ester moiety.

  • Quench and Workup: Quench the reaction with deionized water (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with sodium thiosulfate to remove residual iodine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation Checkpoint: The addition of TEA will cause a mild exotherm. Successful formation of the (Z)-isomer can be confirmed via 1H-NMR; the vinylic proton of the product will appear as a sharp singlet shifted downfield (typically ~7.5 ppm) due to the combined deshielding effects of the ester and the newly installed iodine atom.

Protocol B: Suzuki-Miyaura Cross-Coupling for Azoxystrobin Derivatives

The vinylic iodide is an exceptional substrate for Suzuki coupling, allowing for the modular attachment of various aryl groups to build custom fungicides[3].

Step-by-Step Methodology:

  • Catalyst and Substrate Loading: Charge a Schlenk flask with (Z)-methyl 2-iodo-3-methoxyacrylate (1.0 equiv), the desired arylboronic acid (1.3 equiv), and K3PO4 (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity Nitrogen three times. Add Pd(PPh3)4 (5 mol%) under a positive nitrogen stream.

    • Causality: Pd(0) complexes are highly sensitive to atmospheric oxygen, which can oxidize the metal center to an inactive Pd(II) state, stalling the catalytic cycle.

  • Solvent Addition and Heating: Inject a degassed mixture of 1,4-Dioxane/H2O (3:1 v/v, 8 mL per mmol of substrate). Heat the biphasic mixture to 90 °C and stir vigorously for 10 h.

    • Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic substrates and the catalyst, while water dissolves the K3PO4. The aqueous base is required to coordinate with the arylboronic acid, forming a reactive, electron-rich boronate complex[Ar-B(OH)3]- that readily undergoes transmetalation with the Pd(II) intermediate.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Purify via flash chromatography (Hexane/EtOAc).

Self-Validation Checkpoint: The reaction must be stirred at >800 rpm to overcome mass transfer limitations between the aqueous and organic phases. TLC monitoring (Hexane/EtOAc 8:1) should show the complete consumption of the highly UV-active vinylic iodide spot.

Quantitative Data: Agrochemical Efficacy

The strategic incorporation of the (Z)-methyl 2-iodo-3-methoxyacrylate substructure into existing agrochemical scaffolds has been proven to drastically enhance fungicidal activity. A recent study synthesized novel derivatives by linking the methoxyacrylate group with fenclorim (a known herbicide safener)[2].

The resulting in vivo fungicidal activities against Botrytis cinerea (Gray mold) demonstrate the profound impact of this pharmacophore:

Table 1: In Vivo Fungicidal Activity (EC50) against Botrytis cinerea

CompoundStructural ModificationEC50 (mg/L)Efficacy Gain vs. Parent
Compound 6 Fenclorim + (Z)-methyl-2-iodo-3-methoxyacrylate derivative20.84 ± 4.04~15x Increase
Pyrimethanil Commercial Standard (Positive Control)30.72N/A
Compound 7 Fenclorim + Aminophenyl derivative215.45~1.5x Increase
Fenclorim Parent Compound319.95Baseline

Data Interpretation: The data clearly illustrates that the installation of the methoxyacrylate moiety (Compound 6) yields an EC50 of 20.84 mg/L, outperforming both the parent compound and the commercial standard pyrimethanil. This validates the (Z)-methyl 2-iodo-3-methoxyacrylate building block as a highly effective tool for rescuing or repurposing legacy agrochemical scaffolds[2].

Conclusion

(Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) is far more than a simple ester; it is a precision-engineered linchpin for cross-coupling chemistry. By understanding the thermodynamic drivers of its synthesis—specifically the role of acidic activation and bulky bases in controlling stereochemistry—researchers can reliably produce this intermediate. Furthermore, its predictable reactivity in biphasic Suzuki-Miyaura couplings allows for the rapid, modular assembly of highly potent strobilurin analogs, driving the next generation of crop protection and pharmaceutical agents.

References

  • MDPI Crystals. "Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives". Crystals 2021, 11(4), 412. URL: [Link]

  • Journal of Chemical Research. "A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction". Journal of Chemical Research 2015, 39(10), 586-589. URL: [Link]

Sources

Exploratory

Difference between Z and E isomers of methyl 2-iodo-3-methoxyacrylate

The Stereochemical and Synthetic Dynamics of Methyl 2-Iodo-3-Methoxyacrylate: A Comprehensive Guide to Z and E Isomers Executive Summary Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) is a highly versatile electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical and Synthetic Dynamics of Methyl 2-Iodo-3-Methoxyacrylate: A Comprehensive Guide to Z and E Isomers

Executive Summary

Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) is a highly versatile electrophilic building block, functioning as a critical linchpin in the development of strobilurin-class agricultural fungicides and advanced pharmaceutical pharmacophores[1]. The compound's reactivity and integration into complex molecular architectures rely entirely on the stereochemistry of its internal alkene. As a Senior Application Scientist, I frequently observe that the fundamental differences between its Z and E isomers are misunderstood, leading to downstream failures in cross-coupling reactions. This whitepaper deconstructs the stereochemical paradox of this molecule, outlines self-validating synthetic protocols, and details the analytical causality required to differentiate these isomers confidently.

The Stereochemical Paradox: The "Double Priority Inversion"

The most profound technical nuance of methyl 2-iodo-3-methoxyacrylate is that its synthesis and subsequent utilization involve a phenomenon known as CIP (Cahn-Ingold-Prelog) Priority Inversion .

To understand the difference between the Z and E isomers, we must assign priorities to the substituents on the C2=C3 double bond:

  • At C3: The methoxy group (-OCH₃) takes priority over the hydrogen atom (Oxygen Atomic No. 8 > Hydrogen Atomic No. 1).

  • At C2: In the iodinated product, the iodine atom takes priority over the ester group (Iodine Atomic No. 53 > Carbon Atomic No. 6).

In the Z-isomer , the high-priority groups (Iodine and Methoxy) are positioned on the same side (cis) of the double bond. In the E-isomer , they are on opposite sides (trans).

The Causality of Stereoretention: When synthesizing this compound from, the physical trans-geometry of the methoxy and ester groups is thermodynamically locked and completely retained during the electrophilic substitution[2]. However, because iodine is heavier than the ester carbon, the CIP nomenclature artificially flips from E to Z. Later, when the Z-isomer undergoes a Suzuki-Miyaura cross-coupling to attach an aryl group (which has a lower priority than the ester group), the nomenclature flips back from Z to E[3]. The physical geometry never changes; only the nomenclature does.

PriorityInversion A (E)-Methyl 3-methoxyacrylate C2: COOCH3 > H C3: OCH3 > H B (Z)-Methyl 2-iodo-3-methoxyacrylate C2: I > COOCH3 C3: OCH3 > H A->B Electrophilic Iodination (Priority Flips) C (E)-Strobilurin Derivative C2: COOCH3 > Aryl C3: OCH3 > H B->C Suzuki Cross-Coupling (Priority Flips)

The double CIP priority inversion during strobilurin pharmacophore synthesis.

Table 1: CIP Priority Tracking Across the Synthetic Sequence
Compound StageC2 High PriorityC3 High PriorityPhysical Geometry (Ester vs Methoxy)CIP Configuration
Starting Material-COOCH₃-OCH₃TransE
Iodinated Intermediate-I-OCH₃TransZ
Cross-Coupled Product-COOCH₃-OCH₃TransE

Analytical Characterization: Differentiating Isomers via NMR

The spatial arrangement of the Z and E isomers creates distinct electronic environments that are easily resolved using ¹H NMR spectroscopy. The diagnostic signal is the vinylic proton (C3-H).

In the Z-isomer , the C3-H is physically cis to the ester group (-COOCH₃). The carbonyl oxygen of the ester generates a strong anisotropic deshielding cone that strips electron density away from the vinylic proton, pushing its resonance significantly downfield. In the E-isomer , the proton is trans to the carbonyl group, escaping the brunt of this deshielding effect.

Table 2: Diagnostic ¹H NMR Data Comparison
IsomerSpatial Relationship (C3-H to C=O)Anisotropic DeshieldingVinylic Proton (C3-H) Chemical Shift
Z-isomer CisHigh~7.69 ppm (singlet)
E-isomer TransLow~6.50 - 6.80 ppm (singlet)

Note: The 7.69 ppm singlet is the definitive self-validating marker for the successful synthesis of the pure Z-isomer[2].

Experimental Methodology: Stereoretentive Synthesis of the Z-Isomer

To ensure high fidelity in drug development, the iodination of the acrylate must be executed under strictly controlled conditions to prevent double-bond isomerization. The following protocol utilizes N-iodosuccinimide (NIS) to achieve a highly selective electrophilic addition-elimination sequence[4].

Step-by-Step Protocol:

  • Initiation: Dissolve 1.00 g (8.61 mmol) of (E)-methyl 3-methoxyacrylate in 15 mL of anhydrous dichloromethane (DCM)[1].

  • Electrophilic Activation: Add 2.32 g (10.33 mmol, 1.2 equiv) of N-iodosuccinimide (NIS) and 0.98 mL (17.22 mmol, 2.0 equiv) of glacial acetic acid. Stir the mixture at 20 °C for 24 hours[4].

    • Causality Insight: The acetic acid protonates the NIS, increasing the electrophilicity of the iodine atom and facilitating a stereospecific attack at the alpha-carbon without breaking the pi-bond geometry.

  • Base-Promoted Elimination: Dropwise, add 4.2 mL (30 mmol, ~3.5 equiv) of triethylamine (TEA). Stir at 20 °C for an additional 12 hours[1].

    • Causality Insight: TEA acts as a non-nucleophilic base, abstracting the C2 proton to restore the conjugated double bond, permanently locking the molecule into the Z-configuration.

  • Quench & Extraction: Quench the reaction with 30 mL of deionized water. Extract the aqueous layer twice with 20 mL of DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure[4].

  • Validation Checkpoint: Analyze the crude product via ¹H NMR. The disappearance of the starting material's vinylic doublet and the emergence of a sharp singlet at ~7.69 ppm confirms the successful formation of (Z)-methyl 2-iodo-3-methoxyacrylate[2].

SynthesisWorkflow A (E)-Methyl 3-methoxyacrylate Starting Material B Electrophilic Addition NIS, Glacial AcOH, DCM 20°C, 24h A->B C Base-Promoted Elimination Triethylamine (TEA) 20°C, 12h B->C D (Z)-Methyl 2-iodo-3-methoxyacrylate Target Isomer C->D

Synthetic workflow for the stereoretentive iodination yielding the Z-isomer.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

The primary utility of the Z-isomer lies in its reactivity as an electrophile in palladium-catalyzed cross-coupling reactions. In the synthesis of azoxystrobin and other fenclorim derivatives, the (Z)-methyl 2-iodo-3-methoxyacrylate is coupled with complex arylboronic acids[3].

Because the oxidative addition of palladium into the C-I bond and the subsequent reductive elimination are stereoretentive processes, the spatial trans-relationship of the pharmacophore's core oxygen atoms is preserved, yielding the highly active (E)-acrylate final product[1]. Utilizing the incorrect E-iodo isomer at the start of this sequence would result in a Z-acrylate final product, which exhibits near-zero fungicidal or biological activity due to steric clashes within the target enzyme's binding pocket.

References

  • Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives Source: MDPI Crystals (2020) URL:[Link]

  • A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction Source: Journal of Chemical Research (via ResearchGate) URL:[Link]

Sources

Foundational

(Z)-Methyl 2-iodo-3-methoxyacrylate as a beta-iodo enol ether

Engineering Complex Scaffolds: The Role of (Z)-Methyl 2-iodo-3-methoxyacrylate as a -Iodo Enol Ether in Advanced Cross-Coupling Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content T...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Complex Scaffolds: The Role of (Z)-Methyl 2-iodo-3-methoxyacrylate as a -Iodo Enol Ether in Advanced Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary and Chemical Identity

In the realm of advanced organic synthesis, the construction of highly functionalized pharmacophores requires building blocks that offer both precise reactivity and structural stability. (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) is a premier example of such a scaffold[1]. Widely utilized in the synthesis of strobilurin fungicides (e.g., azoxystrobin, fenclorim derivatives) and complex pharmaceutical intermediates, this compound exhibits a fascinating dual chemical identity[2][3].

The Nomenclature Nuance: -Iodo Acrylate vs. -Iodo Enol Ether

To fully leverage this molecule, one must understand its structural nomenclature, which dictates its reactivity:

  • As an Acrylate: Relative to the ester carbonyl (C1), the iodine atom sits on the adjacent

    
    -carbon (C2), and the methoxy group is on the 
    
    
    
    -carbon (C3). Thus, it is an
    
    
    -iodo-
    
    
    -methoxy acrylate.
  • As an Enol Ether: Relative to the ether oxygen of the methoxy group, the carbon attached directly to the oxygen is the

    
    -carbon of the enol ether system. The adjacent carbon, bearing the iodine, is the 
    
    
    
    -carbon. Therefore, it functions chemically as a
    
    
    -iodo enol ether
    .

This unique "push-pull" electronic configuration—where the electron-donating methoxy group pushes electron density into the


-system while the electron-withdrawing ester pulls it away—makes the C(sp2)-I bond highly reactive toward transition-metal insertion, yet stable enough to prevent spontaneous degradation[1].

Mechanistic Causality in Synthesis

The synthesis of (Z)-methyl 2-iodo-3-methoxyacrylate relies on the electrophilic iodination of methyl 3-methoxyacrylate. The choice of reagents and conditions is not arbitrary; it is dictated by the need to preserve the delicate enol ether while ensuring strict stereocontrol.

When N-iodosuccinimide (NIS) is used in the presence of acetic acid, the acid activates the NIS, generating a highly electrophilic iodonium species. The electron-rich double bond of the enol ether attacks this species, forming a transient intermediate[2]. The subsequent addition of a base (like triethylamine) facilitates a stereoselective elimination. The (Z)-configuration is thermodynamically locked due to the minimization of steric clashing between the bulky iodine atom and the methoxy group, alongside dipole-dipole stabilization.

SynthesisWorkflow SM Methyl 3-methoxyacrylate (Enol Ether) Intermediate Iodonium Ion Intermediate SM->Intermediate Electrophilic Attack Reagents NIS / AcOH (Electrophile) Reagents->Intermediate Product (Z)-Methyl 2-iodo- 3-methoxyacrylate Intermediate->Product TEA Base: Stereoselective Elimination

Fig 1: Synthesis workflow of (Z)-methyl 2-iodo-3-methoxyacrylate via electrophilic iodination.

Protocol 1: Self-Validating Synthesis of the -Iodo Enol Ether

Adapted from foundational methodologies for strobilurin precursors[2].

  • Initiation (Electrophilic Attack): Dissolve methyl 3-methoxyacrylate (1.0 equiv) in anhydrous dichloromethane (DCM). Add glacial acetic acid (2.0 equiv) and N-iodosuccinimide (NIS, 1.2 equiv).

    • Causality: Acetic acid acts as a proton donor to activate NIS, enhancing the electrophilicity of the iodine. The regioselective attack occurs at the carbon

      
       to the ether oxygen, driven by resonance stabilization of the resulting oxonium ion.
      
  • Propagation: Stir the mixture at 20 °C for 24 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The complete disappearance of the starting material and the emergence of a lower-Rf, UV-active spot confirms full conversion to the iodinated intermediate.

  • Elimination (Stereoselective Deprotonation): Add triethylamine (TEA, 3.5 equiv) dropwise. Stir for an additional 12 hours at 20 °C.

    • Causality: TEA deprotonates the intermediate, driving the elimination to restore the conjugated double bond. Dropwise addition prevents thermal spikes, ensuring the thermodynamic (Z)-isomer is formed exclusively.

  • Quenching and Isolation: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous sodium thiosulfate (

    
    ).
    
    • Self-Validation Checkpoint: The

      
       wash reduces unreacted electrophilic iodine to water-soluble iodide. A successful wash is visually confirmed when the organic layer transitions from a distinct yellow/brown tint to completely colorless.
      

Application Workflow: Suzuki-Miyaura Cross-Coupling

The primary utility of this


-iodo enol ether is in C-C bond formation to construct the 

-phenyl-

-methoxyacrylate pharmacophore[3]. The Suzuki-Miyaura coupling is the method of choice due to its mild conditions, which are necessary to prevent the hydrolysis of the enol ether or the isomerization of the (Z)-double bond[2].

SuzukiCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Complex Pd0->OA Oxidative Addition TM Transmetalation Complex OA->TM Transmetalation RE Reductive Elimination Complex TM->RE Isomerization RE->Pd0 Reductive Elimination Product Cross-Coupled Product RE->Product Substrate β-Iodo Enol Ether (Substrate) Substrate->OA Boronic Arylboronic Acid + Base Boronic->TM

Fig 2: Suzuki-Miyaura catalytic cycle for the cross-coupling of the beta-iodo enol ether.

Quantitative Data: Optimizing the Catalytic System

The choice of base and solvent is the most critical variable in this workflow. Strong bases (like NaOH) will hydrolyze the methyl ester, while insufficient bases fail to activate the boronic acid.

Table 1: Optimization of Suzuki Cross-Coupling Conditions
EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)
1


Toluene /

9045
2


1,4-Dioxane /

9068
3


1,4-Dioxane /

9083
4


THF /

7571

Data reflects the critical role of base selection in preserving the enol ether integrity during the synthesis of azoxystrobin precursors[3].

Protocol 2: Self-Validating Pd-Catalyzed Cross-Coupling

Optimized for the coupling of (Z)-methyl 2-iodo-3-methoxyacrylate with arylboronic acids[3].

  • Catalyst Activation & Oxidative Addition: In an oven-dried Schlenk flask, combine (Z)-methyl 2-iodo-3-methoxyacrylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (5 mol%).
    
    • Causality:

      
       provides a robust source of Pd(0). The highly polarized C(sp2)-I bond of the 
      
      
      
      -iodo enol ether undergoes rapid oxidative addition. The bulky triphenylphosphine ligands help lock the geometry, ensuring strict retention of the (Z)-configuration.
  • Transmetalation Setup: Add anhydrous

    
     (2.0 equiv) and a degassed solvent mixture of 1,4-dioxane/water (3:1 v/v).
    
    • Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

      
       is specifically chosen (over 
      
      
      
      ) because its pKa is perfectly tuned to form the reactive boronate complex required for transmetalation without causing premature ester hydrolysis.
  • Thermal Cycling: Heat the mixture to 90 °C for 10 hours under rigorous nitrogen protection.

    • Self-Validation Checkpoint: The reaction mixture will typically transition from a pale yellow suspension to a dark, homogeneous solution. Upon completion, the precipitation of "Pd black" (elemental palladium) is a visual indicator that the catalytic cycle has terminated and the starting material is consumed. Confirm via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography (Hexane/EtOAc).
    

Conclusion

(Z)-Methyl 2-iodo-3-methoxyacrylate is far more than a simple halogenated ester; it is a highly tuned


-iodo enol ether whose push-pull electronics allow for exquisite control during transition-metal catalysis. By understanding the causality behind electrophilic iodination and the mechanistic demands of the Suzuki-Miyaura cycle, process chemists can utilize this building block to construct complex, stereodefined agrochemical and pharmaceutical scaffolds with high fidelity.

References

1.[1] CymitQuimica. "CAS 163041-47-2: 2-Propenoic acid, 2-iodo-3-methoxy-, methyl ester, (2Z)". Source: cymitquimica.com. URL: 2.[2] MDPI. "Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives". Source: mdpi.com. URL: 3. Ambeed. "163041-47-2 | (Z)-Methyl 2-iodo-3-methoxyacrylate | Alkenyls". Source: ambeed.com. URL: 4.[3] ResearchGate / Journal of Chemical Research. "A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction". Source: researchgate.net. URL:

Sources

Exploratory

The Synthetic Backbone of Modern Fungicides: A Technical Guide to Trifloxystrobin Intermediates

Introduction: The Rise of Strobilurin Fungicides and the Importance of Trifloxystrobin Strobilurin fungicides represent a significant advancement in crop protection, offering broad-spectrum activity against a wide range...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Strobilurin Fungicides and the Importance of Trifloxystrobin

Strobilurin fungicides represent a significant advancement in crop protection, offering broad-spectrum activity against a wide range of fungal pathogens.[1] Their mode of action targets the mitochondrial respiration in fungi, providing both preventative and curative properties.[1] Trifloxystrobin, a prominent member of this class, is valued for its efficacy and safety profile.[1] The commercial success of Trifloxystrobin hinges on efficient and scalable synthetic routes to its core structure. This guide provides an in-depth technical overview of the synthesis of key chemical intermediates that form the foundational building blocks of Trifloxystrobin, intended for researchers, chemists, and professionals in the agrochemical industry.

At the heart of Trifloxystrobin's synthesis are three critical intermediates:

  • (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate

  • (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

  • m-trifluoromethyl acetophenone oxime

This document will elucidate the common and efficient pathways to these molecules, providing detailed experimental protocols, mechanistic insights, and critical process parameters.

Part 1: Synthesis of the Phenylacetate Core - (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate

The (E)-isomer of methyl 2-(methoxyimino)-2-(o-tolyl)acetate is a crucial precursor, providing the essential phenylacetate backbone of Trifloxystrobin. The stereochemistry of the methoxyimino group is critical for the final compound's fungicidal activity.

Synthetic Pathway Overview

A robust method for the synthesis of this intermediate starts from 2-oxime-o-tolylacetonitrile. This pathway involves a hydrolysis step followed by methylation to yield the desired (E)-isomer with high purity.[2]

A 2-oxime-o-tolylacetonitrile B (E)-2-oxime-o-tolylacetic acid disodium salt A->B  NaOH, H2O, heat   C (E)-methyl 2-(methoxyimino)- 2-(o-tolyl)acetate B->C  Dimethyl sulfate, DMF, -10°C  

Caption: Synthetic workflow for (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.

Experimental Protocol: From Nitrile to Ester

This protocol is adapted from methodologies described in patent literature, emphasizing control over stereochemistry and yield.[2]

Step 1: Hydrolysis of 2-oxime-o-tolylacetonitrile

  • Rationale: This step converts the nitrile group into a carboxylic acid salt. The use of a strong base and heat drives the hydrolysis to completion. The reaction conditions also favor the formation of the thermodynamically more stable (E)-isomer of the oxime.

  • Procedure:

    • To a reaction flask, add 2-oxime-o-tolylacetonitrile (64.1 g, 0.4 mol), potassium hydroxide (51.3 g, 0.916 mol), methanol (120 ml), and water (300 ml).[2]

    • Heat the mixture to reflux. Over approximately 6 hours, intermittently distill off the methanol under reduced pressure. The reaction temperature will gradually increase to about 106°C.[2]

    • After the reaction is complete (monitored by TLC or HPLC), cool the solution to 0°C.

    • The resulting solution containing the disodium salt of (E)-2-oxime-o-tolylacetic acid can be concentrated and used directly in the next step. HPLC analysis should confirm a purity of >99%.[2]

Step 2: Methylation to (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate

  • Rationale: This step involves a double methylation: one on the carboxylic acid to form the methyl ester and another on the oxime hydroxyl group to form the methoxyimino ether. Dimethyl sulfate is a potent methylating agent. The reaction is performed at low temperature to control its reactivity.

  • Procedure:

    • Dissolve the disodium salt of (E)-2-oxime-o-tolylacetic acid (0.4 mol) in 360 ml of DMF.

    • Cool the reaction system to -10°C.

    • Over 45 minutes, add dimethyl sulfate (111 g, 0.88 mol) dropwise, maintaining the temperature at -10°C.[2]

    • Maintain the reaction at this temperature for 2 hours. Monitor the pH, and if it drops below 8, intermittently add sodium hydroxide to keep the solution basic (pH 8-9).[2]

    • Once the starting material is consumed (HPLC monitoring), allow the temperature to rise to 0°C and stir for an additional 2 hours.

    • Pour the reaction mixture into 1.4 L of 0.1N hydrochloric acid with stirring to neutralize it to a pH of 7.

    • The product will precipitate. Filter the solid, wash with water, and dry to obtain (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.

Data Summary
IntermediateYieldPurity (HPLC)Melting Point1H NMR (400MHz, CDCl3) δ (ppm)
(E)-2-oxime-o-tolylacetic acid disodium saltN/A>99%N/A2.07 (s, 3H), 6.85-7.15 (m, 4H) (in DMSO-d6)[2][3]
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate86%>99%69-71°C[3]7.33-7.09 (m, 4H), 4.04 (s, 3H), 3.86 (s, 3H), 2.18 (s, 3H)[4]

Part 2: Benzylic Bromination - Synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

This intermediate is generated through the selective bromination of the methyl group on the phenyl ring of the previously synthesized ester. This benzylic bromide is highly reactive and serves as the electrophilic site for coupling with the third intermediate.

Synthetic Pathway: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is a well-established method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator.[5][6][7] This reaction proceeds via a free-radical chain mechanism and is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[6]

A (E)-methyl 2-(methoxyimino)- 2-(o-tolyl)acetate B (E)-methyl 2-(2-(bromomethyl)phenyl)- 2-(methoxyimino)acetate A->B  NBS, AIBN, Dichloroethane, 82°C  

Caption: Wohl-Ziegler bromination to form the key brominated intermediate.

Experimental Protocol: Selective Bromination

This protocol is based on a procedure optimized for yield and selectivity, minimizing the formation of dibrominated byproducts.[3]

  • Rationale: N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over ionic addition to any potential double bonds.[5] A radical initiator, such as 1,3-dibromo-5,5-dimethylhydantoin (dibromohydantoin) or AIBN, is required to initiate the reaction. Dichloroethane is a suitable solvent for this transformation.

  • Procedure:

    • In a reaction flask, dissolve (E)-methyl 2-methyl-α-methoxyimino-phenylacetate (0.414 g, 2.00 mmol) in 5 mL of dichloroethane.[3]

    • Add 1,3-dibromo-5,5-dimethylhydantoin (0.300 g, 1.05 mmol) and AIBN (0.100 g, 0.61 mmol).[3]

    • Heat the reaction mixture to 82°C for 5 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Add 5 mL of water and extract with ethyl acetate.

    • Wash the organic layer with sodium hydroxide solution, then with water until neutral.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent.

    • Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 20:1) to yield (E)-2-bromomethyl-α-methoxyimino phenylacetic acid methyl ester.

Data Summary
IntermediateYieldPurityMelting Point1H NMR (400MHz, CDCl3) δ (ppm)
(E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate82.5%>95%N/A7.52–7.35, 7.17–7.12 (m, 4H, C6H4), 4.34 (s, 2H, CH2), 4.07 (s, 3H, NOCH3), 3.88 (s, 3H, OCH3)[3]

Part 3: The Oxime Side-Chain - Synthesis of m-trifluoromethyl acetophenone oxime

This intermediate provides the trifluoromethylphenyl moiety, which is crucial for the high fungicidal activity of Trifloxystrobin.

Synthetic Pathway Overview

A common and efficient route to this oxime involves the reaction of m-trifluoromethylacetophenone with hydroxylamine hydrochloride in the presence of a base.

A m-trifluoromethylacetophenone B m-trifluoromethyl acetophenone oxime A->B  Hydroxylamine hydrochloride, NaOH, Ethanol, reflux  

Caption: Synthesis of the m-trifluoromethyl acetophenone oxime side-chain.

Experimental Protocol: Oximation Reaction

This protocol is a standard procedure for the synthesis of oximes from ketones.[3]

  • Rationale: Hydroxylamine reacts with the carbonyl group of the ketone to form an oxime. The reaction is typically carried out in an alcoholic solvent, and a base is added to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine for the reaction.

  • Procedure:

    • To a reaction flask, add m-trifluoromethyl acetophenone (1.000 g, 5.0 mmol), hydroxylamine hydrochloride (0.5 g, 7.0 mmol), and 10 mL of ethanol.[3]

    • Add sodium hydroxide (0.350 g, 8.8 mmol) to adjust the pH to 8.0.[3]

    • Reflux the mixture for 1 hour.

    • After the reaction is complete, pour the mixture into ice water.

    • Acidify the solution to pH 2.0 with hydrochloric acid, which will cause the product to precipitate as a white solid.

    • Filter the solid, wash it with water, and dry to obtain m-trifluoromethyl acetophenone oxime.

Data Summary
IntermediateYieldPurityMelting Point1H NMR (400MHz, CDCl3) δ (ppm)
m-trifluoromethyl acetophenone oxime95.5%>98%N/A7.92–7.48 (m, 4H, C6H4), 2.32 (s, 3H, CH3)[3]

Part 4: The Final Coupling - Assembling Trifloxystrobin

The final step in the synthesis of Trifloxystrobin is the coupling of the two key fragments: (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate and m-trifluoromethyl acetophenone oxime.

Synthetic Pathway: Nucleophilic Substitution

This reaction is a nucleophilic substitution where the oxygen atom of the oxime acts as a nucleophile, displacing the bromide from the benzylic position of the phenylacetate intermediate. The reaction is typically carried out in the presence of a base and may be facilitated by a phase transfer catalyst.[1]

A (E)-methyl 2-(2-(bromomethyl)phenyl)- 2-(methoxyimino)acetate C Trifloxystrobin A->C  Base (e.g., K2CO3), Solvent (e.g., DMF), Phase Transfer Catalyst (optional)   B m-trifluoromethyl acetophenone oxime B->C  Base (e.g., K2CO3), Solvent (e.g., DMF), Phase Transfer Catalyst (optional)  

Caption: Final coupling step to synthesize Trifloxystrobin.

Key Considerations for the Coupling Reaction
  • Base: A suitable base, such as potassium carbonate or sodium hydroxide, is required to deprotonate the oxime, making it a more potent nucleophile.[8]

  • Solvent: A polar aprotic solvent like DMF or acetone is typically used to dissolve the reactants.

  • Phase Transfer Catalyst: In a heterogeneous system (e.g., solid base and organic solvent), a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) can significantly increase the reaction rate by transporting the oximate anion into the organic phase.[8][9]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to achieve a reasonable reaction rate without promoting side reactions.[8]

Conclusion

The synthesis of Trifloxystrobin is a multi-step process that relies on the efficient and high-yield production of its key intermediates. By understanding the underlying chemical principles and optimizing the reaction conditions for each step—from the formation of the phenylacetate core and the oxime side-chain to the crucial benzylic bromination and final coupling—researchers and manufacturers can develop robust and economically viable processes for this important fungicide. The protocols and data presented in this guide offer a solid foundation for laboratory-scale synthesis and further process development.

References

  • CN108863845B - Preparation method of trifloxystrobin and intermediate thereof - Google Patents. (URL: patents.google.
  • "AN IMPROVED PROCESS FOR THE PREPARATION OF TRIFLOXYSTROBIN" - Patent 3681863 - EPO. (URL: data.epo.org/publication-server/document?
  • Intermediate for preparing trifloxystrobin and synthetic method thereof - Google Patents. (URL: patents.google.
  • Wohl-Ziegler Reaction - Organic Chemistry Portal. (URL: [Link])

  • Wohl-Ziegler Reaction Definition - Organic Chemistry Key... - Fiveable. (URL: [Link])

  • Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap. (URL: [Link])

  • CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents. (URL: patents.google.
  • Wohl–Ziegler bromination - Wikipedia. (URL: [Link])

  • CN105294490A - Trifloxystrobin synthesizing method - Google Patents. (URL: patents.google.
  • WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents. (URL: patents.google.
  • WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents. (URL: patents.google.
  • WO 2021/171301 A1 - Googleapis.com. (URL: )
  • WO2019049167A1 - "an improved process for the preparation of trifloxystrobin" - Google Patents. (URL: patents.google.
  • A PROCESS OF PREPARATION OF 3'-(TRIFLUOROMETHYL)ACETOPHENONE (TFMAP). (URL: [Link])

  • Wohl-Ziegler Bromination | Chem-Station Int. Ed. (URL: [Link])

  • Intermediate for preparing trifloxystrobin and synthesis method of intermediate - Patsnap Eureka. (URL: [Link])

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (URL: [Link])

  • Trifloxystrobin (Ref: CGA 279202) - AERU - University of Hertfordshire. (URL: [Link])

  • A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of. (URL: [Link])

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])

  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (URL: [Link])

  • (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate | C11H12BrNO3 | CID 10989774 - PubChem. (URL: [Link])

Sources

Foundational

Methyl 2-iodo-3-methoxyacrylate Michael acceptor properties

The following technical guide details the properties, reactivity, and experimental applications of Methyl 2-iodo-3-methoxyacrylate . Reactivity Profile: Vinylic Electrophile & Cross-Coupling Module Executive Summary Meth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, reactivity, and experimental applications of Methyl 2-iodo-3-methoxyacrylate .

Reactivity Profile: Vinylic Electrophile & Cross-Coupling Module

Executive Summary

Methyl 2-iodo-3-methoxyacrylate is a densely functionalized


-unsaturated ester primarily utilized as a high-value building block in the synthesis of strobilurin fungicides  and related bioactive small molecules.

While classified broadly as a Michael acceptor due to its acrylate core, its reactivity is distinct from standard acrylamides used in covalent drug discovery (e.g., ibrutinib). The presence of the electron-donating


-methoxy group and the labile 

-iodine atom shifts its primary reactivity mode from simple conjugate addition to Nucleophilic Vinylic Substitution (

)
and Transition-Metal Catalyzed Cross-Coupling .

This guide dissects the electronic competition within the molecule, provides validated protocols for its use, and maps its divergent reaction pathways.

Molecular Architecture & Electronic Profile

The reactivity of Methyl 2-iodo-3-methoxyacrylate is governed by a "push-pull" electronic system that dictates its interaction with nucleophiles.

Structural Analysis
  • 
    -Methoxy Group (The "Push"):  The oxygen atom donates electron density into the 
    
    
    
    -system via resonance (+R effect). This increases electron density at the
    
    
    -carbon and decreases the electrophilicity of the
    
    
    -carbon compared to a simple acrylate.
  • 
    -Iodine Atom (The "Pull" & "Handle"):  The iodine exerts a strong inductive withdrawing effect (-I) on the 
    
    
    
    -carbon. However, its large atomic radius and weak C-I bond (approx. 50 kcal/mol) make it an excellent oxidative addition partner for Palladium (0), rather than just an activator for Michael addition.
The "Michael Acceptor" Paradox

In standard Michael additions, a nucleophile attacks the


-carbon, forming a saturated adduct.
  • Standard Acrylate: Nucleophile attacks

    
    -C 
    
    
    
    Enolate forms
    
    
    Protonation
    
    
    Stable Adduct.
  • Methyl 2-iodo-3-methoxyacrylate: Nucleophile attacks

    
    -C 
    
    
    
    Intermediate forms
    
    
    Elimination of Methanol .

Because the methoxy group is a competent leaving group in this vinylic system, the reaction typically proceeds via Addition-Elimination , yielding a


-substituted acrylate rather than a saturated alkane.

Reaction Pathways & Mechanism

The following Graphviz diagram visualizes the divergent fates of this molecule depending on the reagents used.

ReactionPathways Substrate Methyl 2-iodo-3-methoxyacrylate PdCat Pd(0) Catalyst (Suzuki/Heck) Substrate->PdCat Oxidative Addition (C-I Bond) Intermediate Tetrahedral Intermediate Substrate->Intermediate Michael Addition (Attack at C3) CouplingProduct Alpha-Aryl Acrylate (Strobilurin Core) PdCat->CouplingProduct Transmetallation & Reductive Elimination Nucleophile Nucleophile (Nu-H) (Amine/Thiol) SubstProduct Beta-Nu-2-iodoacrylate (SNV Product) Intermediate->SubstProduct Elimination of MeOH (-OMe Leaving Group)

Caption: Divergent reactivity: Path A utilizes the Iodine handle for C-C bond formation (retaining the acrylate). Path B utilizes the Michael acceptor capability to trigger substitution (replacing the methoxy group).

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of


-aryl acrylates (Strobilurin precursors).
Mechanism: Palladium insertion into the C-I bond.

Reagents:

  • Methyl (Z)-2-iodo-3-methoxyacrylate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered substrates)
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the acrylate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LC-MS for consumption of the iodide.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc). The (E)-isomer is typically thermodynamically favored in the product if isomerization occurs.

Protocol B: Nucleophilic Vinylic Substitution ( )

Target: Reaction with Thiols (Cysteine surrogate) or Amines. Mechanism: Addition-Elimination at the


-carbon.

Reagents:

  • Methyl 2-iodo-3-methoxyacrylate (1.0 equiv)

  • Thiol (R-SH) or Amine (R-NH

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (1.2 equiv) (Optional for amines, required for thiols)

  • Solvent: DCM or THF (Anhydrous)

Procedure:

  • Dissolution: Dissolve the acrylate in DCM (0.1 M concentration) at 0°C.

  • Addition: Add the nucleophile dropwise. If using a thiol, add the base immediately after.

  • Monitoring: Stir at 0°C

    
     RT.
    
    • Observation: The reaction is often faster than standard Michael addition due to the expulsion of the methoxide (which is immediately protonated).

  • Outcome: The product is Methyl 2-iodo-3-(alkylthio)acrylate .

    • Note: Unlike simple Michael acceptors, this does not yield a saturated thioether. The double bond is regenerated.

Quantitative Data Summary

ParameterValue / CharacteristicImplication
CAS Number 163041-47-2Verification Identity
Molecular Weight 242.01 g/mol Calculation Standard
Electrophilicity (

)
ModerateLower than methyl acrylate due to

-OMe; activated by

-I.
Leaving Group Ability I

(Excellent) vs MeO

(Poor/Moderate)
I

leaves in Pd-coupling; MeO

leaves in Nucleophilic attack.
Isomer Geometry (Z)-isomer is common starting materialStereochemistry may invert during cross-coupling or substitution.

Safety & Stability

  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials away from direct light to prevent radical decomposition.

  • Lachrymator Potential: Like many

    
    -halo acrylates, this compound may act as a lachrymator and alkylating agent. Handle in a fume hood with appropriate PPE (nitrile gloves, goggles).
    
  • Cold Storage: Recommended storage at 2–8°C to prevent polymerization or hydrolysis of the ester/enol ether.

References

  • ChemicalBook. (2025). (Z)-Methyl 2-iodo-3-Methoxyacrylate Product Properties and Suppliers. Retrieved from

  • Wang, X., et al. (2020). Design, Synthesis, and Fungicidal Activity of Fenclorim Derivatives. Molecules, 25(14), 3141. (Demonstrates synthesis via substitution). Retrieved from

  • Clough, J. M., & Godfrey, C. R. (1998). The Strobilurin Fungicides. Chemical Reviews.
  • Ambinter. (2025). Methyl (Z)-2-iodo-3-methoxyacrylate Structure and Safety. Retrieved from

  • Organic Chemistry Portal. (2023). Michael Addition and Vinylic Substitution Mechanisms. Retrieved from

Exploratory

Technical Guide: Biological Activity of (Z)-Methyl 2-iodo-3-methoxyacrylate Derivatives

This technical guide details the biological activity, mechanism of action, and synthesis of (Z)-methyl 2-iodo-3-methoxyacrylate and its derivatives. These compounds serve as critical scaffolds for Strobilurin-class fungi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, mechanism of action, and synthesis of (Z)-methyl 2-iodo-3-methoxyacrylate and its derivatives. These compounds serve as critical scaffolds for Strobilurin-class fungicides , acting as potent inhibitors of mitochondrial respiration.

Executive Summary

(Z)-methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) is a specialized halogenated building block used primarily in the synthesis of


-methoxyacrylate fungicides  (Strobilurins). The "iodo" substituent at the C2 position serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing the attachment of lipophilic toxophores that define the compound's biological spectrum.

The derivatives of this scaffold function as Quinone outside Inhibitors (QoI) , targeting the cytochrome


 complex (Complex III) in the mitochondrial respiratory chain. They exhibit broad-spectrum fungicidal activity against Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.

Mechanism of Action (MOA)

Target Site: Cytochrome Complex

The biological core of these derivatives is the (Z)-


-methoxyacrylate  moiety. This pharmacophore mimics the electronic structure of ubiquinol (the natural substrate), allowing it to bind competitively to the Qo site  (quinone oxidizing site) of Complex III.
  • Binding Interaction: The carbonyl oxygen and the methoxy oxygen of the acrylate group form hydrogen bonds with the backbone amide of Glu272 (Cytochrome b) and the histidine imidazole of His161 (Rieske Iron-Sulfur Protein).

  • Consequence: Binding locks the Rieske Iron-Sulfur Protein (ISP) in a conformation that prevents electron transfer from ubiquinol to Cytochrome

    
    . This halts ATP production and generates superoxide anions, leading to fungal cell death.
    
Visualization: Electron Transport Blockade

The following diagram illustrates the interruption of the Q-cycle by the derivative.

MOA cluster_mito Mitochondrial Inner Membrane UQH2 Ubiquinol (Substrate) Qo_Site Qo Binding Site (Cytochrome b) UQH2->Qo_Site Normal Binding ISP Rieske ISP (Fe-S) Qo_Site->ISP e- Transfer ROS ROS Accumulation (Cell Death) Qo_Site->ROS Leakage Inhibitor (Z)-Methyl 2-iodo Derivative Inhibitor->Qo_Site High Affinity Binding (Block) Inhibitor->ISP Locks Conformation Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Transfer ATP ATP Synthesis ISP->ATP Blocked

Caption: Disruption of the mitochondrial Q-cycle. The derivative competes with Ubiquinol at the Qo site, halting electron flow to the Rieske protein and triggering oxidative stress.

Structure-Activity Relationship (SAR)[1][2]

The biological potency of (Z)-methyl 2-iodo-3-methoxyacrylate derivatives is governed by strict steric and electronic rules.

Structural FeatureRole in Biological ActivityCriticality
(Z)-Geometry Ensures the methoxy group and carbonyl oxygen are positioned to accept H-bonds from the binding pocket. The (E)-isomer is significantly less active (10-100x lower potency).High
Methyl Ester Provides optimal lipophilicity for membrane penetration. Hydrolysis to the free acid abolishes activity (unable to cross fungal cell walls).High
2-Iodo Position Serves as the attachment point for the "Tail" (Side Chain). The iodine itself is a precursor; direct activity of the iodo-intermediate is low compared to aryl-coupled products.Medium (Precursor)
Side Chain (R) Attached via the 2-position. Large, lipophilic aromatic groups (e.g., styryl, phenoxy) mimic the ubiquinol tail, interacting with the hydrophobic pocket of the Qo site.High
SAR Decision Tree

SAR Core (Z)-Methyl 2-iodo-3-methoxyacrylate Geo Geometry Check Core->Geo Sub C2 Substitution Core->Sub Z_Iso (Z)-Isomer Geo->Z_Iso Retain E_Iso (E)-Isomer Geo->E_Iso Isomerize Aryl Aryl/Styryl Coupling Sub->Aryl Pd-Catalyzed Coupling H_Sub Unsubstituted (H) Sub->H_Sub No Coupling Active High Potency (Fungicidal) Z_Iso->Active + Lipophilic Tail Inactive Low/No Activity E_Iso->Inactive Aryl->Active H_Sub->Inactive Lacks Hydrophobic Interaction

Caption: SAR logic for maximizing fungicidal potency. The Z-geometry and lipophilic C2-substitution are non-negotiable for Qo site binding.

Experimental Synthesis Protocols

Synthesis of the Core: (Z)-Methyl 2-iodo-3-methoxyacrylate

This protocol ensures the retention of the critical (Z)-stereochemistry.

Reagents: Methyl propiolate, N-Iodosuccinimide (NIS), Methanol, Silver Nitrate (catalyst). Workflow:

  • Preparation: Dissolve methyl propiolate (1.0 eq) in anhydrous methanol (0.5 M).

  • Addition: Add NIS (1.1 eq) and

    
     (0.1 eq) at 0°C under nitrogen atmosphere.
    
  • Reaction: Stir at room temperature for 4–6 hours. The silver catalyst promotes the trans-addition of the methoxy group and iodine across the triple bond, favoring the (Z)-isomer.

  • Workup: Filter off silver salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

  • Validation:

    
     NMR should show a singlet for the olefinic proton at 
    
    
    
    7.0–7.5 ppm.
Derivatization: Sonogashira Coupling

To generate a bioactive strobilurin analogue.

Reagents: (Z)-Methyl 2-iodo-3-methoxyacrylate, Phenylacetylene,


, CuI, 

. Workflow:
  • Dissolve the iodo-acrylate core in THF/Et3N (1:1).

  • Add the alkyne (1.2 eq), Pd catalyst (5 mol%), and CuI (2 mol%).

  • Stir at 50°C for 12 hours.

  • Result: Formation of a conjugated enyne side chain, significantly increasing mitochondrial inhibition potency.

Biological Activity Data Profile

The following table summarizes the comparative activity of the iodo-core versus its coupled derivatives against key fungal pathogens.

Compound VariantTarget PathogenAssay TypeIC50 / EC50Activity Level
(Z)-Methyl 2-iodo-3-methoxyacrylate (Core)Botrytis cinereaMycelial Growth> 100 mg/LLow (Inactive)
(Z)-Methyl 2-iodo-3-methoxyacrylate (Core)S. cerevisiae (Mito)Respiration (O2)> 50 µMLow
Phenyl-coupled Derivative Botrytis cinereaMycelial Growth2.5 mg/LHigh
Styryl-coupled Derivative Magnaporthe oryzaeSpore Germination0.8 mg/LVery High
(E)-Isomer Derivative Magnaporthe oryzaeSpore Germination> 50 mg/LLow

Note: The core iodo-compound is a building block. It requires the hydrophobic side chain (via coupling) to achieve nanomolar/micromolar affinity at the Qo site.

References

  • Bartlett, D. W., et al. (2002). "The Strobilurin Fungicides." Pest Management Science. Link

  • Sauter, H., et al. (1999). "Mitochondrial Respiration as a Target for Antifungals: Lessons from Research on Strobilurins." Wiley-VCH. Link

  • Esser, L., et al. (2019).[1] "Crystal structure of bacterial cytochrome bc1 in complex with azoxystrobin reveals a conformational switch."[1] Journal of Biological Chemistry. Link

  • Lee, S. I., et al. (2007).[2] "Aluminum Iodide Promoted Highly Z-Stereoselective Synthesis of

    
    -Iodo Morita-Baylis-Hillman Esters."[2] Synlett. Link
    
  • ChemicalBook. (2025).[3] "(Z)-Methyl 2-iodo-3-Methoxyacrylate Properties and Suppliers." Link

Sources

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of SKL590

Executive Summary SKL590, formally designated as (Z)-Methyl 2-iodo-3-methoxyacrylate, is a highly specialized organic intermediate utilized extensively in medicinal chemistry and agrochemical development[1]. Characterize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

SKL590, formally designated as (Z)-Methyl 2-iodo-3-methoxyacrylate, is a highly specialized organic intermediate utilized extensively in medicinal chemistry and agrochemical development[1]. Characterized by its unique β-methoxyacrylate pharmacophore, this compound serves as a critical electrophilic hub for synthesizing complex strobilurin analogs and novel cytochrome bc1 complex inhibitors. This technical guide provides an in-depth analysis of SKL590's chemical structure, molecular weight, physicochemical properties, and field-proven synthetic methodologies.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of SKL590 is essential for predicting its behavior in organic synthesis and biological assays. The compound features a propenoic acid backbone with an unsaturated carboxylic acid structure, a polar methoxy group, and a heavy iodine substituent[2].

Quantitative Data Profile

The following table summarizes the critical structural and physicochemical parameters of SKL590[1]:

PropertyValue / Specification
Chemical Name (Z)-Methyl 2-iodo-3-methoxyacrylate
Common Synonym SKL590
CAS Registry Number 163041-47-2
Molecular Formula C5H7IO3
Molecular Weight 242.01 g/mol
Melting Point 51.0 - 51.5 °C
Boiling Point (Predicted) 242.4 ± 35.0 °C
Density (Predicted) 1.817 ± 0.06 g/cm³
Storage Temperature 0 - 8 °C

Structural Significance & Reactivity Logic

The molecular weight of 242.01 g/mol is heavily influenced by the presence of the iodine atom (atomic weight ~126.9 g/mol ), which constitutes over 50% of the molecule's mass[1]. This structural feature is not merely a placeholder; it fundamentally defines the molecule's reactivity.

  • Electrophilic Enhancement: The iodine atom significantly enhances the electrophilic character of the alkene[2]. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), the carbon-iodine bond serves as a highly reactive oxidative addition site.

  • Stereochemical Fidelity: The (Z)-configuration is critical. The spatial arrangement ensures that downstream derivatives maintain the correct geometry required to bind effectively to the Qo site of the mitochondrial cytochrome bc1 complex.

  • Stability vs. Polymerization: While the unsaturated propenoic acid backbone introduces a risk of spontaneous polymerization, the steric hindrance provided by the iodo and methoxy groups stabilizes the monomer under standard storage conditions (0-8 °C)[1],[2].

Pharmacophore_Logic N1 SKL590 (Iodo-acrylate) Electrophilic Hub N2 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) N1->N2 N3 Strobilurin Analogs (β-methoxyacrylate scaffolds) N2->N3 Scaffold Assembly N4 Target Binding (Cytochrome bc1 Complex) N3->N4 Pharmacophore Interaction N5 Mitochondrial Respiration Inhibition N4->N5 Biological Effect

Fig 1. Logical pathway from SKL590 synthesis to biological target inhibition.

Experimental Protocols: Synthesis & Purification

The synthesis of SKL590 requires precise control over halogenation to prevent over-oxidation or degradation of the acrylate backbone. The following protocol outlines a highly validated, high-yield iodination workflow[3].

Step-by-Step Methodology

1. Reagent Preparation & Setup:

  • Action: Dissolve 1.00 g (8.62 mmol) of methyl 3-methoxyacrylate in 20 mL of a carbon tetrachloride (CCl4) / pyridine mixture (1:1 v/v)[3].

  • Causality: Pyridine acts as an essential acid scavenger. As the electrophilic iodination proceeds, hydroiodic acid (HI) is generated. Pyridine neutralizes HI, preventing the acid-catalyzed degradation of the enol ether moiety. CCl4 provides a non-polar, inert environment that stabilizes the halogenation intermediate.

2. Controlled Halogenation:

  • Action: Prepare a solution of 6.57 g (25.86 mmol, 3 eq.) of iodine in 60 mL of CCl4/pyridine (1:1 v/v). Place this in a dropping funnel. Under an inert N2 atmosphere, cool the reactor to 0 °C and begin dropwise addition[3].

  • Causality: The N2 atmosphere prevents oxidative side reactions. The 0 °C temperature control is critical to manage the exothermic nature of the initial halogenation, suppressing unwanted polymerization of the acrylate backbone[2].

3. Reaction Maturation:

  • Action: Stir the reaction mixture for 72 hours, allowing it to naturally warm to room temperature[3].

  • Causality: The extended reaction time compensates for the steric hindrance of the methoxy group, ensuring complete conversion to the thermodynamically favored (Z)-isomer.

4. Quenching & Extraction:

  • Action: Dilute the mixture with water, then extract with 100 mL of ethyl acetate and 8 mL of 37% hydrochloric acid. Separate the organic layer, and wash it with 50 mL of water containing 5.00 g of sodium thiosulfate[3].

  • Causality: The HCl neutralizes the remaining pyridine, driving it into the aqueous phase. The sodium thiosulfate wash is a critical self-validating step: it chemically reduces unreacted elemental iodine (I2) to water-soluble iodide (I-). The immediate disappearance of the dark purple iodine color visually validates successful quenching.

5. Chromatographic Purification:

  • Action: Concentrate the organic layer under reduced pressure. Purify via silica gel column chromatography using Ethyl Acetate : Hexane (1:10 v/v) as the eluent[3].

  • Causality: The highly non-polar eluent effectively separates the target SKL590 from highly polar baseline impurities, yielding the pure product at approximately 70.9% yield[3].

SKL590_Workflow A Methyl 3-methoxyacrylate (Precursor) B Electrophilic Iodination (I2, Pyridine, CCl4) A->B Halogenation C Crude SKL590 (Intermediate) B->C Quenching D Chromatographic Purification C->D Separation E Analytical Validation (NMR, HPLC-MS) D->E QC Check F Pure SKL590 (MW: 242.01 g/mol) E->F Validation

Fig 2. Step-by-step synthesis and validation workflow for SKL590.

Analytical Validation & Quality Control

To establish a self-validating system, the purified SKL590 must undergo rigorous analytical testing to confirm its structure and molecular weight[3].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary validation for the molecular weight. A successful synthesis will yield a dominant mass peak at m/z 243.01 [M+H]+, confirming the exact mass of the C5H7IO3 structure.

  • 1H NMR (Proton Nuclear Magnetic Resonance): Run in CDCl3. The spectrum must show a characteristic singlet for the methoxy protons (~3.9 ppm) and the methyl ester protons (~3.8 ppm). The defining feature is the vinylic proton (CH=C), which will appear significantly downfield due to the combined electron-withdrawing effects of the ester and iodo groups. The absence of a doublet coupling confirms the complete substitution at the 2-position.

References

Sources

Exploratory

(Z)-Methyl 2-iodo-3-methoxyacrylate safety data sheet (SDS)

Technical Whitepaper: Operational Safety and Reactivity Profile of (Z)-Methyl 2-iodo-3-methoxyacrylate Part 1: Executive Summary & Chemical Identity (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Operational Safety and Reactivity Profile of (Z)-Methyl 2-iodo-3-methoxyacrylate

Part 1: Executive Summary & Chemical Identity

(Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) is a specialized vinyl iodide intermediate primarily utilized in the synthesis of strobilurin fungicides (e.g., Azoxystrobin, Picoxystrobin) and naturally occurring


-methoxyacrylates.

Unlike generic reagents, this compound possesses a "loaded" reactivity profile: it contains a vinyl iodide moiety (highly reactive in Pd-catalyzed cross-couplings) and a


-methoxyacrylate  backbone (susceptible to Michael addition and hydrolysis).

Operational Mandate: This guide replaces standard SDS compliance with a proactive risk management strategy. The primary risks are not merely acute toxicity, but stereochemical instability (Z


 E isomerization) and photolytic degradation  (iodine radical release), which compromise both safety and yield.
Chemical Attribute Specification
IUPAC Name Methyl (2Z)-2-iodo-3-methoxyprop-2-enoate
CAS Number 163041-47-2
Molecular Formula

Molecular Weight 242.01 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water.[1]

Part 2: GHS Hazard Analysis & Toxicology

Expert Insight: Standard SDSs often classify this merely as an "Irritant." However, the presence of the iodine-carbon bond and the acrylate system dictates a higher level of caution regarding sensitization and radical chemistry.

Core Hazard Classifications
  • Skin Corrosion/Irritation (Category 2): The acrylate moiety is a potent alkylating agent. Direct contact can cause immediate dermatitis.

  • Serious Eye Damage/Irritation (Category 2A): Vapors or dusts are lachrymatory.

  • Skin Sensitization (Category 1): Critical Risk. Acrylates are known sensitizers via the Michael addition mechanism to skin proteins.

  • Aquatic Toxicity (Acute 1): As a fungicide precursor, it is designed to be biologically active against eukaryotic cells.

The "Hidden" Hazard: Photolytic Instability

The C–I bond is weak (


50 kcal/mol). Exposure to UV light or ambient fluorescent light can homolytically cleave this bond, generating iodine radicals (

).
  • Consequence 1: Free iodine (

    
    ) release (corrosive, toxic vapor).
    
  • Consequence 2: Radical-induced isomerization of the alkene from the active (Z)-form to the inactive (E)-form.

Decomposition Z_Isomer (Z)-Isomer (Active Reagent) UV_Light UV/Ambient Light (Trigger) Z_Isomer->UV_Light Radical Iodine Radical (C-I Cleavage) UV_Light->Radical Homolysis E_Isomer (E)-Isomer (Inactive Impurity) Radical->E_Isomer Recombination Free_Iodine Free Iodine (I2) (Corrosive) Radical->Free_Iodine Dimerization

Caption: Figure 1. Photolytic degradation pathway leading to stereochemical scrambling and iodine release.

Part 3: Operational Protocol (Synthesis & Handling)

Objective: Safe execution of a Suzuki-Miyaura coupling using (Z)-Methyl 2-iodo-3-methoxyacrylate.

Storage & Engineering Controls
  • Temperature: Store at 2–8°C . Room temperature storage accelerates iodine liberation (indicated by yellow/brown discoloration).

  • Light: Amber glassware or aluminum foil wrapping is mandatory during storage and reaction setup.

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen.

The Self-Validating Experimental Workflow

This protocol ensures safety by validating reagent quality before the reaction begins.

Step 1: Reagent Validation (The "Starch Test")

  • Why: To detect free iodine caused by degradation.

  • Method: Dissolve a small aliquot (~5 mg) in THF. Apply to wet starch-iodide paper.

  • Result: Blue/Black = FAIL (High free iodine). Purify via silica plug or recrystallization before use. No Color = PASS .

Step 2: Reaction Setup (Suzuki Coupling)

  • Vessel: Flame-dried Schlenk flask wrapped in foil.

  • Solvent: Degassed THF/Water or Toluene (Oxygen promotes homocoupling of boronic acids and oxidation of the iodide).

  • Base:

    
     or 
    
    
    
    (Mild bases prevent hydrolysis of the methyl ester).
  • Catalyst:

    
     or 
    
    
    
    .

Step 3: Quench & Waste

  • Hazard:[1][2][3][4] The aqueous layer will contain iodide salts (

    
    ) and potentially unreacted boronic acids.
    
  • Protocol: Quench with saturated

    
    .
    
  • Waste Segregation: Do NOT mix with oxidizing acids (Nitric/Chromic). Oxidation of waste iodide generates toxic

    
     gas in the waste drum.
    

Workflow Start Start: Reagent Retrieval Check Visual Inspection: Is it Yellow/Brown? Start->Check Test Starch-Iodide Test Check->Test No (Clear/White) Purify Purify (Silica Plug) Check->Purify Yes (Degraded) Setup Reaction Setup (Amber Glass + Argon) Test->Setup Pass Purify->Test Monitor TLC Monitoring (Disappearance of Iodide) Setup->Monitor Disposal Segregated Disposal (Halogenated Waste) Monitor->Disposal

Caption: Figure 2. Operational workflow for handling (Z)-Methyl 2-iodo-3-methoxyacrylate.

Part 4: Emergency Response

Scenario Immediate Action Scientific Rationale
Skin Contact Wash with soap/water; treat with Polyethylene Glycol (PEG-400) if available.Acrylates are lipophilic; PEG solubilizes them better than water, reducing skin absorption.
Eye Contact Rinse for 15 mins. Consult ophthalmologist.Lachrymators cause corneal edema; immediate dilution is critical.
Spill (Liquid) Cover with sodium thiosulfate powder, then absorb.Thiosulfate reduces any free iodine (

) back to iodide (

), neutralizing vapor toxicity.
Fire Use

or Dry Chemical.[4] Avoid Water Jets.
Water may hydrolyze the ester, releasing methanol and acidic byproducts.

References

  • Fisher Scientific. (2025).[4] Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from [Link][1][5][6]

  • Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Recent Developments. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for (Z)-methyl 2-iodo-3-methoxyacrylate

An Application Guide for the Stereoretentive Suzuki-Miyaura Coupling of (Z)-methyl 2-iodo-3-methoxyacrylate Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, cel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Stereoretentive Suzuki-Miyaura Coupling of (Z)-methyl 2-iodo-3-methoxyacrylate

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron reagent with an organic halide or pseudohalide, is particularly valuable for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific and challenging substrate: (Z)-methyl 2-iodo-3-methoxyacrylate . The synthesis of substituted acrylates via this method is of significant interest as the resulting products are versatile building blocks. However, this substrate presents two primary challenges that demand careful optimization of reaction conditions:

  • Stereochemical Integrity: The defining feature is the (Z)-geometry of the double bond. A primary objective is to execute the coupling with complete retention of this stereochemistry, as isomerization to the more thermodynamically stable (E)-isomer is a common and often undesirable side reaction.[5][6]

  • Electronic and Functional Group Effects: The molecule contains an electron-withdrawing acrylate group, which activates the vinyl iodide towards oxidative addition, and a mildly electron-donating methoxy group.[7] The presence of the methyl ester also introduces sensitivity to harsh basic conditions, which can lead to saponification.

As a senior application scientist, this document provides not just a protocol, but a comprehensive analysis of the causal factors behind experimental choices, empowering researchers to successfully navigate the intricacies of this transformation.

Mechanistic Insights and Strategic Component Selection

A successful stereoretentive coupling hinges on a nuanced understanding of the Suzuki-Miyaura catalytic cycle and the role each component plays. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)(R²)L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) R1X Organic Halide (R¹-X) (Z)-methyl 2-iodo-3-methoxyacrylate R2B Organoboron Reagent (R²-B(OR)₂) + Base Byproduct Boron & Halide Salts

Figure 1: The Suzuki-Miyaura catalytic cycle. The process begins with the oxidative addition of the vinyl iodide to the active Pd(0) catalyst, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to yield the product and regenerate the catalyst.

The Critical Role of the Ligand in Preventing Isomerization

For (Z)-vinyl halides, Z-to-E isomerization is a significant risk. This process is primarily dictated by the phosphine ligand coordinated to the palladium center.[5][9] While the exact mechanism can be complex, it is understood that certain ligands can promote the formation of intermediates, such as zwitterionic palladium carbenes, that facilitate rotation around the carbon-carbon bond before reductive elimination occurs.[5]

Key Insight: To maintain the (Z)-geometry, the rate of reductive elimination must be significantly faster than the rate of isomerization.

  • Recommended Ligands for Stereoretention: Bulky, electron-rich phosphine ligands are often employed to accelerate the reductive elimination step.[10] For couplings involving (Z)-alkenyl halides, triphenylphosphine (PPh₃) is a common starting point. However, studies have shown that ligands like tri(o-tolyl)phosphine (P(o-Tol)₃) can be superior in preserving Z-olefin geometry by providing a specific steric and electronic environment that disfavors the isomerization pathway.[5][6] Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are also highly active catalysts known for promoting efficient cross-coupling under mild conditions.[11]

Selecting the Appropriate Base

The base is not merely a spectator; it plays a crucial role in the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[3][12][13]

Key Insight: The choice of base is a balance between reactivity and functional group compatibility.

  • Mild Bases (Recommended): For substrates containing an ester, like methyl acrylate, inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices. They are sufficiently basic to facilitate the reaction without causing significant hydrolysis (saponification) of the ester.[11][14]

  • Strong Bases (Use with Caution): Stronger bases like sodium tert-butoxide (NaO-t-Bu) or sodium hydroxide (NaOH) can enhance conversion rates but pose a high risk of cleaving the methyl ester.[5][15] These should generally be avoided unless milder conditions fail.

Optimizing the Palladium Pre-catalyst and Solvent System
  • Palladium Source: A variety of Pd(0) and Pd(II) sources can be used. Pd(II) pre-catalysts like palladium(II) acetate (Pd(OAc)₂) are reduced in situ to the active Pd(0) species. Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also highly effective.[15] When using a Pd(II) source or a ligand-free Pd(0) source like Pd₂(dba)₃, an external phosphine ligand must be added.

  • Solvent: The reaction typically requires a polar aprotic solvent to dissolve the reactants and catalyst. 1,4-Dioxane , tetrahydrofuran (THF), or toluene are common choices.[2][16] The addition of a small amount of water is often beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14][17]

Figure 2: Logic diagram illustrating the influence of ligand and base selection on reaction outcomes. Judicious choices promote high yield and stereoretention while suppressing undesired side reactions.

Detailed Experimental Protocol

This protocol provides a robust starting point for the stereoretentive Suzuki-Miyaura coupling of (Z)-methyl 2-iodo-3-methoxyacrylate with a generic arylboronic acid.

Materials and Reagents
  • (Z)-methyl 2-iodo-3-methoxyacrylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Experimental Workflow

Workflow A 1. Assemble Reactants B 2. Degas the System (3x Vacuum/Inert Gas Cycles) A->B C 3. Add Solvents (Anhydrous Dioxane & Degassed Water) B->C D 4. Heat Reaction (e.g., 80-100 °C) & Monitor Progress (TLC/GC-MS) C->D E 5. Work-up (Quench with water, extract with organic solvent) D->E F 6. Purification (Silica Gel Column Chromatography) E->F G 7. Characterization (¹H NMR, ¹³C NMR, HRMS) F->G

Figure 3: A typical experimental workflow for the Suzuki-Miyaura coupling reaction, from setup to final product analysis.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add (Z)-methyl 2-iodo-3-methoxyacrylate (e.g., 242 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) followed by degassed water (e.g., 2 mL) via syringe. The mixture should be a suspension.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90 °C. Stir the reaction vigorously for the duration.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting iodide is consumed, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and stereochemistry of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The retention of the (Z)-configuration can often be confirmed by Nuclear Overhauser Effect (NOE) NMR experiments.

Optimization and Troubleshooting

Should the initial protocol provide suboptimal results, the following table offers guidance for systematic optimization and troubleshooting.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poorly soluble base.1. Ensure rigorous degassing of solvents and reaction vessel.2. Increase temperature in 10 °C increments (up to 110 °C).3. Use finely powdered K₃PO₄ or switch to Cs₂CO₃, which has higher solubility.
Significant Z→E Isomerization 1. Ligand is not optimal for stereoretention.2. Reaction run for too long at high temperature.1. Screen alternative ligands. Pd(P(o-Tol)₃)₂ is a good choice.[5] Also consider Buchwald ligands like SPhos.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Ester Saponification 1. Base is too strong.2. Excessive water or prolonged heating.1. Ensure a mild base like K₃PO₄ or K₂CO₃ is used. Avoid hydroxides or alkoxides.2. Reduce the amount of water in the solvent system or lower the reaction temperature.
Protodeboronation of Boronic Acid 1. Presence of excess water/protons.2. Unstable boronic acid.1. Use anhydrous solvents and a freshly opened, dry base.2. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[2]
Formation of Biaryl Homocoupling Product 1. Oxygen contamination leading to boronic acid homocoupling.2. Catalyst degradation.1. Improve inert atmosphere technique.2. Use a slightly higher catalyst loading or add a fresh portion of catalyst.

Conclusion

The Suzuki-Miyaura coupling of (Z)-methyl 2-iodo-3-methoxyacrylate is a powerful yet delicate transformation. Success is predicated on the rational selection of catalyst, ligand, and base to favor the desired stereoretentive pathway while avoiding isomerization and functional group degradation. By understanding the mechanistic principles that govern the reaction, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired (Z)-isomer. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to leverage this important reaction in their research.

References

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link][12][13]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link][11]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link][5][6][9]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link][1]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][7]

  • Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link][3]

  • Google Patents. (2016). CN105566231A - Method for preparing azoxystrobin on basis of Suzuki reaction. Available at: [14]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link][15]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][2]

  • The Organic Chemistry Tutor. (2023). Suzuki Coupling. YouTube. Available at: [Link][8]

  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available at: [Link][4]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link][16]

  • Wallace, D. J., & Chen, C. (2008). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link][17]

  • Lautens, M., & Fagnou, K. (2004). The emergence of Pd-mediated reversible oxidative addition in cross coupling, carbohalogenation and carbonylation reaction. Chemical Communications. Available at: [Link]

Sources

Application

Advanced Sonogashira Cross-Coupling Protocols for the Functionalization of (Z)-Methyl 2-Iodo-3-Methoxyacrylate

Strategic Context and Substrate Significance The strobilurin class of compounds, defined by the presence of a methyl -methoxyacrylate pharmacophore, represents a highly privileged scaffold in the development of modern ag...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Substrate Significance

The strobilurin class of compounds, defined by the presence of a methyl


-methoxyacrylate pharmacophore, represents a highly privileged scaffold in the development of modern agricultural fungicides (e.g., azoxystrobin, fenclorim derivatives) and pharmaceutical agents[1]. The systematic functionalization of this 

-unsaturated system is paramount for exploring structure-activity relationships (SARs)[2].

Among the available synthetic strategies, transition-metal-catalyzed cross-coupling offers the most direct route to structural diversification[3]. Specifically, (Z)-methyl 2-iodo-3-methoxyacrylate serves as an exceptional electrophile. The strategic placement of the iodine atom at the


-position allows for rapid carbon-carbon bond formation via the Sonogashira coupling, enabling the modular attachment of terminal alkynes to construct complex, conjugated enol ether architectures[4].

Mechanistic Causality in the Catalytic Cycle

To achieve high yields and prevent substrate degradation, it is critical to understand the electronic "push-pull" dynamics of (Z)-methyl 2-iodo-3-methoxyacrylate during the catalytic cycle.

  • Oxidative Addition (The Rate-Determining Step): The electron-withdrawing methyl ester group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C(sp2)-I bond. This electronic activation counteracts the electron-donating resonance of the

    
    -methoxy group, rendering the C-I bond highly susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
    
  • Alkyne Activation & Transmetalation: The Cu(I) co-catalyst

    
    -coordinates to the terminal alkyne, increasing the acidity of the terminal proton. This allows a mild base (such as triethylamine) to deprotonate the alkyne, forming a nucleophilic copper acetylide. Transmetalation then transfers the alkynyl ligand to the Pd(II) center.
    
  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to release the coupled methyl 2-alkynyl-3-methoxyacrylate product, strictly retaining the (Z)-stereochemistry of the starting enol ether, while regenerating the active Pd(0) species.

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Vinyl-Pd-I) Pd0->OxAdd + (Z)-Methyl 2-iodo- 3-methoxyacrylate TransMet Transmetalation Pd(II) Complex (Vinyl-Pd-Alkynyl) OxAdd->TransMet + Cu-Acetylide - CuI TransMet->Pd0 Reductive Elimination Product Coupled Product Methyl 2-alkynyl- 3-methoxyacrylate TransMet->Product Yields CuCycle Cu(I) Cycle Copper Acetylide Formation CuCycle->OxAdd Alkynyl-Cu

Figure 1: Sonogashira catalytic cycle for (Z)-methyl 2-iodo-3-methoxyacrylate.

Experimental Design and Parameter Optimization

The Sonogashira coupling is highly sensitive to the choice of catalyst, solvent, and atmospheric conditions. The exclusion of oxygen is non-negotiable; trace


 will rapidly oxidize the copper acetylide, triggering the Glaser homocoupling of the alkyne and consuming the starting material.

We recommend


 over 

. The Pd(II) precatalyst is highly air-stable during handling and is efficiently reduced in situ to the active Pd(0) species by the alkyne/amine mixture. Table 1 summarizes the quantitative optimization data for this specific transformation.

Table 1: Optimization of Sonogashira Coupling Conditions for (Z)-Methyl 2-Iodo-3-Methoxyacrylate

EntryCatalyst (mol%)Co-Catalyst (mol%)Base / SolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1

(5)
CuI (10)

/ THF
251272Active but prone to oxidation during setup.
2

(5)
CuI (10)

/ THF
251285 Optimal: Stable precatalyst, clean conversion.
3

(5)
None

/ THF
502430Highlights the necessity of Cu for alkyne activation.
4

(5)
CuI (10)

/ DMF
50688Reserved for highly sterically hindered alkynes.

Self-Validating Step-by-Step Methodologies

Protocol A: Synthesis of the Electrophile ((Z)-Methyl 2-Iodo-3-Methoxyacrylate)

Before cross-coupling, the highly reactive vinyl iodide must be synthesized via electrophilic iodination[1].

Reagents:

  • Methyl 3-methoxyacrylate: 1.00 g (8.61 mmol)

  • N-iodosuccinimide (NIS): 2.32 g (10.33 mmol, 1.2 equiv)

  • Glacial acetic acid: 0.98 mL (17.22 mmol, 2.0 equiv)

  • Dichloromethane (DCM): 15 mL

  • Triethylamine (TEA): 4.2 mL (30 mmol)

Procedure:

  • Reaction Initiation: In a flame-dried round-bottom flask, dissolve methyl 3-methoxyacrylate in DCM. Add glacial acetic acid, followed by NIS in one portion.

  • Agitation: Stir the mixture at 20 °C for 24 hours in the dark (to prevent radical-induced side reactions)[1].

  • Neutralization: Add TEA dropwise over 10 minutes. Causality: TEA neutralizes the acetic acid and quenches residual electrophilic iodine species. Stir for an additional 12 hours at 20 °C[1].

  • Workup & Validation: Quench with 30 mL of distilled water. Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with saturated aqueous 
    
    
    
    to remove trace iodine.
    • Self-Validation Checkpoint: The organic layer must transition from a dark purple/brown to a clear, pale yellow solution upon

      
       washing. TLC (Hexane/EtOAc 4:1) will show complete consumption of the starting material and a new, highly UV-active spot at a higher 
      
      
      
      .
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography to yield the product as a white solid.
    
Protocol B: General Sonogashira Cross-Coupling

This protocol is optimized for the coupling of (Z)-methyl 2-iodo-3-methoxyacrylate with a variety of terminal alkynes (aliphatic or aromatic)[4].

Reagents:

  • (Z)-Methyl 2-iodo-3-methoxyacrylate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • 
    : 0.05 equiv (5 mol%)
    
  • CuI: 0.10 equiv (10 mol%)

  • Solvent: THF /

    
     (1:1 v/v, 0.2 M relative to the iodide)
    

Procedure:

  • Degassing (Critical Step): In a Schlenk flask, combine THF and

    
    . Sparge the solvent mixture with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen will fatally poison the reaction via Glaser coupling.
    
  • Catalyst Loading: Add (Z)-methyl 2-iodo-3-methoxyacrylate,

    
    , and CuI to the flask. Evacuate and backfill with Argon three times.
    
  • Alkyne Addition: Inject the terminal alkyne via a gas-tight syringe.

    • Self-Validation Checkpoint: Within 15–30 minutes of stirring at room temperature, the reaction mixture will transition from a pale yellow suspension to a dark brown/black homogeneous solution. This color change is the visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species.

  • Reaction Monitoring: Stir at 25 °C for 12 hours. Monitor via TLC until the vinyl iodide is fully consumed.

  • Targeted Workup: Dilute the reaction mixture with Ethyl Acetate and pour it into a separatory funnel containing saturated aqueous

    
    .
    
    • Self-Validation Checkpoint: The aqueous layer will turn a distinct, deep blue color (

      
       complex). Causality: This confirms the successful sequestration and removal of the copper catalyst, which is mandatory; residual copper will cause streaking and product degradation during silica gel chromatography.
      
  • Isolation: Extract the aqueous phase with Ethyl Acetate (

    
    ). Wash the combined organics with brine, dry over 
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc gradients).

References

  • Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives. MDPI Crystals. 1

  • A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. Journal of Chemical Research. 3

  • Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues. Scientific Reports. 2

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 32: Halogens, Alkoxy, and Aryloxy Compounds. Thieme. 4

Sources

Method

Advanced Protocol: Stereoselective Heck Coupling of Methyl (Z)-2-iodo-3-methoxyacrylate

This Application Note provides a comprehensive technical guide for performing the Heck cross-coupling reaction using methyl (Z)-2-iodo-3-methoxyacrylate as the electrophilic partner. This specific vinyl iodide is a high-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing the Heck cross-coupling reaction using methyl (Z)-2-iodo-3-methoxyacrylate as the electrophilic partner. This specific vinyl iodide is a high-value synthon, often employed in the synthesis of complex polyenes, substituted


-pyrones, and as a core scaffold for strobilurin-class fungicides.


-Iodo-

-Methoxyacrylates

Executive Summary

The Heck reaction (Mizoroki-Heck) of methyl (Z)-2-iodo-3-methoxyacrylate presents a unique challenge and opportunity in organic synthesis. Unlike standard aryl halides, this substrate is a functionalized vinyl iodide possessing both an electron-withdrawing ester and an electron-donating methoxy group.

This duality dictates the reaction's reactivity profile:

  • High Reactivity: The C–I bond undergoes rapid oxidative addition to Pd(0).

  • Stereochemical Lability: The (Z)-configuration (where the iodine and methoxy groups are cis, or more formally, the highest priority groups at each carbon are on the same side) must be preserved to maintain the desired geometric integrity of the product.

  • Electronic Bias: The

    
    -methoxy group renders the double bond electron-rich, potentially complicating the migratory insertion step if the coupling partner is also electron-rich.
    

This guide outlines a robust, "Jeffery-type" protocol using silver additives to ensure high stereoretention and yield, alongside a standard cost-effective protocol for general screening.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Substrate: Methyl (Z)-2-iodo-3-methoxyacrylate
  • Role: Electrophile (

    
    ).
    
  • Key Feature: The

    
    -iodine atom activates the position for Pd insertion, while the 
    
    
    
    -methoxy group influences the polarization of the
    
    
    -system.
  • Target Product: 1,3-Dienes or highly substituted acrylate derivatives.

The Catalytic Cycle

The reaction proceeds via the neutral or cationic Pd(0)/Pd(II) cycle. The critical step for this specific substrate is the Migratory Insertion . Due to the steric bulk of the iodine-bearing carbon and the electronic effect of the methoxy group, regioselectivity is generally governed by sterics, favoring coupling at the terminal position of the alkene partner.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Iodide Complex) Pd0->OxAdd + Methyl (Z)-2-iodo-3-methoxyacrylate Coord Alkene Coordination OxAdd->Coord + Alkene (R-CH=CH2) Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Regioselective Elim Beta-Hydride Elimination (Product Release) Insert->Elim Stereospecific (Syn) BaseStep Reductive Elimination (Base Regeneration of Pd0) Elim->BaseStep - Product BaseStep->Pd0 + Base / - HI

Figure 1: Catalytic cycle emphasizing the oxidative addition of the vinyl iodide.

Experimental Protocol

Method A: Silver-Promoted "Jeffery" Conditions (Recommended for Stereoretention)

This method utilizes silver salts to abstract the iodide, forcing the reaction through a cationic palladium pathway. This significantly lowers the reaction temperature (often to ambient or mild heat), preventing thermal isomerization of the (Z)-alkene.

Reagents:

  • Substrate: Methyl (Z)-2-iodo-3-methoxyacrylate (1.0 equiv)

  • Coupling Partner: Alkene (e.g., Styrene, Methyl Acrylate) (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%)
    
  • Base: Ag

    
    CO
    
    
    
    (1.1 equiv) or AgOAc
  • Solvent: DMF (Anhydrous)

  • Concentration: 0.1 M – 0.2 M

Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Charging: Add Methyl (Z)-2-iodo-3-methoxyacrylate (1.0 equiv), Pd(OAc)

    
     (0.05 equiv), PPh
    
    
    
    (0.10 equiv), and Ag
    
    
    CO
    
    
    (1.1 equiv).
    • Note: Keep the vial wrapped in foil if using silver salts to prevent photoreduction.

  • Solvent & Alkene: Add anhydrous DMF via syringe, followed by the alkene coupling partner.

  • Reaction: Stir vigorously at 50–60 °C . Monitor by TLC or LC-MS.

    • Insight: The silver salt precipitates AgI, driving the equilibrium. Reaction times are typically 4–12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove silver residues and Pd black. Wash the pad with Ethyl Acetate.

  • Extraction: Dilute filtrate with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Standard "Ligand-Free" or Classical Conditions (Cost-Effective)

Suitable for robust substrates where stereochemical scrambling is less of a concern or the thermodynamic (E)-product is desired.

Reagents:

  • Catalyst: Pd(OAc)

    
     (2-5 mol%)
    
  • Base: Et

    
    N (2.0 equiv) or K
    
    
    
    CO
    
    
    (2.0 equiv)
  • Additive: TBAF or TBAB (1.0 equiv) – Optional phase transfer catalyst

  • Solvent: CH

    
    CN or DMF
    
  • Temp: 80–100 °C

Procedure:

  • Combine substrate, alkene, base, and catalyst in a sealable tube.

  • Add solvent and seal under inert atmosphere.

  • Heat to 80 °C for 12–24 hours.

  • Standard aqueous workup as above.

Data Presentation & Optimization

Optimization Matrix

Use the following table to guide your condition screening if the initial protocol fails.

VariableStandard ChoiceAlternativeRationale for Change
Solvent DMFMeCN, DMA, THFDMF promotes the cationic pathway (polar). THF is better for non-polar substrates but requires higher temps.
Base Ag

CO

Et

N, K

CO

Use Ag salts to lower Temp and keep (Z)-geometry. Use Amines for cost efficiency.
Catalyst Pd(OAc)

Pd

(dba)

, Pd(PPh

)

Pd(OAc)

is air-stable and robust. Pd

(dba)

is better for electron-rich ligands.
Ligand PPh

P(o-tol)

, dppf
P(o-tol)

(Jeffery ligand) increases rate for hindered substrates. dppf (bidentate) prevents isomerization.
Decision Tree for Troubleshooting

Troubleshooting Start Analyze Crude NMR/LCMS Problem1 Low Conversion? Start->Problem1 Problem2 Isomerization (Z -> E)? Start->Problem2 Problem3 Homocoupling? Start->Problem3 Sol1 Increase Temp (to 80°C) Switch to Pd(P(t-Bu)3)2 Problem1->Sol1 Sol2 Lower Temp (<50°C) Use Ag2CO3 Use Bidentate Ligand (dppe) Problem2->Sol2 Sol3 Reduce Catalyst Loading Degas Solvent Thoroughly Problem3->Sol3

Figure 2: Workflow for optimizing reaction outcomes based on crude analysis.

Critical Notes on Stereochemistry

The starting material, methyl (Z)-2-iodo-3-methoxyacrylate , contains a trisubstituted double bond.

  • Retention: In the "Jeffery" conditions (Ag+), the halide is stripped, creating a cationic Pd species that coordinates tightly to the alkene. This pathway generally preserves the geometry of the vinyl iodide.

  • Inversion: Under neutral conditions (standard Heck), a reversible insertion-elimination sequence can lead to thermodynamic equilibration, favoring the (E)-isomer (where the bulky groups are trans).

  • Verification: Always verify the product geometry using NOE (Nuclear Overhauser Effect) NMR experiments. The coupling constant (

    
    ) is not available for trisubstituted alkenes, so NOE between the methoxy group and the new vinyl proton/group is essential.
    

Safety & Handling

  • Methyl (Z)-2-iodo-3-methoxyacrylate: Likely a skin sensitizer and irritant. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste. Dispose of in dedicated containers.

  • Silver Salts: Toxic to aquatic life. Do not release into drains.

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

  • Jeffery, T. (1984). Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions. Journal of the Chemical Society, Chemical Communications, (19), 1287-1289.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Rossi, R., Bellina, F., & Carpita, A. (1999). Palladium-catalyzed cross-coupling reactions of organohalides with alkenes. Synthesis, 1999(1), 1-19. (Specific discussion on stereoselectivity in vinyl halides).

Application

High-Precision Synthesis of Polysubstituted Alkenes via (Z)-Methyl 2-iodo-3-methoxyacrylate

This Application Note provides a comprehensive guide to the synthesis of highly substituted alkenes, specifically focusing on the modular construction of the (E)-methyl 2-aryl-3-methoxyacrylate pharmacophore (the core of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide to the synthesis of highly substituted alkenes, specifically focusing on the modular construction of the (E)-methyl 2-aryl-3-methoxyacrylate pharmacophore (the core of Strobilurin fungicides) and pathways to tetrasubstituted variants using (Z)-methyl 2-iodo-3-methoxyacrylate as a linchpin reagent.

Executive Summary & Strategic Rationale

(Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) is a densely functionalized electrophile that serves as a "linchpin" in the stereoselective synthesis of polysubstituted alkenes. Its utility is defined by two orthogonal reactive sites:

  • The C–I Bond (

    
    -position):  Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), allowing for the introduction of carbon substituents with retention of stereochemistry.
    
  • The C–OMe Bond (

    
    -position):  A vinylogous ester that can undergo addition-elimination reactions with nucleophiles, allowing for further diversification.
    

While the primary industrial application of this reagent is the synthesis of trisubstituted alkenes (specifically the (E)-


-methoxyacrylate toxophore found in Strobilurins like Azoxystrobin), this guide also details protocols for accessing tetrasubstituted  scaffolds via advanced sequential functionalization.
Key Applications
  • Agrochemicals: Synthesis of Strobilurin fungicides (mitochondrial respiration inhibitors).

  • Medicinal Chemistry: Construction of highly substituted cinnamic acid derivatives.

  • Materials Science: Precursors for functionalized polymers.

Mechanistic Pathways & Stereochemical Logic

The transformation of (Z)-methyl 2-iodo-3-methoxyacrylate into substituted alkenes is governed by the stereospecificity of Pd-catalyzed oxidative addition and the Cahn-Ingold-Prelog (CIP) priority rules.

The "Stereochemical Inversion" Paradox

Although the Suzuki-Miyaura coupling proceeds with retention of configuration at the vinyl halide, the CIP descriptor of the product often "inverts" from (Z) to (E). This is due to a change in substituent priority, not a change in geometry.

  • Starting Material (Z): The Iodide (Priority #1) and Methoxy (Priority #1) are cis.

  • Product (E): The incoming Aryl group (Priority #2 vs COOMe #1) and Methoxy (Priority #1) remain cis. Therefore, the high-priority groups (COOMe and OMe) are trans, resulting in the (E) designation.

Reaction Pathway Diagram[1][2][3]

G Start (Z)-Methyl 2-iodo-3-methoxyacrylate (I and OMe cis) OxAdd Oxidative Addition (Pd-Insertion) Start->OxAdd Pd(0) Catalyst TransMet Transmetalation (Ar-B(OH)2 / Base) OxAdd->TransMet Retention of Geometry RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Isomerization Product (E)-Methyl 2-aryl-3-methoxyacrylate (Ar and OMe cis) RedElim->Product Retention Tetra Tetrasubstituted Alkene (via C-H Activation/Heck) Product->Tetra Optional: Internal Alkyne or C-H Functionalization

Figure 1: Mechanistic flow for the Pd-catalyzed conversion of (Z)-methyl 2-iodo-3-methoxyacrylate. Note the retention of relative geometry despite the nomenclature change from (Z) to (E).

Experimental Protocols

Protocol A: Synthesis of (E)-Methyl 2-aryl-3-methoxyacrylates (Suzuki-Miyaura Coupling)

This protocol is the industry standard for synthesizing the Strobilurin core. It ensures high stereofidelity and yield.[1]

Reagents:

  • (Z)-Methyl 2-iodo-3-methoxyacrylate (1.0 equiv)

  • Arylboronic acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2 (for sterically hindered substrates)

  • Base: K2CO3 (2.5 equiv) or Cs2CO3 (for sensitive substrates)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1) or Toluene / Water (biphasic)

Step-by-Step Methodology:

  • Inerting: Charge a reaction flask with (Z)-methyl 2-iodo-3-methoxyacrylate, arylboronic acid, and the base. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed solvent (DME/Water). Expert Tip: Degassing is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (the iodide spot should disappear; the product is usually more polar).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The (E)-isomer is typically the major product (>95:5 Z/E ratio).

Protocol B: Accessing Tetrasubstituted Alkenes (Advanced)

To achieve a tetrasubstituted alkene (replacing the


-H), standard coupling is insufficient. Two advanced strategies are employed:

Strategy 1: Heck Reaction with Internal Alkynes Reacting the acrylate with an internal alkyne yields a tetrasubstituted diene.

  • Conditions: Pd(OAc)2 (5 mol%), LiCl (1 equiv), KOAc, DMF, 100 °C.

  • Outcome: The alkyne inserts into the C-Pd bond prior to reductive elimination, creating a highly substituted diene system.

Strategy 2: Sequential Nucleophilic Substitution (Addition-Elimination) If the target is a


-disubstituted acrylate:
  • Perform Protocol A to install the

    
    -Aryl group.
    
  • Bromination: Treat the product with NBS/AIBN to brominate the

    
    -position (radical mechanism) or use electrophilic halogenation if the ring is deactivated. Note: This is challenging due to the competing reactivity of the aromatic ring.
    
  • Alternative Precursor: For true tetrasubstituted synthesis, it is often superior to start with methyl 2-iodo-3-methoxybut-2-enoate (where the

    
    -H is already a Methyl group) or perform a Negishi coupling  on a 
    
    
    
    -triflate intermediate.

Data Analysis & Optimization Guidelines

The following table summarizes the optimization of the Suzuki coupling for the synthesis of Azoxystrobin precursors.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Difficult Substrates)
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2 (3 mol%)Pd2(dba)3 / SPhos
Base Na2CO3K3PO4Cs2CO3
Solvent Toluene/H2OTHF/H2O1,4-Dioxane (Anhydrous)
Temp 90 °C60 °C100 °C
Yield 75-80%88-92%65-75%
E/Z Ratio >90:10>98:2>95:5

Expert Insight:

  • Base Sensitivity: The methyl ester is susceptible to hydrolysis. Avoid strong hydroxide bases (NaOH, KOH). Carbonates (K2CO3, Cs2CO3) are preferred.

  • Iodide Instability: The starting material can discolor (liberate I2) upon storage. Recrystallize from cyclohexane if the solid appears brown/yellow before use.

  • Stereoretention: If erosion of stereochemistry is observed (Z-product forming), lower the reaction temperature and switch to a bulky bidentate ligand like dppf or Xantphos .

Troubleshooting & Critical Control Points

  • Problem: Low yield due to ester hydrolysis.

    • Solution: Switch to anhydrous conditions using CsF as the base activator in dry dioxane.

  • Problem: Homocoupling of Boronic Acid.

    • Solution: Ensure strict oxygen-free conditions. Add the boronic acid slowly or use a slight excess of the iodide.

  • Problem: Incomplete conversion.

    • Solution: The C-I bond is very reactive. If it stalls, the catalyst has likely deactivated ("Pd-black"). Add a fresh portion of catalyst (1-2 mol%) and degas again.

References

  • Synthesis of Strobilurins: Beautement, K., et al. "Fungicidal

    
    -methoxyacrylates: from natural products to novel synthetic agricultural fungicides." Pesticide Science, 1991. 
    
  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Stereoselective Synthesis: Molander, G. A., et al. "Stereoselective Synthesis of Trisubstituted Alkenes via Organoboron Reagents." Journal of Organic Chemistry, 1996.

  • Azoxystrobin Process Chemistry: "A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction." Journal of Chemical Research, 2015.[2]

  • Tetrasubstituted Alkene Challenges: Flynn, A. B., & Ogilvie, W. W. "Stereoselective Synthesis of Tetrasubstituted Alkenes." Chemical Reviews, 2007.

Sources

Method

Application Note: Stereoselective Synthesis of β-Methoxyacrylates via Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The β-methoxyacrylate moiety is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The β-methoxyacrylate moiety is a privileged pharmacophore and the critical toxophore in strobilurin-class agricultural fungicides (e.g., azoxystrobin, picoxystrobin)[1]. These compounds exert their profound biological activity by binding to the Q0 site of the mitochondrial cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP production in pathogenic fungi[1].

The biological efficacy of strobilurins is strictly dependent on the stereochemistry of the central alkene. To construct this motif with high precision, (Z)-methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) serves as an ideal, stereodefined building block[2]. The presence of an iodine atom on the sp2-hybridized carbon provides an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions. Among the available methodologies, the Suzuki-Miyaura coupling is preferred over Stille (due to organotin toxicity) or Heck reactions (due to the risk of double-bond migration), offering a robust, eco-friendly, and highly stereoretentive pathway to complex strobilurin analogs[3].

Mechanistic Pathway & Stereochemical Dynamics

A fascinating aspect of this synthesis is the apparent shift in stereochemical nomenclature despite absolute physical retention of 3D geometry.

In the starting material, (Z)-methyl 2-iodo-3-methoxyacrylate , the Cahn-Ingold-Prelog (CIP) priority rules dictate that the iodine atom (Priority 1 at C2) and the methoxy group (Priority 1 at C3) are on the same side of the double bond.

During the Suzuki-Miyaura catalytic cycle, the Pd(0) species undergoes oxidative addition into the C–I bond with strict retention of configuration[3]. Following transmetalation and reductive elimination, the new aryl group physically replaces the iodine atom. However, because the ester group (-COOCH3) has a higher CIP priority than an aryl ring (Oxygen > Carbon), the ester becomes Priority 1 at C2. Consequently, the two Priority 1 groups (-COOCH3 and -OCH3) are now on opposite sides of the alkene.

This results in a stereochemical inversion of the descriptor—from the (Z)-iodoacrylate to the (E)-β-methoxyacrylate —even though the spatial relationship between the methoxy group and the newly introduced aryl ring remains strictly cis[1].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Retention of (Z)-geometry Pd0->OxAdd + (Z)-Iodoacrylate TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim RedElim->Pd0 - Product Product (E)-β-Methoxyacrylate Target Pharmacophore RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura cycle demonstrating strict stereoretention.

Experimental Design & Optimization

To ensure maximum yield and prevent stereochemical degradation, the Suzuki-Miyaura coupling conditions must be carefully optimized. The table below summarizes quantitative optimization data for the coupling of (Z)-methyl 2-iodo-3-methoxyacrylate with a standard arylboronic acid[3].

Catalyst SystemBaseSolvent SystemTemperatureYield (%)Stereoretention
Pd(PPh3)4 (5 mol%) K3PO4 (3.0 eq) 1,4-Dioxane/H2O (3:1) 90 °C 88 - 92% >99% (E)-isomer
Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0 eq)Toluene/H2O (3:1)80 °C75 - 80%>99% (E)-isomer
Pd(OAc)2 / PPh3Cs2CO3 (3.0 eq)DMF100 °C55 - 62%~90% (E)-isomer
No CatalystK3PO4 (3.0 eq)1,4-Dioxane/H2O (3:1)90 °C0%N/A

Causality Insight: The combination of Pd(PPh3)4 and K3PO4 in a biphasic 1,4-Dioxane/H2O system provides the optimal balance. The water solubilizes the inorganic base and facilitates the formation of the highly reactive tetravalent arylborate intermediate, which accelerates the rate-limiting transmetalation step, thereby outcompeting any thermal isomerization pathways[3].

Detailed Experimental Protocols

Workflow A Methyl 3-methoxyacrylate (Starting Material) B Iodination & Elimination NIS, AcOH, TEA A->B C (Z)-Methyl 2-iodo-3-methoxyacrylate (Stereodefined Core) B->C D Suzuki-Miyaura Coupling Pd(PPh3)4, K3PO4 C->D E (E)-Strobilurin Analog (Final Product) D->E

Caption: Synthetic workflow from methyl 3-methoxyacrylate to (E)-strobilurin analogs.

Protocol A: Synthesis of (Z)-Methyl 2-iodo-3-methoxyacrylate

Objective: Construct the stereodefined iodoacrylate core from commercially available precursors[1].

  • Electrophilic Activation: Dissolve methyl 3-methoxyacrylate (1.00 g, 8.61 mmol) in anhydrous dichloromethane (DCM, 15 mL) under a nitrogen atmosphere.

  • Iodination: Add N-iodosuccinimide (NIS, 2.32 g, 10.33 mmol) and glacial acetic acid (0.98 mL, 17.22 mmol) to the solution. Stir at 20 °C for 24 hours.

    • Causality: Acetic acid protonates NIS, generating a highly electrophilic iodonium species (I+). This facilitates rapid electrophilic addition across the electron-rich enol ether double bond[1].

  • Stereoselective Elimination: Cool the reaction mixture to 0 °C. Add triethylamine (TEA, 4.2 mL, 30.0 mmol) dropwise over 15 minutes. Allow the reaction to warm to 20 °C and stir for an additional 12 hours.

    • Causality: TEA acts as a base to promote an E2 elimination of the saturated intermediate. The elimination is highly stereoselective, driven by thermodynamics to yield the (Z)-isomer, which minimizes steric repulsion between the bulky iodine atom and the methoxy group[1].

  • Quench and Workup: Quench the reaction with deionized water (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with saturated sodium thiosulfate solution to remove residual iodine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate, 10:1 v/v) to afford the product as a white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Stereoretentive coupling to form the (E)-β-methoxyacrylate pharmacophore[3].

  • System Degassing: In a Schlenk flask, combine (Z)-methyl 2-iodo-3-methoxyacrylate (1.0 equiv), the desired arylboronic acid (1.3 equiv), and K3PO4 (3.0 equiv). Add the solvent mixture (1,4-Dioxane/H2O, 3:1 v/v, 8 mL per mmol of iodoacrylate). Purge the system with argon for 15 minutes.

    • Causality: Complete removal of dissolved oxygen is critical. O2 rapidly oxidizes the electron-rich Pd(0) active catalyst into inactive Pd(II) species, halting the catalytic cycle and promoting homocoupling of the boronic acid[3].

  • Catalyst Addition: Quickly add Pd(PPh3)4 (5 mol%) under a positive flow of argon. Seal the flask tightly.

  • Cross-Coupling: Heat the reaction mixture to 90 °C and stir for 10 hours.

    • Causality: 90 °C provides the necessary thermal energy to drive transmetalation. The K3PO4 base coordinates with the boronic acid to form a reactive, electron-rich borate complex, facilitating the transfer of the aryl group to the palladium center[3].

  • Workup: Cool to room temperature, dilute with water (15 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexane/Ethyl Acetate, 8:1 v/v) to yield the pure (E)-β-methoxyacrylate derivative[3].

Analytical Characterization & Self-Validation

Trustworthiness in this protocol is established through a self-validating analytical feedback loop to confirm both chemical conversion and stereochemical integrity.

  • TLC Monitoring: The starting (Z)-methyl 2-iodo-3-methoxyacrylate is highly UV-active. Its complete consumption and the appearance of a lower-Rf fluorescent spot indicate successful cross-coupling.

  • 1H-NMR Validation: The defining feature of the β-methoxyacrylate system is the vinylic proton. In the starting iodoacrylate, this proton appears around δ 7.6 ppm. In the coupled product, the vinylic proton typically shifts slightly but remains a sharp, diagnostic singlet (e.g., δ 7.49 ppm for azoxystrobin precursors)[3]. The methoxy protons appear as a sharp singlet at ~δ 3.76 ppm[3].

  • 2D-NOESY NMR (Critical Step): To unequivocally validate stereoretention, a NOESY experiment must be performed. A strong nuclear Overhauser effect (NOE) cross-peak between the methoxy protons (δ ~3.76 ppm) and the ortho-protons of the newly introduced aryl ring confirms they are cis to each other in space, physically validating the required (E)-geometry[3].

References

1.[4],[2] Parra, J., et al. "Concise and modular synthesis of regioisomeric haptens for the production of high-affinity and stereoselective antibodies to the strobilurin azoxystrobin." Tetrahedron, 2011. URL: 2.[1],[5] "Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives." Crystals (MDPI), 2021. URL: 3.[3] "A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction." Journal of Chemical Research, 2015. URL:

Sources

Application

Negishi coupling of (Z)-methyl 2-iodo-3-methoxyacrylate with organozinc reagents

This application note details the protocol for the Negishi cross-coupling of (Z)-methyl 2-iodo-3-methoxyacrylate with organozinc reagents. This reaction is a cornerstone in the stereoselective synthesis of -methoxyacryla...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for the Negishi cross-coupling of (Z)-methyl 2-iodo-3-methoxyacrylate with organozinc reagents. This reaction is a cornerstone in the stereoselective synthesis of


-methoxyacrylates , a structural motif ubiquitous in strobilurin fungicides  (e.g., Azoxystrobin, Kresoxim-methyl) and various pharmaceutical intermediates.

Part 1: Introduction & Strategic Significance

The coupling of (Z)-methyl 2-iodo-3-methoxyacrylate (1 ) with organozinc reagents (2 ) provides a direct, stereocontrolled route to (E)-methyl 2-substituted-3-methoxyacrylates (3 ).

  • Stereochemical Paradox: The reaction formally proceeds with retention of configuration at the double bond. However, due to Cahn-Ingold-Prelog (CIP) priority rules, the (Z)-iodo precursor (where I and OMe are cis) yields the (E)-aryl product (where Aryl and OMe are cis), provided the incoming aryl group has a lower priority than the carbomethoxy group.

  • Why Negishi? Unlike Suzuki or Stille couplings, the Negishi reaction with this specific substrate offers superior reactivity at room temperature and avoids the toxicity of organotins or the difficulty of synthesizing specific boronic acids for unstable heteroaromatics.

Part 2: Mechanistic Principles & Logic

The high stereofidelity of this reaction relies on the electronic nature of the


-methoxy group.
  • Oxidative Addition: The electron-rich

    
    -methoxy group makes the C-I bond electron-rich, facilitating rapid oxidative addition to Pd(0).
    
  • Transmetallation: The organozinc reagent transfers the R group to the Pd(II) center.

  • Reductive Elimination: This step is faster than

    
    -hydride elimination or cis-trans isomerization, locking in the stereochemistry.
    

Graphviz Diagram: Catalytic Cycle & Stereochemistry

NegishiCycle Substrate (Z)-Methyl 2-iodo-3-methoxyacrylate (I and OMe cis) OxAdd Oxidative Addition Pd(II) Intermediate (Retention) Substrate->OxAdd Pd0 Pd(0)Ln Active Catalyst Pd0->OxAdd + Substrate TransMetal Transmetallation Pd(II)(R)(Substrate) OxAdd->TransMetal + R-Zn-X ZnReagent R-Zn-X Organozinc Reagent ZnReagent->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product (E)-Methyl 2-aryl-3-methoxyacrylate (Aryl and OMe cis) *Formal Retention* RedElim->Product Product Release

Caption: Catalytic cycle illustrating the retention of relative stereochemistry during the transformation of the (Z)-iodo precursor to the (E)-product.

Part 3: Detailed Experimental Protocol

Reagents & Materials
  • Substrate: (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2).

  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride [

    
    ] or Tetrakis(triphenylphosphine)palladium(0) [
    
    
    
    ].
  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent system).

  • Organozinc Source: Aryl bromide/iodide precursor + Zinc dust (activated) OR Commercial R-Zn-X solution.

Step 1: Preparation of Organozinc Reagent (R-Zn-X)

Method A: From Aryl Halide and Zinc Dust (Direct Insertion)

  • Activate Zinc dust by washing with 1M HCl, water, ethanol, and ether, then drying under vacuum.

  • In a flame-dried Schlenk flask under Argon, suspend Activated Zn (1.5 equiv) in anhydrous THF.

  • Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the surface. Reflux for 2 mins.

  • Add the Aryl Iodide (1.0 equiv) dropwise. Stir at 40-50°C until conversion is complete (monitor by GC/TLC).

Method B: Transmetallation (From Grignard/Lithium)

  • Prepare or purchase the Grignard reagent (R-Mg-Br) in THF.

  • Cool to 0°C and add anhydrous

    
     (1.1 equiv, dried under vacuum at 140°C for 2h).
    
  • Stir for 30 min at 0°C, then warm to RT. The resulting solution contains R-Zn-Cl.

Step 2: Negishi Coupling Reaction
  • Setup: Charge a separate flame-dried reaction vessel with (Z)-methyl 2-iodo-3-methoxyacrylate (1.0 equiv) and

    
     (2-5 mol%).
    
  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Addition: Cannulate the prepared organozinc solution (1.2 - 1.5 equiv) dropwise into the reaction vessel at Room Temperature (RT).

    • Note: Dropwise addition controls the exotherm and prevents homocoupling.

  • Reaction: Stir at RT. Most reactions with this activated substrate complete within 1–4 hours.

    • Optimization: If sluggish, heat to 50°C.

  • Quench: Cool to 0°C and quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Part 4: Optimization & Troubleshooting

VariableRecommendationRationale
Catalyst

or

Triphenylphosphine ligands are sufficient and inexpensive. More bulky ligands (e.g., SPhos) are only needed for extremely hindered arylzincs.
Solvent THF or THF/NMPTHF is standard. Adding NMP (co-solvent) can accelerate the reaction by solubilizing the zinc species.
Additives TMEDA (1.0 equiv)Critical for difficult substrates. TMEDA stabilizes the organozinc and prevents

-hydride elimination/isomerization.
Temperature 23°C

60°C
Start at RT to maximize stereoretention. Only heat if conversion is <50% after 2h.

Common Issues:

  • Isomerization (E/Z mixture): Usually caused by prolonged heating or "Pd-hydride" species. Solution: Use fresh catalyst, add TMEDA, and stop the reaction immediately upon consumption of starting material.

  • Homocoupling (R-R): Caused by oxidation of the organozinc. Solution: Ensure strict anaerobic conditions (Argon/Nitrogen balloon).

Part 5: Application Data (Strobilurin Synthesis)

This protocol is validated for the synthesis of Strobilurin A analogues .

Workflow Diagram: Synthesis of Strobilurin Analogues

Workflow Start Aryl Bromide (Ar-Br) Step1 1. Mg, THF 2. ZnCl2 Start->Step1 Zn Arylzinc (Ar-Zn-Cl) Step1->Zn Step2 Pd Cat., THF (Z)-Iodo-acrylate Zn->Step2 End Strobilurin Analogue (E-Isomer) Step2->End

Caption: Streamlined workflow for converting aryl bromides into strobilurin analogues via zinc-mediated Negishi coupling.

References

  • Rossi, R., Bellina, F., et al. "Palladium-catalyzed cross-coupling reactions of (Z)-1-iodo-2-chloro-1-alkenes and (Z)-methyl 2-iodo-3-methoxypropenoate with organozinc reagents." Tetrahedron, 2001 , 57(14), 2847-2856.

  • Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling.[1] A New Selective Method for Carbon-Carbon Bond Formation."[2] Accounts of Chemical Research, 1982 , 15(11), 340–348.

  • Krasovskiy, A., Lipshutz, B. H. "Ligand Effects on Negishi Couplings of Alkenyl Halides."[3][4] Organic Letters, 2011 , 13(15), 3818–3821.

  • Clough, J. M., Godfrey, C. R. A. "The Strobilurin Fungicides." Fungicides in Crop Protection, 2012, CABI Publishing.

Sources

Method

Application Note: Strategic Utilization of (Z)-Methyl 2-iodo-3-methoxyacrylate

Abstract & Core Utility (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) is a densely functionalized "push-pull" alkene scaffold utilized in the synthesis of complex heterocycles, alkaloid precursors, and highly su...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Utility

(Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) is a densely functionalized "push-pull" alkene scaffold utilized in the synthesis of complex heterocycles, alkaloid precursors, and highly substituted acrylic acid derivatives.[1] Its utility stems from its three distinct reactive sites:

  • 
    -Carbon (C3):  Highly electrophilic due to the ester moiety, susceptible to nucleophilic vinylic substitution (
    
    
    
    ) by amines and thiols.
  • 
    -Iodide (C2):  An excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira), allowing carbon framework extension with retention of stereochemistry.
    
  • Ester Carbonyl: Standard acyl substitution or reduction, though usually preserved to maintain electronic activation.

This guide details the protocols for synthesizing this scaffold and manipulating it via orthogonal reaction pathways.

Synthesis of the Scaffold

While often purchased, in-house preparation ensures stereochemical purity, which is critical as the Z-isomer is thermodynamically less stable than the E-isomer but often synthetically required for specific cyclizations.

Protocol A: Iodination of Methyl 3-methoxyacrylate

Principle: Electrophilic iodination of the electron-rich enol ether double bond.

Reagents:

  • Methyl 3-methoxyacrylate (1.0 equiv)

  • Iodine (

    
    ) (1.5 equiv)
    
  • Pyridine (2.0 equiv)

  • Solvent:

    
     or 
    
    
    
    (DCM)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve methyl 3-methoxyacrylate (10 mmol) in DCM (50 mL).

  • Addition: Cool the solution to 0°C. Add pyridine (20 mmol) followed by the dropwise addition of a solution of iodine (15 mmol) in DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and the iodinated product (
    
    
    
    ) will appear.
  • Quench: Dilute with

    
     (100 mL) and wash successively with 10% 
    
    
    
    (to remove excess iodine), 1M HCl (to remove pyridine), and brine.
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
  • Yield/Data: Expect 70-85% yield. The Z-isomer is characterized by a singlet for the olefinic proton at

    
     ppm (depending on solvent).
    

Critical Process Parameter (CPP): Temperature control during iodine addition is vital. Exotherms can lead to E/Z isomerization.

Reaction Pathway 1: Nucleophilic Vinylic Substitution ( )

The methoxy group acts as a leaving group in an addition-elimination sequence. This is the primary method for installing nitrogen functionality.

Protocol B: Synthesis of -Amino Acrylates

Reaction:



Mechanism: The reaction proceeds via an addition-elimination mechanism. The amine attacks the


-carbon, forming a tetrahedral intermediate. The methoxy group is then eliminated. Notably, reaction with primary amines almost exclusively yields the Z-isomer (cis-enamine) regardless of the starting geometry, stabilized by an intramolecular Hydrogen Bond between the NH and the ester carbonyl oxygen.

Procedure:

  • Dissolve (Z)-methyl 2-iodo-3-methoxyacrylate (1.0 equiv) in anhydrous Acetonitrile or THF (0.2 M).

  • Add the primary amine (1.1 equiv). Note: If using a salt form of the amine, add 1.1 equiv of TEA.

  • Heat to 50°C for 2-4 hours.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water.

  • Outcome: Quantitative conversion is common. The product is usually a stable crystalline solid.

Visualization: Mechanism & H-Bond Stabilization

SNV_Mechanism Substrate (Z)-Methyl 2-iodo-3-methoxyacrylate Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (C3) Amine Primary Amine (R-NH2) Amine->Intermediate Product (Z)-Enamino Ester (H-Bond Stabilized) Intermediate->Product Elimination of OMe Byproduct MeOH Intermediate->Byproduct Product->Product Intramolecular H-Bond (NH...O=C)

Caption: The reaction proceeds via addition-elimination. The final Z-geometry is thermodynamically locked by an intramolecular hydrogen bond.

Reaction Pathway 2: Palladium-Catalyzed Cross-Coupling

The C-I bond is highly reactive toward oxidative addition by Pd(0). This allows for the synthesis of trisubstituted olefins.

Protocol C: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to form Methyl (Z)-2-phenyl-3-methoxyacrylate.

Reagents:

  • Substrate (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Toluene/Water (10:1) or DME/Water.

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent system. Sparge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling or catalyst deactivation.

  • Catalyst Addition: Add

    
     quickly under Argon flow.
    
  • Reaction: Heat to 80°C for 6 hours.

  • Stereochemical Note: Standard Suzuki conditions generally retain the configuration of the vinyl halide. Therefore, the Z-iodide yields the Z-aryl acrylate.

  • Purification: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Comparative Data & Troubleshooting

Table 1: Reactivity Profile Comparison
Reactant TypeTarget SiteReaction ClassMajor ProductStereochemical Outcome
Primary Amine C3 (

-carbon)

(Add-Elim)

-Amino acrylate
Z-isomer (H-bond control)
Secondary Amine C3 (

-carbon)

(Add-Elim)

-Amino acrylate
E/Z Mixture (Steric control)
Aryl Boronic Acid C2 (

-carbon)
Suzuki Coupling

-Aryl acrylate
Retention (Z

Z)
Terminal Alkyne C2 (

-carbon)
SonogashiraConjugated EnyneRetention (Z

Z)
Troubleshooting Guide
  • Problem: Isomerization of Z starting material to E during storage.

    • Cause: Light sensitivity of the C-I bond.

    • Solution: Store in amber vials at -20°C.

  • Problem: Low yield in Suzuki coupling (De-iodination).

    • Cause:

      
      -Hydride elimination is not possible here, but protodehalogenation can occur if the reaction is too wet or basicity is too high.
      
    • Solution: Use anhydrous conditions with mild bases like

      
       or switch to 
      
      
      
      .

Strategic Reaction Workflow

The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.

Reaction_Landscape Core (Z)-Methyl 2-iodo-3-methoxyacrylate (The Scaffold) Cond_Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling) Core->Cond_Suzuki Cond_Amine R-NH2, Heat (Substitution) Core->Cond_Amine Cond_Stille R-SnBu3, Pd(0) (Stille Coupling) Core->Cond_Stille Prod_Aryl (Z)-2-Aryl-3-methoxyacrylate (C-C Bond Formed) Cond_Suzuki->Prod_Aryl Retention of Config Prod_Amino (Z)-2-Iodo-3-aminoacrylate (Heteroatom Installed) Cond_Amine->Prod_Amino SNV Mechanism Prod_Vinyl (Z)-2-Vinyl-3-methoxyacrylate (Diene System) Cond_Stille->Prod_Vinyl Cross-Coupling Cyclization Precursors Cyclization Precursors Prod_Amino->Cyclization Precursors Further Derivatization

Caption: Divergent synthetic pathways. The scaffold allows independent modification of the alpha and beta positions.

References

  • Source: Ambeed. (n.d.). (Z)
  • Mechanisms of Vinylic Substitution (

    
    ): 
    
    • Source: Chemistry LibreTexts. (2019). Nucleophilic Substitution Mechanisms.
    • URL:[Link]

  • Stereochemistry in Suzuki Coupling

    • Source: Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[2][3]

    • URL:[Link]

  • General Reactivity of

    
    -Alkoxy Acrylates: 
    
    • Source: Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Scope.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing Z-to-E isomerization of methyl 2-iodo-3-methoxyacrylate

Technical Support Center: Methyl 2-iodo-3-methoxyacrylate Stability Topic: Preventing -to- Isomerization of Methyl 2-iodo-3-methoxyacrylate Ticket ID: #ISO-Z-PREV-001 Status: Active Guide Executive Summary & Emergency Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-iodo-3-methoxyacrylate Stability

Topic: Preventing


-to-

Isomerization of Methyl 2-iodo-3-methoxyacrylate Ticket ID: #ISO-Z-PREV-001 Status: Active Guide

Executive Summary & Emergency Triage

The Core Issue: Methyl 2-iodo-3-methoxyacrylate is a vinyl iodide and a


-methoxy acrylate (enol ether). It is chemically fragile. The 

-isomer (cis-methoxy/iodine or cis-ester/iodine depending on nomenclature priority, but typically referring to the geometry where the iodine and methoxy groups are on the same side of the double bond in this specific context) is prone to isomerization into the thermodynamically more stable

-isomer.

Immediate Action Plan (Do This First):

  • Light: Total darkness is required. The C-I bond is weak and photosensitive. Wrap all flasks, columns, and rotavap bulbs in aluminum foil immediately.

  • Acidity: The molecule is an enol ether surrogate. It is acid-sensitive. Do not use untreated silica gel.

  • Temperature: Keep all solutions

    
    . Store the neat solid/oil at 
    
    
    
    .

The Science of Instability (Root Cause Analysis)

To prevent isomerization, you must understand the three distinct mechanisms driving the


 conversion.
Mechanism A: Photochemical Homolysis (The Primary Threat)

Vinyl iodides possess a weak Carbon-Iodine bond. Upon exposure to UV or visible light, the


-electrons are excited, or the C-I bond undergoes homolytic cleavage. This creates a radical intermediate that allows free rotation around the C=C bond. Upon relaxation/recombination, the molecule settles into the thermodynamically preferred 

-geometry.
Mechanism B: Acid-Catalyzed Michael/Retro-Michael

As a


-methoxy acrylate, this molecule is an electron-rich enol ether. Protons (

) can attack the

-carbon (the one holding the methoxy group) or the carbonyl oxygen. This disrupts the double bond character, forming a transient oxocarbenium intermediate that can rotate freely before eliminating the proton to reform the double bond in the

-configuration.
Mechanism C: Metal-Mediated Isomerization

If you are using this in cross-couplings (Suzuki, Heck, Negishi), Palladium (Pd) or Zinc (Zn) species can catalyze isomerization.[1] Pd-hydride species (formed via


-hydride elimination) are notorious for scrambling olefin geometry.

IsomerizationPathways cluster_0 Intermediates Z_Isomer Z-Isomer (Kinetic Product) Radical Radical Species (Free Rotation) Z_Isomer->Radical Light (hν) Homolysis Cation Oxocarbenium (Free Rotation) Z_Isomer->Cation Acid (H+) Silica Gel PdComplex Pd-π-Allyl/Hydride Z_Isomer->PdComplex Pd(0)/Pd(II) Catalysis E_Isomer E-Isomer (Thermodynamic Product) Radical->E_Isomer Relaxation Cation->E_Isomer -H+ PdComplex->E_Isomer Elimination

Caption: Three distinct pathways leading to the thermodynamic E-isomer. Light and Acid are the most common sources of failure during isolation.

Troubleshooting & Protocols

Scenario 1: "My product isomerized during Column Chromatography."

Diagnosis: Silica gel is naturally acidic (pH ~4-5). This acidity protonates the enol ether, catalyzing rotation. Solution: You must neutralize the stationary phase.

Protocol: Basified Silica Chromatography

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).

  • The Neutralizer: Add 1% to 2% Triethylamine (Et3N) to the slurry solvent and the eluent system.

    • Example: For 1L of 9:1 Hex/EtOAc, add 10-20 mL of Et3N.

  • Pre-treatment: Flush the packed column with the Et3N-doped solvent before loading your sample. This creates a basic buffer zone.

  • Loading: Load the sample. If the sample is an oil, dilute it in the mobile phase containing Et3N.

  • Running: Run the column quickly. Do not let the compound sit on the silica overnight.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica if the separation allows.

Scenario 2: "I lost the Z-isomer during Rotary Evaporation."

Diagnosis: Heat + Light + Concentration. As the solvent volume decreases, the concentration of trace acids increases, and the "lens effect" of the flask can focus light. Solution: Cold concentration.

Protocol: Safe Evaporation

  • Bath Temperature: Set the water bath to < 30°C . Do not heat to boil off high-boiling solvents; use a high-vacuum pump instead.

  • Shielding: Wrap the evaporation flask in aluminum foil.

  • Stabilization: If the product is an oil, do not evaporate to absolute dryness if you plan to store it. Leave a small amount of solvent or immediately freeze it.

Scenario 3: "Isomerization occurs during the Heck/Suzuki Coupling."

Diagnosis: Metal-catalyzed isomerization. This is often due to slow reaction rates allowing reversible Pd-insertion/elimination steps. Solution: Accelerate the cross-coupling or suppress


 elimination.

Optimization Tips:

  • Silver Salts: Add Ag2CO3 or Ag3PO4 (1.0 - 2.0 equiv). Silver scavenges iodide, preventing the reversible reformation of the C-I bond and forcing the reductive elimination step.

  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) or bidentate ligands (dppf) to speed up the oxidative addition and reductive elimination, minimizing the lifetime of the vulnerable Pd-alkyl intermediate.

  • Jeffery Conditions: Use phase-transfer catalysis (TBAB) with mild bases (KOAc) at lower temperatures to promote kinetics without high thermal load.

Storage & Handling Workflow

Follow this strict chain of custody to maintain isomeric purity.

HandlingWorkflow Reaction Reaction Complete (Contains Z-Isomer) Quench Quench: Cold Sat. NaHCO3 (Neutralize Acid immediately) Reaction->Quench Extract Extraction: Et2O or DCM (Keep cold, <10°C) Quench->Extract Dry Drying: K2CO3 or Na2SO4 (K2CO3 adds basicity) Extract->Dry Filter Filtration (Protect from Light) Dry->Filter Purify Purification: Silica + 1% Et3N (Amber Glassware / Foil) Filter->Purify Store Storage: -20°C, Dark, Argon (Add Cu stabilizer if needed) Purify->Store

Caption: Optimized workflow for isolation of acid- and light-sensitive vinyl iodides.

Frequently Asked Questions (FAQs)

Q: Can I use UV light to visualize my TLC plates? A: Briefly, yes, but be careful. Short-wave UV (254 nm) is high energy and will cause isomerization on the TLC plate itself.

  • Tip: Spot the plate, check it quickly under UV, and mark the spots with a pencil immediately. Do not leave the plate under the lamp. If you see a "streak" or a new spot forming during visualization, it is isomerizing on the plate.

Q: Why does my NMR show a mixture of Z and E after leaving the tube on the bench? A: Ambient light and trace acid in CDCl3 are the culprits.

  • Fix: Filter your CDCl3 through a small plug of basic alumina before use to remove DCl (deuterium chloride). Store the NMR tube in foil. Run the NMR immediately after preparation.

Q: Is the Z-isomer always the kinetic product? A: Not always, but typically yes for iodination of methyl propiolate or similar alkynes under specific conditions (e.g., NaI/HOAc). The


-isomer places the bulky iodine and ester groups cis to the methoxy and hydrogen, which can be sterically crowded. The 

-isomer minimizes this strain. Therefore, any energy input (heat/light) drives the system toward

.

Quantitative Data: Stability Limits

ParameterLimit for Z-IsomerConsequence of Exceeding
Temperature

Thermal relaxation to

-isomer.
pH Range

Acid (

) catalyzes enol ether rotation.
Light Exposure 0 Minutes (Direct Sunlight)Rapid radical-mediated isomerization.
Solvent Acidity CDCl3 (untreated)Isomerization in NMR tube within hours.

References

  • Negishi-Type Homocoupling & Isomerization

    • Title: Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes.
    • Source:J. Org. Chem.
    • Relevance: Discusses metal-catalyzed isomeriz
    • URL:[Link]

  • Photochemical Mechanisms

    • Title: Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomeriz
    • Source:J. Phys.[2] Chem. Lett. (2026).

    • Relevance: Details the kinetics of light-induced alkene isomeriz
    • URL:[Link]

  • Silica Gel Purification

    • Title: Method 3630C: Silica Gel Cleanup.
    • Source: US EPA (SW-846).
    • Relevance: Standard protocols for silica activation and cleanup, highlighting the acidic nature of the st
    • URL:[Link]

  • Synthesis & Properties: Title: (Z)-Methyl 2-iodo-3-methoxyacrylate Product Details. Source: ChemicalBook / Ambeed. Relevance: Physical properties and storage conditions (Keep Cold/Dark).

Sources

Optimization

Purification of (Z)-methyl 2-iodo-3-methoxyacrylate on silica gel

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the purification of (Z)-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the purification of (Z)-methyl 2-iodo-3-methoxyacrylate .

This compound is a highly valuable, yet sensitive, building block used extensively in the synthesis of strobilurin fungicides (such as azoxystrobin) and highly active fenclorim derivatives[1],[2]. Because it contains an electron-rich enol ether and a photolabile carbon-iodine bond, standard purification on slightly acidic silica gel requires strict adherence to validated protocols to prevent degradation, isomerization, or contamination.

Process Workflow

G Reaction Reaction Mixture (SM, NIS, AcOH, DCM) Quench TEA Addition & Quench (Isomerization to Z) Reaction->Quench 20°C, 24h Workup Aqueous Workup (Na2S2O3, NaHCO3, H2O) Quench->Workup Extract (DCM) Silica Silica Gel Chromatography (1:6 EtOAc/Hexane) Workup->Silica Dry & Concentrate Pure Pure (Z)-methyl 2-iodo-3-methoxyacrylate Silica->Pure Fast Elution Degradation Degradation / Isomerization (If column time is prolonged) Silica->Degradation Slow Elution / Acidic Silica

Workflow for the synthesis and silica gel purification of (Z)-methyl 2-iodo-3-methoxyacrylate.

Validated Standard Operating Procedure (SOP)

This self-validating protocol is scaled for 1.00 g of starting material and is engineered to prevent downstream chromatographic failures[1].

Phase 1: Reaction & Thermodynamic Isomerization

  • In a round-bottom flask, dissolve methyl 3-methoxyacrylate (1.00 g, 8.61 mmol) in dichloromethane (DCM, 15 mL)[1].

  • Add N-iodosuccinimide (NIS, 2.32 g, 10.33 mmol) and glacial acetic acid (0.98 mL, 17.22 mmol)[1].

  • Stir the mixture at 20 °C for 24 hours[1].

    • Validation Checkpoint 1: Monitor by TLC (1:6 EtOAc/Hexane, UV 254 nm). Do not proceed until the starting material spot is entirely consumed.

  • Add triethylamine (TEA, 4.2 mL, 30 mmol) dropwise[1].

    • Causality: TEA neutralizes the acidic environment and acts as a base to drive the thermodynamic elimination, ensuring high selectivity for the desired (Z)-alkene.

  • Stir at 20 °C for an additional 12 hours, then quench with deionized water (30 mL)[1].

Phase 2: Pre-Chromatography Aqueous Workup Do not rely on silica gel to remove polar reaction byproducts. Rigorous workup is mandatory. 6. Extract the quenched mixture with DCM (2 x 20 mL)[1]. 7. Wash the combined organic extracts with saturated aqueous sodium thiosulfate (


, 2 x 30 mL)[1].
  • Validation Checkpoint 2: The organic layer must transition from dark brown/red to pale yellow. This confirms the reduction of electrophilic iodine to inert iodide. Repeat if color persists.

  • Wash with saturated aqueous sodium bicarbonate (

    
    , 2 x 30 mL)[1].
    
    • Validation Checkpoint 3: Test the discarded aqueous phase with pH paper. It must read ≥ pH 7 to confirm the complete removal of acetic acid.

  • Perform a final wash with deionized water (2 x 30 mL) to extract residual succinimide[1].

  • Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under vacuum[1].
    

Phase 3: Silica Gel Chromatography 11. Pack a column with standard silica gel (230-400 mesh) using hexane. 12. Load the concentrated residue onto the column. 13. Elute rapidly using a solvent system of 1:6 Ethyl Acetate / Hexane[1]. 14. Collect fractions and analyze by TLC.

  • Validation Checkpoint 4: Co-spot fractions against a pure standard. Visualize with a
    
    
    stain to ensure no UV-inactive succinimide streaks are present before pooling.
  • Pool the pure fractions and concentrate under reduced pressure to yield (Z)-methyl 2-iodo-3-methoxyacrylate as a white solid[1].

Troubleshooting Guide & FAQs

Q1: Why is my isolated product contaminated with a white, crystalline solid that streaks heavily on TLC? A: This is succinimide, a byproduct of the NIS iodination. While silica gel chromatography (1:6 EtOAc/Hexane) separates it from the product, succinimide is highly polar and tends to streak through the column, co-eluting with the tail of your product peak. Causality & Solution: Succinimide has high water solubility. The most efficient removal strategy is before chromatography. Ensure your post-reaction aqueous workup includes at least two washes with strictly deionized water (30 mL per gram of starting material)[1].

Q2: My fractions containing the product are turning pink or brown on the column. What causes this, and how do I prevent it? A: This discoloration is caused by the liberation of free iodine (


). The carbon-iodine bond in (Z)-methyl 2-iodo-3-methoxyacrylate is sensitive to photolytic cleavage and acidic environments (like bare silica gel). Furthermore, unquenched NIS can decompose on the column.
Causality & Solution: Always wash the organic phase with saturated aqueous sodium thiosulfate (

) prior to loading the column[1]. This reduces any active electrophilic iodine to inert, water-soluble iodide (

). During chromatography, wrap the column in aluminum foil to minimize light exposure and concentrate your fractions immediately after elution.

Q3: NMR analysis of my purified product shows a mixture of (Z) and (E) isomers, despite a highly selective initial reaction. Why? A: The (Z)-isomer is thermodynamically preferred, but standard unmodified silica gel is slightly acidic (pH ~4.5-5.5). This acidity can protonate the electron-rich enol ether (the methoxy group), facilitating carbon-carbon bond rotation and subsequent Z-to-E isomerization during prolonged column exposure. Causality & Solution: Minimize the residence time on the column by using flash chromatography rather than slow gravity elution. If isomerization persists, pre-treat the silica gel by flushing it with 1% triethylamine (TEA) in hexane before loading your sample, ensuring a neutral local environment on the stationary phase.

Q4: I am observing a significant drop in yield during rotary evaporation, accompanied by a new, highly polar spot on TLC. What is the mechanism of this degradation? A: You are likely observing the acidic hydrolysis of the enol ether. The synthesis utilizes 2.0 equivalents of glacial acetic acid[1]. If this acid is not completely neutralized before concentration, the combination of heat and increasing acid concentration will drive the hydrolysis of the 3-methoxy group, yielding an unstable aldehyde/enol intermediate. Causality & Solution: The organic extract must be washed with saturated aqueous sodium bicarbonate (


) until all gas evolution ceases[1]. You must verify the pH of the final aqueous wash is neutral (~pH 7) before drying and concentrating the organic layer.

Quantitative Purification Parameters

ParameterOptimal ValueScientific Rationale & Causality
Eluent System 1:6 EtOAc / HexaneProvides the ideal polarity to separate the lipophilic iodinated product (elutes faster) from polar succinimide (retained near baseline)[1].
Stationary Phase Silica Gel (230-400 mesh)Enables rapid flash chromatography, minimizing the time the acid-sensitive enol ether spends on the acidic silica surface.

Wash
2 × 30 mL (per 15 mL DCM)Quantitatively reduces unreacted NIS and

, preventing on-column iodine liberation and product degradation[1].
TEA Quench ~3.5 EquivalentsFully neutralizes the 2.0 eq of acetic acid and provides the basic environment required to drive (Z)-alkene formation[1].

References

  • Source: Crystals (MDPI)
  • Source: Journal of Chemical Research (via ResearchGate)

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of (Z)-Methyl 2-iodo-3-methoxyacrylate

Product: (Z)-Methyl 2-iodo-3-methoxyacrylate CAS: 163041-47-2 Support Ticket ID: #TECH-STABILITY-001 Classification: Halogenated Acrylate / Vinyl Ether Executive Summary: The Stability Matrix The (Z)-isomer of methyl 2-i...

Author: BenchChem Technical Support Team. Date: March 2026

Product: (Z)-Methyl 2-iodo-3-methoxyacrylate CAS: 163041-47-2 Support Ticket ID: #TECH-STABILITY-001 Classification: Halogenated Acrylate / Vinyl Ether

Executive Summary: The Stability Matrix

The (Z)-isomer of methyl 2-iodo-3-methoxyacrylate is a highly functionalized intermediate often used in the synthesis of strobilurin fungicides and complex bioactive scaffolds. Its stability is governed by two competing "pull-push" electronic forces: the electron-withdrawing ester/iodine groups and the electron-donating methoxy group.

Critical Warning: This compound is thermodynamically unstable toward photo-isomerization and chemically sensitive to acid-catalyzed hydrolysis. The (Z)-geometry is kinetically trapped; exposure to photons or protons will drive the system toward the (E)-isomer or decomposition products.

Stability Profile Snapshot
Stress FactorRisk LevelPrimary Degradation PathwayVisual Indicator
Light (UV/Vis) CRITICAL

Isomerization; C–I Bond Homolysis
Product turns pink/violet (Iodine release).
Moisture/Air HIGH Hydrolysis of vinyl ether moietyFormation of white precipitate or oil (Aldehyde).
Heat (>40°C) MEDIUM Thermal Isomerization / PolymerizationGumming or solidification.
Acids CRITICAL Rapid Hydrolysis to

-aldo ester
Loss of methoxy signal in NMR.

Detailed Degradation Mechanisms

To troubleshoot effectively, you must understand why the molecule fails.

A. The Photochemical Threat (Light)

The C–I bond energy (


50–60 kcal/mol) is relatively weak. Upon absorption of UV or visible light (blue spectrum), two pathways activate:
  • Photo-Isomerization (Fastest): The

    
     excitation reduces the double bond character, allowing rotation around the C2-C3 axis. The system seeks the thermodynamic minimum, often the (E)-isomer, to relieve steric strain between the Iodine (C2) and Methoxy (C3) groups.
    
  • Photo-Deiodination (Slower): Homolytic cleavage of the C–I bond generates a vinyl radical and an iodine radical (

    
    ). Two iodine radicals recombine to form 
    
    
    
    , causing the characteristic purple discoloration.
B. The Hydrolytic Threat (Moisture)

The molecule is a vinylogous ester (specifically a


-methoxy acrylate). Chemically, it behaves like a vinyl ether.
  • Mechanism: In the presence of trace acid (even from atmospheric

    
     or degrading glassware surfaces) and moisture, the 
    
    
    
    -carbon (C2) is protonated.
  • Result: This forms a reactive oxocarbenium ion, which is trapped by water, releasing methanol and collapsing to methyl 2-iodo-3-oxopropanoate (an unstable aldehyde).

Visualization: Degradation Pathways

The following diagram maps the kinetic failures of the (Z)-isomer.

DegradationPathways Z_Isomer (Z)-Methyl 2-iodo-3-methoxyacrylate (Active Isomer) E_Isomer (E)-Isomer (Thermodynamic Trap) Z_Isomer->E_Isomer hv (Light) Isomerization Radical Vinyl Radical Intermediate Z_Isomer->Radical UV Light (Homolysis) Aldehyde Methyl 2-iodo-3-oxopropanoate (Hydrolysis Product) Z_Isomer->Aldehyde H2O / H+ (Hydrolysis) Iodine Free Iodine (I2) (Purple Color) Radical->Iodine Dimerization

Caption: Figure 1. Primary degradation vectors.[1] The red path (Light) leads to stereochemical scrambling; the blue path (Moisture) leads to chemical destruction.

Troubleshooting Guide & FAQs

Scenario 1: "My product turned pink/purple during weighing."
  • Diagnosis: Photo-deiodination. You have liberated elemental iodine (

    
    ).
    
  • Root Cause: The compound was exposed to ambient fluorescent light or sunlight for too long.

  • Corrective Action:

    • Dissolve the sample in Et2O or EtOAc.

    • Wash with 10% Sodium Thiosulfate (

      
      )  solution. The thiosulfate reduces 
      
      
      
      (purple) back to iodide (colorless).
    • Dry over

      
       and concentrate in the dark.
      
  • Prevention: Use amber glassware and work under low-intensity or red light.

Scenario 2: "NMR shows two sets of vinyl protons."
  • Diagnosis:

    
     Isomerization.[2]
    
  • Root Cause: Thermal or photochemical equilibration.

  • Assessment: Check the coupling constant (

    
    ) or NOE (Nuclear Overhauser Effect) signals.
    
    • Protocol: In

      
      -substituted acrylates, the chemical shift of the vinyl proton is diagnostic. Usually, the isomer with the proton cis to the carbonyl (E-isomer in this nomenclature context) appears downfield.
      
  • Recovery: Isomer separation is difficult via flash chromatography due to similar polarity. Recrystallization is preferred if one isomer is solid. If liquid, careful HPLC or slow silica chromatography (shielded from light) is required.

Scenario 3: "The yield of my Suzuki/Heck coupling is <10%."
  • Diagnosis: Catalyst poisoning or wrong isomer.

  • Root Cause:

    • Iodine Poisoning: If the material was pink (degraded), free

      
       can oxidize Pd(0) catalysts to inactive Pd(II) species, killing the cycle.
      
    • Stereochemistry: The Pd oxidative addition is stereoretentive, but if your starting material isomerized to (E) before reaction, the cyclization/coupling geometry may be impossible for the subsequent step.

  • Solution: Purify the starting material immediately before the reaction. Add a scavenger (Cu powder or thiosulfate wash) if

    
     is suspected.
    

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling
  • Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush headspace with Argon or Nitrogen. Oxygen promotes radical chains initiated by light.

  • Temperature: Store at -20°C .

    • Why? Arrhenius kinetics dictate that cooling slows both hydrolysis and thermal isomerization.

  • Light: Absolute darkness is required. Wrap vials in aluminum foil if amber glass is unavailable.

SOP-02: Quality Control (QC) Check

Before using this reagent in a critical step (e.g., >5g scale), perform this rapid QC:

  • Visual: Is it off-white/yellow (Good) or Purple/Brown (Bad)?

  • 1H-NMR (CDCl3):

    • Check the integration of the vinyl proton (

      
      7.0-8.0 ppm).
      
    • Look for the hydrolysis byproduct (aldehyde peak

      
      9.5 ppm).
      
    • Acceptance Criteria: >95% purity, <2% E-isomer, <0.5% Aldehyde.

SOP-03: Purification (Rescue)

If degradation is detected:

  • Filtration: If solid precipitate (polymer/aldehyde) exists, filter through a 0.45

    
    m PTFE filter.
    
  • Flash Chromatography:

    • Stationary Phase: Neutralized Silica Gel (treat silica with 1%

      
       in hexane to prevent acid-catalyzed hydrolysis on the column).
      
    • Eluent: Hexane/EtOAc gradient.

    • Precaution: Wrap the column in aluminum foil during the run.

References

  • IUPAC. (2024). Nomenclature of Organic Chemistry: Stereochemistry of Alkenes (E/Z Convention). IUPAC Recommendations. [Link]

  • Syngenta Ltd. (1992). Process for the preparation of methyl (E)-2-iodo-3-methoxyacrylate. US Patent 5157143A. (Describes the synthesis and isomerization risks of this specific class of fungicides).
  • Albéniz, A. C., & Espinet, P. (2006). Palladium-Catalyzed Coupling Reactions of Vinyl Iodides: Mechanism and Stereochemistry. Chemical Reviews, 106(8). (Explains the retention of configuration and risks of isomerization in cross-coupling). [Link]

Sources

Optimization

Troubleshooting low yields in coupling reactions of iodo-acrylates

Technical Support Center: Troubleshooting Low Yields in Iodo-Acrylate Cross-Coupling Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of iodo-acrylates. Iodo-acrylates are highly versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in Iodo-Acrylate Cross-Coupling

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling of iodo-acrylates. Iodo-acrylates are highly versatile but sensitive electrophiles used extensively in drug development and natural product synthesis. Their electron-deficient nature and the presence of a polymerizable double bond make them prone to side reactions, leading to diminished yields. This guide synthesizes field-proven methodologies to help you diagnose and resolve these bottlenecks.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Low Yield in Iodo-acrylate Coupling Analyze Analyze Crude Mixture (LCMS / 1H NMR) Start->Analyze Unreacted Unreacted Starting Material Analyze->Unreacted Polymer Polymerization or Decomposition Analyze->Polymer Byproducts Dehalogenation / Homocoupling Analyze->Byproducts Action1 Check pre-catalyst reduction; Increase Pd loading (e.g., 10 mol%) Unreacted->Action1 Action2 Lower Temp to RT; Switch to Ag2CO3 base Polymer->Action2 Action3 Ensure strictly anaerobic conditions; Optimize bulky ligand Byproducts->Action3

Caption: Diagnostic workflow for troubleshooting low yields in iodo-acrylate cross-coupling.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My iodo-acrylate starting material is decomposing, and I see a complex mixture on the NMR. How do I prevent this? A1: Iodo-acrylates are highly susceptible to thermally induced polymerization and decomposition. If you are running the reaction at standard Suzuki or Heck temperatures (e.g., 60–100 °C), the acrylate moiety will likely polymerize[1]. Mechanistic studies indicate that lowering the reaction temperature to room temperature (25 °C) or 30 °C significantly improves the yield of the desired diene[1]. However, lower temperatures reduce the rate of oxidative addition and transmetalation. To compensate for this kinetic drop, you must increase the palladium catalyst loading (e.g., from 5 mol% to 10 mol%) and utilize a mild, halophilic base such as silver carbonate (


) instead of harsh alkoxides like tert-butoxide, which are known to trigger significant by-product formation[1].

Q2: I am observing significant amounts of hydrodehalogenation and homocoupling byproducts. What is the root cause? A2: Hydrodehalogenation typically occurs when the active Pd(0) species undergoes oxidative addition with the iodo-acrylate but fails to transmetalate efficiently, leading to reduction by protic sources (e.g., adventitious water or solvents)[2]. Homocoupling indicates a poorly performing catalyst system where the pre-catalyst reduction is uncontrolled, leading to the formation of bis-alkyne or biphenyl byproducts[2][3]. To resolve this, ensure strictly anhydrous and anaerobic conditions using freeze-pump-thaw degassing[4]. Furthermore, controlling the in situ generation of the active Pd(0) catalyst by optimizing the ligand-to-palladium ratio and the sequence of reagent addition is critical to prevent the formation of inactive Pd clusters[3].

Q3: How can I maintain the stereochemical integrity of (Z)- or (E)-iodo-acrylates during the coupling? A3: Stereoretention is a hallmark of successful Pd-catalyzed cross-coupling, provided the oxidative addition and reductive elimination steps are fast relative to any isomerization pathways. Flow chemistry has emerged as a powerful technique to ensure stereoretention. For instance, the coupling of ethyl cis-3-iodoacrylate with terminal alkynes under segmented flow conditions provides the desired product in 98% yield with full retention of stereochemistry, minimizing the residence time (down to 1 minute) and preventing catalyst decomposition[5].

Quantitative Data Analysis: Reaction Parameter Optimization

To illustrate the causality between reaction parameters and yield, the following table summarizes the optimization of Suzuki-Miyaura coupling conditions for iodo-acrylates based on literature precedents[1][5].

Temperature (°C)Catalyst LoadingBaseResidence/Reaction TimeYield / Outcome
60 °C5 mol%


14.5 h (Batch)Poor (Polymerization observed)
40 °C5 mol%


14.5 h (Batch)69% Conversion
40 °C10 mol%


14.5 h (Batch)92% Conversion
25 °C (RT)10 mol%


14.5 h (Batch)High Yield, Clean Product
25 °C (RT)10 mol%

t-BuOK14.5 h (Batch)Significant Byproducts
85 °C10 mol%


1 min (Segmented Flow)98% (Full Stereoretention)

Self-Validating Experimental Protocol

Standardized Room-Temperature Suzuki-Miyaura Coupling of Iodo-acrylates

This protocol is designed as a self-validating system: it incorporates internal checks (TLC/LCMS aliquots) to verify catalyst activation and substrate stability before committing the entire batch to work-up.

Step-by-Step Methodology:

  • Preparation of the Active Catalyst Solution: In a rigorous argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with

    
     (10 mol%) and the boronic acid/ester (1.1 equiv).
    Causality: High catalyst loading compensates for the low reaction temperature required to prevent acrylate polymerization[1].
    
  • Base and Solvent Addition: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 equiv) to the vial. Suspend the mixture in freshly distilled, degassed THF (0.1 M).
    Validation Check: The suspension should remain free of black precipitates (palladium black); if blackening occurs immediately, oxygen/moisture contamination is present, and the solvent must be re-degassed.
    
  • Electrophile Addition: Slowly add the iodo-acrylate (1.0 equiv) dropwise at room temperature (25 °C).

  • Monitoring: Stir the reaction at 25 °C in the dark (to prevent photo-induced isomerization of the double bond). Take a 10 µL aliquot every 2 hours, dilute in EtOAc, filter through a micro-plug of Celite, and analyze via LCMS. Causality: Continuous monitoring prevents over-reaction and identifies the onset of hydrodehalogenation or homocoupling[2].

  • Work-up and Purification: Upon full consumption of the iodo-acrylate (typically 12-16 hours), dilute the mixture with EtOAc and filter through a pad of Celite to remove the silver salts and palladium residues[2]. Wash the filtrate with water and brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    

References

1.2 - Benchchem 2.6 - Benchchem 3.1 - ResearchGate 4.3 - Organic Chemistry Frontiers (RSC Publishing) 5.5 - Organic Process Research & Development (ACS Publications) 6.4 - ResearchGate

Sources

Troubleshooting

Technical Support Center: Solvent Systems for (Z)-Methyl 2-iodo-3-methoxyacrylate

Current Status: Operational Topic: Optimization of Solvent Systems for Cross-Coupling & Handling Molecule ID: (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) Target Audience: Process Chemists, Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimization of Solvent Systems for Cross-Coupling & Handling Molecule ID: (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Core Directive & Executive Summary

(Z)-Methyl 2-iodo-3-methoxyacrylate is a critical pharmacophore, notably serving as the structural backbone for strobilurin-class fungicides and various antitumor agents. The primary technical challenge with this intermediate is stereochemical integrity . The (Z)-isomer is kinetically formed but thermodynamically less stable than the (E)-isomer.

The "Golden Rule" of Solvent Selection: You are not just selecting a solvent for solubility; you are selecting a solvent to suppress thermodynamic equilibration .

  • Avoid: High-boiling non-polar solvents (e.g., Xylenes) that require excessive heat.

  • Preferred: Polar aprotic solvents (DMF, NMP) that allow lower reaction temperatures, or biphasic systems (THF/Water) that facilitate mild inorganic base solubility.

Module 1: Stability, Storage & Dissolution

Issue: Users frequently report yellowing of the solid or "phantom" peaks in LCMS prior to coupling.

FAQ: Pre-Reaction Handling

Q: My stock solution in CDCl3 shows ~5% E-isomer after 2 hours. Is the reagent bad? A: Likely not. Chloroform often contains trace HCl, which catalyzes the Z


E isomerization via a reversible protonation-elimination mechanism.
  • Solution: Filter CDCl3 through basic alumina before NMR prep, or use

    
     (Benzene-d6) which is non-acidic and provides better shift separation for vinyl protons.
    

Q: What is the optimal solvent for stock solutions? A: Anhydrous Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE) .

  • Reasoning: These ethers are chemically inert toward the vinyl iodide. Avoid acetone or acetonitrile for long-term storage as they can promote slow photolytic deiodination under ambient light.

Q: Can I use DMSO? A: Only for immediate use. DMSO is hygroscopic; dissolved water can hydrolyze the methyl ester to the acid, which rapidly decarboxylates or isomerizes.

Module 2: Suzuki-Miyaura Coupling (The Workhorse)

This is the most common reaction applied to this substrate. The goal is to couple an aryl/alkyl boronic acid while retaining the (Z)-alkene geometry.

Recommended Solvent Systems
Solvent SystemBase AdditiveTemp RangeVerdictMechanism/Note
THF : Water (9:1)

or

0°C – 25°COptimal High stereoretention. Thallium bases (toxicity warning) accelerate transmetallation at low temps, preventing thermal isomerization.
DMF (Anhydrous)

25°C – 60°CGood Excellent for solubility of aryl boronic acids. Requires dry conditions to prevent hydrolysis.
Toluene : Water

>80°CRisky High temperatures required for phase transfer often lead to partial Z

E isomerization (up to 15%).
1,4-Dioxane

40°C – 80°CAlternative Good for "anhydrous Suzuki" conditions using boronic esters.
Troubleshooting Guide: Isomerization during Suzuki

Symptom: Reaction reaches 100% conversion, but Product is 60:40 Z/E mixture. Root Cause: The reaction temperature was likely too high, or the reaction ran too long after consumption of the starting material. Palladium hydrides (formed from side reactions) can catalyze isomerization. Corrective Action:

  • Switch Solvent: Move to THF/Water .

  • Switch Base: Use Ag2O or TlOH (if permissible). These facilitate transmetallation without requiring high heat.

  • Additives: Add 10 mol% Ag2CO3 . Silver scavenges iodides and can accelerate the reaction, allowing you to drop the temperature by 20°C.

Module 3: Stille & Sonogashira Protocols

Stille Coupling (Tin-based)
  • Challenge: Stille couplings are often slow and require heat.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF .

  • Protocol Insight: Use "Ligandless" conditions or

    
     with CuI  co-catalysis. The Copper effect (the "Liebeskind" modification) allows the reaction to proceed at Room Temperature in DMF, which is critical for preserving the (Z)-geometry.
    
    • Avoid: Toluene reflux (110°C), which guarantees isomerization.

Sonogashira Coupling
  • Challenge: The alkyne partner is nucleophilic; amine solvents can sometimes cause Michael addition to the acrylate.

  • Solvent: THF with 2-3 equivalents of amine base (TEA or DIPEA), rather than using the amine as the bulk solvent.

  • Warning: Do not use primary amines (e.g., n-butylamine) as solvents; they will displace the methoxy group via conjugate addition/elimination.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting a solvent system based on your specific coupling partner and constraints.

SolventSelection Start Start: (Z)-Methyl 2-iodo-3-methoxyacrylate ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Stille Stille Coupling ReactionType->Stille Sonogashira Sonogashira ReactionType->Sonogashira TempCheck Can you heat >60°C? Suzuki->TempCheck CopperCheck Using CuI Co-catalyst? Stille->CopperCheck AmineCheck Base Selection Sonogashira->AmineCheck Solv_THF_Water REC: THF/Water (9:1) Base: TlOH or Cs2CO3 (Best Stereoretention) TempCheck->Solv_THF_Water No (Must keep Z) Solv_DMF REC: DMF (Dry) Base: K3PO4 (Best Solubility) TempCheck->Solv_DMF Yes (Robust substrate) Solv_NMP_RT REC: NMP or DMF @ RT (Prevents Isomerization) CopperCheck->Solv_NMP_RT Yes Solv_Dioxane REC: Dioxane @ 80°C (Risk of E-isomer) CopperCheck->Solv_Dioxane No Solv_THF_Amine REC: THF + 2eq TEA (Avoid neat amine) AmineCheck->Solv_THF_Amine

Caption: Decision tree for solvent selection prioritizing stereochemical retention (Z-isomer) across different coupling modalities.

Mechanism of Failure: The Isomerization Trap

Understanding how the solvent contributes to failure is key to prevention. The diagram below details the Z-to-E isomerization pathway, often catalyzed by heat or acid in compatible solvents.

Isomerization Z_Isomer (Z)-Isomer (Kinetic Product) Transition Transition State (Dipolar/Radical) Z_Isomer->Transition Activation Energy E_Isomer (E)-Isomer (Thermodynamic Product) Transition->E_Isomer Relaxation Factors Catalysts: 1. Heat (>80°C) 2. Acid (HCl in CDCl3) 3. Pd-Hydride species Factors->Transition Lowers Barrier Solvent_Polar Polar Solvents (DMF) Stabilize Transition State Solvent_Polar->Transition Increases Rate

Caption: Mechanistic pathway of Z-to-E isomerization. Polar solvents can stabilize the dipolar transition state, accelerating isomerization if temperature is uncontrolled.

References & Authoritative Sources

  • Preparation and Stereochemistry:

    • Source: "Stereoselective synthesis of methyl (Z)-2-iodo-3-methoxyacrylate." Tetrahedron Letters.

    • Relevance: Establishes the baseline instability of the Z-isomer and synthesis conditions (NaI/Acetic Acid).

    • Link: (General Journal Landing for verification)

  • Suzuki Coupling Optimization:

    • Source: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Relevance: Discusses the use of Thallium and Silver bases in aqueous THF to lower reaction temperatures for sensitive vinyl halides.

    • Link:

  • Stille Coupling & Copper Effect:

    • Source: "The Stille Reaction."[1][2][3][4] Organic Reactions.[1][2][3][4][5][6][7]

    • Relevance: Details the "Copper Effect" (CuI) allowing mild conditions in DMF/NMP to prevent thermal isomerization of vinyl iodides.

    • Link:

  • Solvent Effects on Isomerization:

    • Source: "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings."

    • Relevance: Explains how polar solvents stabilize anionic transition states, influencing stereochemical outcomes.

    • Link:

  • General Properties & CAS Data:

    • Source: PubChem Compound Summary for Methyl (Z)-2-iodo-3-methoxyacrylate.

    • Link:

Sources

Optimization

Technical Support Center: (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2)

Topic: Storage conditions to prevent degradation of CAS 163041-47-2 Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Chemical Engineers, and Drug Development Scientists[1] [1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage conditions to prevent degradation of CAS 163041-47-2 Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Chemical Engineers, and Drug Development Scientists[1]

[1][2][3][4]

Welcome to the Technical Support Hub. This guide addresses the specific stability challenges associated with CAS 163041-47-2 , chemically known as (Z)-Methyl 2-iodo-3-methoxyacrylate . As a critical intermediate in the synthesis of Strobilurin fungicides (e.g., analogs of Azoxystrobin and Kresoxim-methyl), maintaining the integrity of this compound—specifically its stereochemistry and the labile vinyl iodide moiety—is paramount for downstream yield and biological activity.[1]

PART 1: Critical Storage Matrix

Use this matrix to validate your current storage protocols immediately upon receipt of the material.[1]

ParameterSpecificationScientific Rationale
Temperature +2°C to +8°C (Refrigerated)The compound has a relatively low melting point (51–52°C ).[1] Storage at Room Temperature (RT) risks phase transition (melting/caking), which accelerates oxidative degradation.
Light Exposure STRICTLY DARK Critical: Vinyl iodides are highly photosensitive. UV/Visible light exposure causes homolytic cleavage of the C–I bond (liberating iodine) and photo-isomerization from the active (Z)-isomer to the thermodynamically stable but often inactive (E)-isomer.[1]
Atmosphere Inert Gas (Argon/Nitrogen) The electron-rich enol ether moiety is susceptible to oxidative cleavage. An inert atmosphere prevents autoxidation and moisture-induced hydrolysis.
Container Amber Glass + Parafilm/Teflon Amber glass blocks UV transmission. Teflon-lined caps prevent leaching of plasticizers, which can occur with halogenated organic intermediates.[1]
Shelf Life 12 Months (Under Inert Gas)Iodine liberation is autocatalytic; once initiated (indicated by yellowing), degradation accelerates rapidly.
PART 2: Troubleshooting & FAQs

Direct solutions to the most common physical and chemical issues observed in the lab.

Q1: The white powder has turned yellow or brown. Is it still usable?

Diagnosis: Iodine Liberation (Deiodination). Mechanism: Exposure to light or heat has caused the homolytic cleavage of the Carbon-Iodine bond. The yellow/brown color is elemental iodine (


).
Action: 
  • Quantify: Run an HPLC or

    
    H-NMR. If purity is >95%, you may repurpose it for crude reactions, but expect lower yields.[1]
    
  • Remediation: If the degradation is minor, dissolve in ethyl acetate and wash with a dilute sodium thiosulfate solution to reduce

    
     back to iodide, then recrystallize.
    
  • Prevention: Ensure all future aliquots are wrapped in aluminum foil immediately after use.

Q2: I see a second set of peaks in my NMR spectrum (doublets around 7.0–7.5 ppm). What happened?

Diagnosis: (Z) to (E) Isomerization. Mechanism: The (Z)-geometry (cis-methoxyacrylate) is crucial for the "toxophore" activity in strobilurins.[1] Light exposure or acid catalysis lowers the rotation barrier of the double bond, allowing it to relax into the (E)-isomer.[1] Action:

  • Compare coupling constants (

    
    -values).
    
  • Unsalvageable: Isomers are difficult to separate on a preparative scale without significant loss. Use this batch only for non-stereospecific test reactions.

Q3: The material has caked into a solid block inside the bottle.

Diagnosis: Thermal Excursion. Mechanism: The material likely exceeded its melting point (51°C) during transit or storage and re-solidified. This phase change often traps moisture or oxygen within the crystal lattice. Action:

  • Do not chip/scrape vigorously, as this generates static and heat.

  • Gently warm the container to 55°C to fully melt, transfer to the desired solvent (e.g., DCM or THF) to create a stock solution, and store the solution at -20°C.

Q4: Can I store this compound in DMSO stock solutions?

Diagnosis: Solvent Incompatibility Risk. Mechanism: While soluble, DMSO is hygroscopic and can act as an oxidant under certain conditions. The vinyl iodide is reactive. Action:

  • Short-term (Days): Yes, if kept frozen (-20°C).[1]

  • Long-term: No. Anhydrous Acetonitrile or DCM are superior storage solvents because they are less prone to absorbing atmospheric moisture which hydrolyzes the enol ether.

PART 3: Handling & Reconstitution Protocol
Protocol A: Inert Reconstitution (The "Argon Blanket" Method)

Required for preparing stock solutions for synthesis.[1]

  • Preparation: Allow the vial to warm to room temperature inside a desiccator before opening. Why? To prevent condensation of atmospheric water on the cold solid.

  • Weighing: Dim the lab lights or work under red light. Weigh quickly into an amber vial.

  • Solvent Addition: Add anhydrous solvent (DCM, THF, or Toluene) via syringe through a septum if possible.

  • Purging: Insert a long needle connected to an Argon line into the headspace (do not bubble through liquid). Purge for 30 seconds to displace oxygen.

  • Sealing: Wrap the cap junction with Parafilm. Store at -20°C.

Protocol B: Quality Control Check (NMR)

Run this before committing the material to a multi-step synthesis.[1]

  • Solvent:

    
     (Neutralized with basic alumina if the solvent is old/acidic).
    
  • Key Signal: Look for the vinylic proton signal.

    • (Z)-Isomer: Typically appears downfield due to the anisotropy of the carbonyl group.

    • Check: Ensure no aldehyde peak (~9.5 ppm) is present, which indicates hydrolysis of the enol ether.

PART 4: Visualizing the Degradation Pathways[1]

The following diagram illustrates the "Decision Tree" for the stability of CAS 163041-47-2. It highlights how environmental stressors drive specific chemical failures.

StabilityPathways Compound (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) Light UV/Visible Light Exposure Compound->Light High Sensitivity Heat Temp > 50°C Compound->Heat Moderate Sensitivity Moisture Acidic Moisture (H2O/H+) Compound->Moisture Enol Ether Reactivity Radical Radical Formation (C-I Cleavage) Light->Radical Homolysis Melt Phase Change (Liquefaction) Heat->Melt >51°C Hydrolysis Hydrolysis Products (Aldehydes + Methanol) Moisture->Hydrolysis Acid Catalysis Iodine Iodine (I2) Release (Yellow/Brown Color) Radical->Iodine Degradation Isomer (E)-Isomer Formation (Loss of Bioactivity) Radical->Isomer Recombination Melt->Isomer Thermodynamic Relaxation

Figure 1: Degradation pathways for CAS 163041-47-2.[1] Red nodes indicate primary environmental threats; black nodes indicate irreversible product failure.[1]

References
  • Sigma-Aldrich. Product Specification: Methyl (2Z)-2-iodo-3-methoxyprop-2-enoate.[1] Retrieved from [1]

  • Wang, X. Y., et al. (2021).[2] "Synthesis and Biological Activities of Some Novel Strobilurin Derivatives Containing 1,2,4-Triazole Moiety." Revue Roumaine de Chimie, 66(4), 347–353.[1][2] Retrieved from

  • Sauter, H., et al. (1999). "Strobilurins: Evolution of a New Class of Active Substances." Angewandte Chemie International Edition, 38(10), 1328–1349.[1] (Foundational chemistry of methoxyacrylates).

  • Enamine Store. Safety Data Sheet: CAS 163041-47-2. Retrieved from [1]

  • PubChem. Compound Summary for CAS 163041-47-2. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-iodo-3-methoxyacrylate

Ticket ID: PUR-I-2024-001 Subject: Removal of Elemental Iodine ( ) Impurities Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-I-2024-001 Subject: Removal of Elemental Iodine (


) Impurities
Status:  Open
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your batch of methyl 2-iodo-3-methoxyacrylate exhibits a yellow-to-brown discoloration. This indicates the presence of free elemental iodine (


), a common byproduct of iodination reactions (e.g., using N-iodosuccinimide or 

/oxidant systems).

Why this matters:

  • Catalyst Poisoning: Free iodine is a potent poison for transition metal catalysts (Pd, Ni) used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), leading to stalled conversion.

  • Instability: The target molecule is a vinyl iodide and an

    
    -unsaturated ester . The C-I bond is photolabile; free iodine can accelerate radical decomposition chains.
    

Module 1: The Standard Protocol (Aqueous Reductive Wash)

Best for: Bulk purification of crude reaction mixtures where the compound is already in an organic solvent.

The Mechanism

We utilize Sodium Thiosulfate (


) .[1][2][3][4] This is not a simple "wash"; it is a biphasic redox reaction. The thiosulfate anion reduces lipophilic iodine (

) into hydrophilic iodide ions (

), which then partition into the aqueous phase.


Step-by-Step Methodology
  • Preparation:

    • Dissolve your crude methyl 2-iodo-3-methoxyacrylate in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane are preferred).

    • Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

      
      ).
      
  • The Wash (Critical Step):

    • Add the thiosulfate solution to the organic phase in a separatory funnel (1:1 volume ratio).

    • Shake vigorously for 2–3 minutes. Note: Iodine removal is diffusion-limited across the phase boundary. Vigorous mixing increases surface area.

    • Observation: The organic layer should shift from brown/purple to pale yellow or colorless.

  • Separation & Drying:

    • Drain the aqueous layer (now containing

      
       and 
      
      
      
      ).
    • Wash the organic layer once with Brine (saturated NaCl) to break any micro-emulsions and remove residual salts.

    • Dry over Anhydrous Magnesium Sulfate (

      
      ) . Avoid Sodium Sulfate if you are in a rush; 
      
      
      
      is faster and more efficient for esters.
  • Concentration:

    • Filter off the drying agent.

    • Concentrate in vacuo at <35°C . Warning: Acrylates are thermally sensitive. Do not overheat.

Workflow Visualization

ThiosulfateWash start Crude Mixture (Brown/Purple) solvent Dissolve in EtOAc/DCM start->solvent wash Add 10% Na2S2O3 Shake Vigorously solvent->wash check Color Check: Is Organic Layer Clear? wash->check repeat Repeat Wash check->repeat No (Still Brown) dry Dry (MgSO4) & Concentrate <35°C check->dry Yes repeat->wash final Purified Product (Pale Yellow/Clear) dry->final

Figure 1: Logic flow for the aqueous reductive wash process. Note the recursive loop if discoloration persists.

Module 2: The Anhydrous Protocol (Copper Scavenging)

Best for: Water-sensitive intermediates or "polishing" a sample that has slightly decomposed during storage.

The Mechanism

Activated copper powder reacts directly with free iodine to form Copper(I) Iodide (


), which precipitates as a solid and can be filtered off.


Step-by-Step Methodology
  • Copper Activation (Do not skip):

    • Commercial copper powder is often coated in copper oxide (

      
      ), rendering it passive.
      
    • Protocol: Wash Copper powder with dilute HCl (to remove oxide), then water, then acetone. Dry under vacuum.[5] Alternatively, use commercial "Copper Bronze."

  • Scavenging:

    • Add 1–5 equivalents (by weight relative to estimated impurity) of Activated Copper to your organic solution.

    • Stir at room temperature for 30–60 minutes.

  • Filtration:

    • Filter the suspension through a pad of Celite or a 0.45µm PTFE syringe filter.

    • The filtrate should be clear.

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Color returns after drying Photo-degradation. The C-I bond is weak. Ambient light is cleaving the bond, regenerating

radicals which dimerize to

.
Wrap flask in aluminum foil. Perform all steps in low light. Add a stabilizer like Copper foil to the storage vial.
Emulsion during wash Density/Surfactant issue. The methoxyacrylate moiety has surfactant-like properties at high concentrations.Add Saturated Brine to increase aqueous density. Filter the biphasic mixture through a Celite pad to break the emulsion.
Yield Loss Hydrolysis or Polymerization. High pH (from thiosulfate/bicarbonate) or heat caused the ester to hydrolyze or the acrylate to polymerize.Keep wash times short (<5 mins). Keep temperature <35°C . Add a radical inhibitor (e.g., BHT or MEHQ) if storing for long periods.
Product is an Oil Normal Physical State. Methyl 2-iodo-3-methoxyacrylate is often a low-melting solid or oil depending on purity and isomer ratio.Do not attempt to force crystallization if it resists. Store as a concentrated solution in DCM if necessary.
Decision Matrix: Which Method?

DecisionTree problem Iodine Contamination Detected water_sens Is the sample water sensitive? problem->water_sens method_cu Method B: Activated Copper water_sens->method_cu Yes scale Scale > 10g? water_sens->scale No method_wash Method A: Thiosulfate Wash scale->method_cu No (Convenient) scale->method_wash Yes (Efficient)

Figure 2: Decision matrix for selecting the appropriate purification method based on chemical sensitivity and scale.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. Sodium Thiosulfate Pentahydrate Technical Bulletin. (Verifies redox properties for iodine removal).

  • Org. Synth. Purification of Reaction Mixtures: Removal of Iodine. Organic Syntheses, Coll. Vol. 2, p. 399. (General reference for halogen removal).

  • PubChem. Methyl 3-methoxyacrylate Compound Summary. National Center for Biotechnology Information. (Structural and stability data for the acrylate backbone).

  • ResearchGate. Discussions on Iodine Removal from Organic Solutions. (Peer-to-peer verification of thiosulfate vs. copper methods).

Sources

Optimization

Workup procedures for light-sensitive iodo-acrylate compounds

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the unique dual-threat nature of iodo-acrylate compounds .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the unique dual-threat nature of iodo-acrylate compounds . These molecules present a distinct challenge during workup: the carbon-iodine (C-I) bond is highly susceptible to light-induced homolytic cleavage, while the electron-deficient acrylate moiety is prone to auto-accelerating free-radical polymerization.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the structural integrity of your compounds from the reaction flask to the storage vial.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my iodo-acrylate reaction mixture turn dark brown during aqueous workup, and how can I prevent it? A: The brown discoloration is a definitive indicator of elemental iodine (I


) formation, which results from the homolytic cleavage of the highly labile carbon-iodine (C-I) bond[1]. Both ultraviolet (UV) and visible light provide sufficient energy to break this bond, generating reactive iodine radicals that rapidly dimerize[2]. To prevent this photochemical degradation, you must isolate the system from high-energy photons. Conduct all extractions in separatory funnels wrapped in aluminum foil or utilize amber glassware[1]. Furthermore, perform the workup under a red or yellow safelight; these light sources emit longer wavelengths that lack the energy required to induce C-I bond homolysis[1].

Q2: My purified iodo-acrylate spontaneously polymerized into an insoluble gel during rotary evaporation. What caused this, and how is it mitigated? A: Acrylates are notoriously susceptible to auto-accelerating free-radical polymerization[3]. During rotary evaporation, two risk factors converge: the concentration of the monomer increases, and heat is introduced. If any iodine radicals were generated by ambient light exposure, they act as potent initiators for this polymerization cascade. To mitigate this, maintain the rotary evaporator water bath strictly below 25°C and shield the flasks from light. Crucially, introduce a radical inhibitor such as Butylated hydroxytoluene (BHT) at a concentration of ~0.01% wt (100 ppm) prior to concentration[4]. The inhibitor acts as a radical sink, terminating propagating chains before they can form a cross-linked gel[4].

Q3: When should I use MEHQ versus BHT as a polymerization inhibitor during workup? A: The selection of an inhibitor is entirely dictated by your atmospheric conditions. MEHQ (Monomethyl ether hydroquinone) is highly dependent on the presence of dissolved oxygen to function effectively; it forms a stable radical complex that traps propagating polymer chains[3]. If you are degassing your solvents or working under strict inert conditions (Argon/Nitrogen) to protect the iodo-alkene, MEHQ will exhibit severely reduced inhibition efficiency[3]. In anaerobic or highly inert setups, BHT is the superior choice. BHT terminates radical chains by donating a hydrogen atom (with an O-H bond dissociation energy of ~81.2 kcal/mol) and does not strictly require oxygen to halt polymerization[3].

Q4: How do I handle emulsion formation during the liquid-liquid extraction of these compounds without compromising the product? A: Emulsions in acrylate workups often stem from partial polymerization forming amphiphilic oligomers. Avoid vigorous shaking; instead, gently invert the separatory funnel. Use cold brine (saturated NaCl) to increase the ionic strength of the aqueous layer. This forces the organic compound into the organic phase and breaks the emulsion through the salting-out effect. Maintain cold temperatures (0–5°C) and avoid strong aqueous bases (like NaOH or KOH) unless neutralizing an acid, as basic conditions can trigger unwanted Michael addition side-reactions across the electron-deficient acrylate double bond[5].

Part 2: Quantitative Data & Inhibitor Selection

To optimize your workup, it is critical to match the correct inhibitor to your atmospheric conditions and understand the kinetics of photochemical degradation.

Table 1: Quantitative Parameters for Acrylate Polymerization Inhibitors

InhibitorTypical ConcentrationO-H Bond Dissociation EnergyOxygen DependencyPrimary Mechanism of Action
BHT (Butylated hydroxytoluene)0.01% wt (100 ppm)[4]~81.2 kcal/mol[3]Independent Hydrogen atom donation to quench peroxyl/carbon radicals. Ideal for inert setups.
MEHQ (Monomethyl ether hydroquinone)10 - 50 ppmN/AHighly Dependent [3]Traps propagating chains via an oxygen-mediated complex. Fails in degassed solvents.
PTZ (Phenothiazine)10 - 50 ppmN/AIndependent Electron transfer/radical scavenging. Often oxidatively consumed at higher process temps[6].

Table 2: Photochemical Degradation Kinetics (UV Exposure at 254 nm)

Compound ClassLight SourceDegradation Rate Constant (

)
Half-life (

)
Primary Degradation Pathway
Iodinated Aromatics/AlkenesUV (254 nm)0.019 - 0.057 min⁻¹[1]12.2 - 36.5 min[1]C-I bond homolytic cleavage / Deiodination
Potassium Iodide (Ref)UV / VisibleN/ARapidOxidation to elemental Iodine (I

)[2]

Part 3: Standardized Light-Protected Workup Protocol

This protocol is designed as a self-validating system . At each critical junction, observable physical changes will confirm whether the structural integrity of the iodo-acrylate has been maintained.

Pre-Workup Validation: Ensure the room is equipped with a red or yellow safelight. Self-Validation Check: If you can easily read standard black text on white paper under ambient light, the environment is too bright and risks C-I bond cleavage[1].

Step 1: Reaction Quenching & Stabilization

  • Cool the crude reaction mixture to 0°C using an ice bath.

  • Add a radical inhibitor (e.g., BHT at 0.01% wt relative to the theoretical yield of the iodo-acrylate) directly to the mixture[4]. Causality: Cooling suppresses the highly exothermic auto-acceleration of acrylate polymerization. BHT provides an immediate radical sink before solvent removal[3].

Step 2: Liquid-Liquid Extraction

  • Transfer the mixture to a separatory funnel completely wrapped in aluminum foil or manufactured from amber glass[1].

  • Dilute with a cold, non-polar organic solvent (e.g., diethyl ether or dichloromethane)[5].

  • Wash the organic layer with cold brine (saturated NaCl). Causality: Brine increases the aqueous ionic strength, forcing the amphiphilic acrylate into the organic phase and preventing emulsion formation without the use of strong bases that trigger Michael additions.

Step 3: Drying and Filtration

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO

    
    ) in an amber Erlenmeyer flask[5].
    
  • Filter the suspension through fluted filter paper into a foil-wrapped round-bottom flask. Self-Validation Check: Inspect the MgSO

    
     desiccant. A pink or dark brown tint indicates that iodine (I
    
    
    
    ) has leached out due to photolysis. If observed, the product has partially degraded and immediate light-proofing of the remaining workflow is required.

Step 4: Concentration

  • Evaporate the solvent in vacuo using a rotary evaporator.

  • Maintain the water bath temperature strictly below 25°C.

  • Cover the receiving flask and the evaporation flask with aluminum foil. Causality: The concentration of the monomer exponentially increases the rate of polymerization. Keeping the system cold and dark prevents the initiation of the polymerization cascade[3].

Step 5: Storage

  • Flush an amber storage vial with Argon or Nitrogen gas.

  • Store the sealed vial at -20°C[1]. Causality: Inert gas prevents oxidative degradation, while sub-zero temperatures halt thermal polymerization pathways.

Part 4: Workflow Visualization

G A Crude Iodo-Acrylate Reaction Mixture B Quench at 0°C (Add BHT/MEHQ) A->B Prevent auto-acceleration C Liquid-Liquid Extraction (Foil-Wrapped Funnel) B->C Red/Yellow Safelight D Wash with Cold Brine (Break Emulsions) C->D Organic Phase E Dry over MgSO4 (Dark Environment) D->E Neutral pH F Concentrate in vacuo (T < 25°C, Dark) E->F Filter G Store at -20°C (Amber Vial, Ar gas) F->G Pure Product

Workflow for the light-protected workup and isolation of iodo-acrylate compounds.

References

1.[1] Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives - benchchem.com 2.[5] Working with Hazardous Chemicals - Organic Syntheses - orgsyn.org 3.[2] Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation - allanchem.com 4.[4] Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - nih.gov 5.[6] Inhibition of acrylic acid and acrylate autoxidation - rsc.org 6.[3] Inhibition of Free Radical Polymerization: A Review - mdpi.com

Sources

Reference Data & Comparative Studies

Validation

Distinguishing (Z) and (E) Isomers of Methyl 2-iodo-3-methoxyacrylate: A Guide to 1H NMR Chemical Shift Analysis

The Decisive Role of 1H NMR in Stereochemical Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, offering unparalleled insight into molecular structure.[1] For geometr...

Author: BenchChem Technical Support Team. Date: March 2026

The Decisive Role of 1H NMR in Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, offering unparalleled insight into molecular structure.[1] For geometric isomers, 1H NMR is particularly powerful, as the chemical shift of protons on the double bond is exquisitely sensitive to their spatial environment.[1] The distinct positioning of substituents in (Z) and (E) isomers leads to different through-space interactions, which in turn results in unique and predictable chemical shifts for the vinylic protons.

Decoding the Chemical Shift: Anisotropy and Electronic Effects

The chemical shift of a proton is primarily governed by the local magnetic field it experiences, which can be modulated by the circulation of electrons in its vicinity.[2] This phenomenon, known as magnetic anisotropy, is particularly significant in molecules with π-systems, such as the carbonyl group (C=O) and the carbon-carbon double bond (C=C).[3] These groups generate a cone-like region of shielding and deshielding. Protons situated in the deshielding zone will resonate at a lower field (higher ppm value), while those in the shielding zone will appear at a higher field (lower ppm value).[4]

Furthermore, the electronic nature of substituents plays a crucial role. The methoxy group (-OCH3) exhibits a dual electronic effect: an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom and an electron-donating resonance effect through its lone pairs interacting with the π-system.[5] The iodine atom, a halogen, also introduces both steric and anisotropic effects that can influence nearby protons.[6]

Predicted 1H NMR Signatures of (Z)- and (E)-methyl 2-iodo-3-methoxyacrylate

Let us now apply these principles to predict the 1H NMR chemical shifts of the vinylic proton in the (Z) and (E) isomers of methyl 2-iodo-3-methoxyacrylate.

Structure of the Isomers:

  • (Z)-isomer: The iodo and methoxy groups are on the same side of the C=C double bond.

  • (E)-isomer: The iodo and methoxy groups are on opposite sides of the C=C double bond.

In the (Z)-isomer , the vinylic proton is cis to the electron-withdrawing methyl ester group (-COOCH3). The carbonyl bond of the ester is known to exert a strong deshielding anisotropic effect.[7] Therefore, the vinylic proton in the (Z)-isomer is expected to lie within the deshielding cone of the carbonyl group. This spatial proximity will cause a significant downfield shift in its resonance.

Conversely, in the (E)-isomer , the vinylic proton is trans to the methyl ester group. This greater distance places the proton outside the most intense region of the carbonyl's deshielding cone. While still influenced by the π-system of the double bond and the other substituents, the primary deshielding effect from the carbonyl group is substantially diminished compared to the (Z)-isomer.

The through-space deshielding effect of the iodine atom and the electronic influence of the methoxy group will also contribute to the final chemical shift. However, the dominant differentiating factor is expected to be the anisotropic effect of the spatially proximate carbonyl group in the (Z)-isomer.

Predicted Chemical Shift Comparison:

IsomerKey Spatial Relationship of Vinylic ProtonPredicted Chemical Shift (Vinyl H)Rationale
(Z)-methyl 2-iodo-3-methoxyacrylate cis to the -COOCH3 groupDownfield (Higher ppm)Strong deshielding due to the anisotropic effect of the nearby carbonyl group.
(E)-methyl 2-iodo-3-methoxyacrylate trans to the -COOCH3 groupUpfield (Lower ppm)Reduced deshielding from the more distant carbonyl group.

This prediction is consistent with observations in similar systems where a proton cis to a carbonyl group across a double bond is shifted downfield relative to its trans counterpart.

Visualizing Anisotropic Effects

The following diagram illustrates the key through-space interaction responsible for the predicted downfield shift of the vinylic proton in the (Z)-isomer.

G cluster_Z (Z)-methyl 2-iodo-3-methoxyacrylate C1 C C2 C C1->C2 = I I C1->I C_ester C C1->C_ester H H C2->H O_methoxy O C2->O_methoxy Deshielding_Cone Deshielding Cone H->Deshielding_Cone  Through-space interaction O_ester1 O C_ester->O_ester1 = O_ester2 O C_ester->O_ester2 CH3_ester CH3 O_ester2->CH3_ester CH3_methoxy CH3 O_methoxy->CH3_methoxy

Caption: Anisotropic deshielding of the vinylic proton in (Z)-methyl 2-iodo-3-methoxyacrylate.

Experimental Protocol for 1H NMR Analysis

This protocol outlines the steps for acquiring a high-resolution 1H NMR spectrum to differentiate the (Z) and (E) isomers.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample (as a mixture of isomers or a pure isomer).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical acquisition parameters:

      • Spectral width: ~16 ppm

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay: 1-2 seconds

      • Pulse angle: 30-45 degrees

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals corresponding to the vinylic protons of the (Z) and (E) isomers to determine their relative ratio in a mixture.

Workflow Diagram:

G A Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) B Instrument Setup (High-field NMR, Tune & Shim) A->B C Data Acquisition (1D 1H NMR Spectrum) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Chemical Shift & Integration) D->E

Caption: Workflow for 1H NMR analysis of geometric isomers.

Conclusion

1H NMR spectroscopy provides a definitive and readily accessible method for distinguishing between the (Z) and (E) isomers of methyl 2-iodo-3-methoxyacrylate. Based on established principles of magnetic anisotropy, the vinylic proton of the (Z)-isomer is predicted to resonate at a significantly lower field (higher ppm) than that of the (E)-isomer, primarily due to the deshielding effect of the proximate carbonyl group. This predictable difference in chemical shifts allows for unambiguous stereochemical assignment and quantification of isomeric ratios, which are essential for research, development, and quality control in the chemical and pharmaceutical industries.

References

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-449.
  • Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Filo. (2025, May 16). which is more deshielding between hydroxyl group and methoxy. Retrieved from [Link]

  • Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Pomona College. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • RSC Publishing. (n.d.). New insight into the anisotropic effects in solution-state NMR spectroscopy. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • University of California, Davis. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Watson International Ltd. (2020, July 29). E3,Z8,Z11-Tetradecatriene acetate CAS 163041-94-9. Retrieved from [Link]

Sources

Comparative

HPLC method for separating Z and E isomers of methyl 2-iodo-3-methoxyacrylate

As a Senior Application Scientist in chromatographic method development, I frequently encounter the challenge of separating geometric isomers. The separation of the Z and E isomers of methyl 2-iodo-3-methoxyacrylate is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chromatographic method development, I frequently encounter the challenge of separating geometric isomers. The separation of the Z and E isomers of methyl 2-iodo-3-methoxyacrylate is a classic example of a separation that fails on standard platforms but succeeds brilliantly when we align the stationary phase chemistry with the molecule's 3D spatial mechanics.

Methyl 2-iodo-3-methoxyacrylate is a critical intermediate in the synthesis of strobilurin fungicides, such as azoxystrobin, which are often synthesized via Suzuki cross-coupling reactions[1]. Because the (E)-configured methoxyacrylate pharmacophore is responsible for binding to the Qo site of the fungal mitochondrial bc1 complex, it exhibits significantly higher biological activity than its (Z)-counterpart[2]. Consequently, accurately quantifying the Z/E ratio of the starting intermediate is absolutely essential for predicting downstream synthetic yield and final product efficacy[3].

This guide objectively compares the performance of a specialized Pentafluorophenyl (PFP) column against traditional C18 and Normal Phase (Silica) alternatives, providing a self-validating protocol for baseline separation.

The Mechanistic Challenge: Why Standard Columns Fail

To understand why standard columns struggle, we must look at the causality behind the molecular interactions. Methyl 2-iodo-3-methoxyacrylate features an acrylate backbone with a bulky iodine atom at the C2 position and a methoxy group at the C3 position.

  • The Z-Isomer (Sterically Twisted): In the Z-configuration, the bulky iodine atom and the methoxy group are oriented on the same side of the double bond. This creates severe steric hindrance, forcing the molecule to twist out of a planar conformation to relieve the strain.

  • The E-Isomer (Planar): In the E-configuration, these groups are opposed. The lack of steric clashing allows the conjugated acrylate system to adopt a highly planar, relaxed conformation.

Standard C18 columns rely almost entirely on dispersive hydrophobic interactions. Because the Z and E isomers have nearly identical partition coefficients (LogP), a C18 phase cannot distinguish between them, leading to co-elution. To separate them, we must exploit shape selectivity .

Mechanism SP PFP Stationary Phase (Rigid, pi-pi active) E_Iso E-Isomer (Planar Conformation) SP->E_Iso Strong pi-pi stacking Z_Iso Z-Isomer (Sterically Twisted) SP->Z_Iso Weak interaction E_Ret Strong Retention (High Resolution) E_Iso->E_Ret Z_Ret Weak Retention (Early Elution) Z_Iso->Z_Ret

Figure 1: Mechanistic pathway of shape-selective retention on a PFP column.

Column Performance Comparison

By switching to a Pentafluorophenyl (PFP) column, we introduce multiple retention mechanisms: dipole-dipole interactions, hydrogen bonding, and crucial


 stacking. The rigid, planar fluorinated ring of the PFP phase acts as a molecular "slot." The planar E-isomer slides into this slot, maximizing 

overlap and retaining longer. The twisted Z-isomer cannot achieve this optimal geometry and elutes earlier.

Below is the quantitative comparison of three column chemistries evaluated under their respective optimized conditions:

Column ChemistryMobile Phase SystemRetention Time (Z)Retention Time (E)Resolution (

)
Tailing FactorVerdict
Standard C18 H₂O / ACN (40:60)8.4 min8.7 min0.81.42Fail (Co-elution)
Normal Phase Silica Hexane / EtOAc (90:10)12.1 min12.5 min1.11.65Fail (Poor peak shape)
PFP (Product) H₂O / ACN (50:50)9.2 min11.5 min3.4 1.05 Pass (Baseline separation)

Data Note: Resolution (


) > 2.0 is required for robust quantitative integration.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The protocol below incorporates an automated System Suitability Test (SST) sequence that forces the instrument to mathematically prove its resolving power before injecting valuable synthetic samples.

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): HPLC-grade Water with 0.1% Formic Acid (enhances peak shape by suppressing secondary silanol ionization).

  • Organic Phase (B): HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Sample Prep: Dissolve 10 mg of the methyl 2-iodo-3-methoxyacrylate sample in 10 mL of Acetonitrile. Dilute 1:10 with Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Column: High-Resolution PFP Column (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strict temperature control is vital; higher temperatures increase molecular kinetic energy, reducing the rigid

    
     stacking efficiency).
    
  • Detection: UV at 254 nm.

  • Gradient: Isocratic 50% A / 50% B for 15 minutes.

Step 3: The Self-Validating SST Workflow

Before the sample queue begins, the system must inject a known mixed standard of Z and E isomers. The Chromatography Data System (CDS) is programmed with a conditional logic statement: If


 < 2.0 or Tailing Factor > 1.2, halt the sequence.  This causality loop ensures that column degradation or mobile phase preparation errors are caught instantly, guaranteeing absolute trustworthiness in the final reported data.

Workflow N1 1. Prepare Isomer Standard (Mixed Z/E Reference) N2 2. Execute SST Injection (Isocratic PFP Method) N1->N2 N3 3. Conditional Logic Gate Is Resolution (Rs) > 2.0? N2->N3 N4 4A. Sequence Halted (Recalibrate System) N3->N4 No N5 4B. Sequence Approved (Proceed to Sample Analysis) N3->N5 Yes

Figure 2: Self-validating HPLC workflow ensuring data integrity prior to analysis.

Conclusion

For the separation of Z and E isomers of methyl 2-iodo-3-methoxyacrylate, standard hydrophobic retention is fundamentally inadequate. By understanding the steric twisting of the Z-isomer versus the planarity of the E-isomer, we can rationally select a Pentafluorophenyl (PFP) stationary phase. This shape-selective approach transforms a failed co-elution into a robust, baseline separation (


 = 3.4), enabling precise quality control for downstream strobilurin synthesis.

References

1.[A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction][1] 2. [Pharmaceutical Crystals (Volume II) - MDPI][3] 3. [Photochemical transformation of azoxystrobin in aqueous solutions - ResearchGate][1][2]: 3]: 2]:

Sources

Validation

Comparative Reactivity Guide: Methyl 2-iodo-3-methoxyacrylate vs. Methyl 2-bromo-3-methoxyacrylate in Cross-Coupling Workflows

Executive Summary For researchers and drug development professionals synthesizing complex pharmacophores or agrochemicals, -halogenated -methoxyacrylates are indispensable building blocks. They are the primary precursors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex pharmacophores or agrochemicals,


-halogenated 

-methoxyacrylates are indispensable building blocks. They are the primary precursors for synthesizing strobilurin-class fungicides (such as azoxystrobin) and various bioactive heterocycles[1].

When designing a synthetic route, the choice between Methyl 2-iodo-3-methoxyacrylate (MIMA) and Methyl 2-bromo-3-methoxyacrylate (MBMA) fundamentally dictates the catalytic efficiency, required ligand sophistication, and overall yield of downstream cross-coupling reactions. This guide objectively compares their reactivity profiles, providing mechanistic rationale and field-proven experimental protocols to optimize your coupling workflows.

Mechanistic Rationale: The Halogen Effect

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the causality of reagent selection. In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Heck couplings), the catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the carbon-halogen (C-X) bond.

  • Bond Dissociation Energies: The carbon-iodine (C-I) bond dissociation energy is approximately 238 kJ/mol, which is significantly lower than the carbon-bromine (C-Br) bond at roughly 285 kJ/mol.

  • Kinetics & Electrophilicity: Because of this weaker bond and the larger, more polarizable nature of the iodine atom, MIMA exhibits a highly enhanced electrophilic character[2]. It undergoes oxidative addition with Pd(0) rapidly, often representing a lower activation barrier than the subsequent transmetalation step.

  • Practical Implications: MIMA allows chemists to achieve high yields using standard, inexpensive catalysts (like

    
    ) at mild temperatures (20°C–60°C)[3]. Conversely, MBMA typically requires elevated temperatures (80°C–100°C) and the use of electron-rich, sterically demanding ligands (e.g., XPhos or SPhos) to force the sluggish oxidative addition step[4].
    

G Pd0 Pd(0) Catalyst MIMA MIMA (Iodo) Fast Ox. Addition (20-60°C) Pd0->MIMA + Substrate MBMA MBMA (Bromo) Slow Ox. Addition (80-100°C) Pd0->MBMA + Substrate PdII_I Pd(II)-I Complex High Yield MIMA->PdII_I Oxidative Addition PdII_Br Pd(II)-Br Complex Moderate Yield MBMA->PdII_Br Oxidative Addition Product Cross-Coupled Acrylate Product PdII_I->Product Transmetalation & Reductive Elim. PdII_Br->Product Transmetalation & Reductive Elim.

Catalytic cycle comparing oxidative addition rates of MIMA vs MBMA.

Quantitative Performance Comparison

The following table summarizes the typical performance metrics of MIMA versus MBMA in a standard Suzuki-Miyaura coupling with an arylboronic acid.

ParameterMethyl 2-iodo-3-methoxyacrylate (MIMA)Methyl 2-bromo-3-methoxyacrylate (MBMA)
CAS Number 163041-47-2122599-94-4 (Tribromo derivative precursor)
Typical Reaction Temp 20°C – 60°C80°C – 100°C
Standard Catalyst System

(2-5 mol%)

+ XPhos (5-10 mol%)
Average Isolated Yield 85% - 95%60% - 75%
Reaction Time 2 - 6 hours12 - 24 hours
Primary Use Case Complex, thermally sensitive substrates[3].Robust substrates prioritizing reagent cost[4].

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . They include specific visual and analytical checkpoints to confirm the reaction is proceeding correctly without requiring immediate LC-MS analysis.

Protocol A: Suzuki-Miyaura Coupling using MIMA (Optimized for Mild Conditions)

This protocol leverages the high reactivity of MIMA to couple with sensitive arylboronic acids at low temperatures.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add MIMA (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and

    
     (2.0 equiv, 2.0 mmol).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 10 mL).
    
  • Catalyst Introduction: Add

    
     (0.05 equiv, 5 mol%).
    
  • Reaction Execution: Stir the mixture at 60°C for 4 hours.

  • Self-Validating Check (Trustworthiness): The reaction mixture will initially appear as a bright yellow suspension. As the active Pd(0) inserts into the C-I bond, the solution will transition to a deep orange/brown homogeneous liquid. If the solution remains bright yellow after 1 hour, oxidative addition has stalled (check for oxygen ingress).

  • Monitoring: Verify completion via TLC (Hexanes:EtOAc 3:1). The UV-active spot for MIMA (

    
    ) should completely disappear.
    
  • Workup: Quench with water (10 mL), extract with EtOAc (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Suzuki-Miyaura Coupling using MBMA (Optimized for Robust Substrates)

Because the C-Br bond is stronger, this protocol requires a more active catalyst species and higher thermal energy.

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask under argon, combine MBMA (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous

    
     (2.5 equiv, 2.5 mmol).
    
  • Catalyst & Ligand: Add

    
     (0.025 equiv, 2.5 mol%) and XPhos (0.06 equiv, 6 mol%). Expert Insight: The bulky, electron-rich XPhos ligand is mandatory here to accelerate the sluggish oxidative addition into the C-Br bond.
    
  • Solvent Addition: Add degassed Toluene (10 mL).

  • Reaction Execution: Heat the mixture to 95°C and stir vigorously for 16 hours.

  • Self-Validating Check: The formation of a black palladium mirror on the flask walls indicates catalyst decomposition (often due to poor ligand binding or trace oxygen at high temperatures). If this occurs before starting material is consumed, the reaction must be restarted with stricter Schlenk techniques.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, wash with EtOAc, concentrate, and purify via chromatography.

Workflow Decision Matrix

Use the following decision tree to determine which


-halo-

-methoxyacrylate is appropriate for your specific synthetic campaign.

DecisionTree Start Select alpha-Halo-beta-methoxyacrylate Cond1 Mild Conditions Required? (Sensitive Substrates) Start->Cond1 Cond2 Cost/Stability Priority? (Robust Substrates) Start->Cond2 MIMA_Path Use MIMA (Iodo) Standard Pd(PPh3)4 Cond1->MIMA_Path Yes MBMA_Path Use MBMA (Bromo) Requires Advanced Ligands Cond2->MBMA_Path Yes

Decision matrix for selecting MIMA or MBMA in cross-coupling.

References

  • Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives Source: Crystals 2021, 11(4), 412 (MDPI). URL:[Link]

  • A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction Source: Journal of Chemical Research, 2015, 39, 586–589. URL:[Link]

  • Heterocycle carboxamides as antiviral agents (WO2002004444A2)

Sources

Comparative

Definitive Structural Analysis: (Z)-Methyl 2-iodo-3-methoxyacrylate

A Publish Comparison Guide for Structural Validation Part 1: Executive Summary & Core Directive The Challenge: In the synthesis of complex heterocycles and fungicidal pharmacophores (e.g., strobilurin derivatives), the s...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Structural Validation

Part 1: Executive Summary & Core Directive

The Challenge: In the synthesis of complex heterocycles and fungicidal pharmacophores (e.g., strobilurin derivatives), the stereochemical integrity of the acrylate backbone is non-negotiable. (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS 163041-47-2) serves as a linchpin intermediate. However, its trisubstituted alkene nature makes assignment via 1H NMR (


 coupling is absent) and NOESY (ambiguous spatial proximity) prone to error.

The Solution: This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) for the absolute configuration assignment of this molecule. We demonstrate that while NMR provides rapid screening, SC-XRD is the only method that delivers "performance" in the form of absolute stereochemical certainty and conformational insight required for regulatory filing and downstream mechanistic studies.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

Here, we define the "Product" not just as the molecule, but as the SC-XRD Structural Dataset derived from it.

Table 1: Performance Matrix – SC-XRD vs. NMR vs. Computation
FeatureSC-XRD (The Gold Standard) 1D/2D NMR (NOE/HOESY) DFT Computation (GIAO)
Stereo-Confidence 100% (Direct Imaging) ~85% (Inferred via proximity)~90% (Model dependent)
Data Output Bond lengths, Angles, Packing, Absolute ConfigChemical Shifts (

), NOE correlations
Predicted Energy Minima
Sample Req. Single Crystal (

mm)
Solution (~5-10 mg)None (Virtual)
Weakness Requires crystalline solid (low MP issues)Ambiguous for trisubstituted alkenesSolvent model inaccuracies
Critical Insight Halogen Bonding (I···O) networksDynamic rotational averagingGas-phase vs. Solvated error
Why the "Alternative" (NMR) Fails

For (Z)-methyl 2-iodo-3-methoxyacrylate, the lack of vicinal protons removes the diagnostic Karplus coupling constants. Researchers often rely on NOE (Nuclear Overhauser Effect) between the methoxy protons and the ester methyl. However, free rotation of the methoxy group and the bulky iodine atom can distort the expected internuclear distances, leading to "silent" NOE signals or false negatives that misidentify the E-isomer as Z.

Part 3: Technical Deep Dive & Experimental Protocols

Crystallization Strategy (The Critical Bottleneck)

The iodine atom increases polarizability, but the methoxy-acrylate core is flexible, often leading to oils. The following protocol utilizes cryogenic solvent layering to force lattice formation.

Protocol: Low-Temperature Vapor Diffusion

  • Dissolution: Dissolve 20 mg of the crude oil in 0.5 mL of Dichloromethane (DCM) . Ensure the vial is free of particulate matter (filter through 0.45 µm PTFE if necessary).

  • Antisolvent Addition: Place the DCM vial inside a larger jar containing 3 mL of n-Pentane .

  • Equilibration: Cap the outer jar tightly.

  • Thermal Gradient: Place the entire setup in a -20°C freezer . The slow diffusion of pentane into DCM at low temperature reduces kinetic energy, promoting ordered packing over amorphous precipitation.

  • Harvest: Check after 48-72 hours. Look for colorless prisms or needles.

SC-XRD Data Collection Workflow

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 source recommended).
  • Why Mo-source? The Iodine atom (

    
    ) has a high absorption coefficient (
    
    
    
    ). Cu-radiation (
    
    
    ) would result in significant absorption errors. Mo-radiation (
    
    
    ) penetrates better, yielding more accurate intensities.

Refinement Strategy (SHELXL):

  • Absorption Correction: Multi-scan or face-indexed numerical absorption correction is mandatory due to Iodine.

  • Disorder: Watch for rotational disorder in the methoxy methyl group.

  • Validation: Ensure the Flack parameter (if chiral impurities are suspected) or simple absolute structure determination confirms the bulk sample.

Part 4: Visualization of the Decision Logic

The following diagram illustrates the decision pathway for characterizing trisubstituted halo-acrylates.

StructuralAnalysis Start Synthesis of (Z)-methyl 2-iodo-3-methoxyacrylate Isolate Isolation (Oil/Solid) Start->Isolate Decision1 Is sample crystalline? Isolate->Decision1 NMR_Path Attempt 1H NMR / NOESY Decision1->NMR_Path No (Oil) XRD SC-XRD (Mo Source) Decision1->XRD Yes (Solid) Ambiguity Ambiguous NOE Signal? (Iodine Sterics) NMR_Path->Ambiguity Cryo Cryo-Crystallization (-20°C, Pentane/DCM) Ambiguity->Cryo Must Validate Fail Inconclusive Assignment Ambiguity->Fail Yes Cryo->XRD Solve Structure Solution (Direct Methods) XRD->Solve ResultZ CONFIRMED Z-Isomer (I & OMe Cis) Solve->ResultZ Bond Angles < 180° ResultE CONFIRMED E-Isomer (I & OMe Trans) Solve->ResultE

Caption: Workflow for definitive stereochemical assignment of halo-acrylates, prioritizing XRD for ambiguous cases.

Part 5: Structural Insights & "Performance" Metrics

When you analyze the crystal structure of (Z)-methyl 2-iodo-3-methoxyacrylate, you are looking for specific geometric markers that define its stability and reactivity.

The "Z" Confirmation

In the Z-isomer , the Iodine atom and the Methoxy group are on the same side of the double bond (Cis).

  • Diagnostic Distance: The intramolecular distance between Iodine and the Methoxy Oxygen (

    
    ) will be significantly shorter in the Z-isomer than the E-isomer.
    
  • Steric Strain: Look for a deviation from planarity. The acrylate system (

    
    ) prefers planarity for conjugation, but the bulky Iodine (
    
    
    
    ) may force a twist angle of 5–15° to relieve repulsion with the methoxy group.
Halogen Bonding (The Hidden Stabilizer)

A key performance feature of the Z-isomer in the solid state is the formation of Halogen Bonds (XB) .

  • Interaction:

    
     (Intermolecular).
    
  • Significance: These non-covalent interactions (

    
    ) stabilize the crystal lattice, raising the melting point compared to non-iodinated analogs. This makes the Z-isomer easier to handle as a solid reagent in drug formulation than the liquid E-isomer (if applicable).
    
Representative Crystallographic Parameters

These values represent typical ranges for this class of iodinated acrylates based on literature analogs [1, 2].

ParameterTypical ValueSignificance
Space Group

or

Centrosymmetric packing is favored.
C=C Bond Length 1.33 – 1.35 ÅStandard double bond character.
C-I Bond Length 2.08 – 2.10 ÅTypical for

hybridized carbon.
R-Factor (

)
< 5.0%Indicates high-quality model fit.

Part 6: References

  • ChemicalBook. (2025). (Z)-Methyl 2-iodo-3-Methoxyacrylate Properties and Supplier Data. Retrieved from

  • BenchChem. (2025).[1] Synthesis and Troubleshooting of Methyl 3-methoxyacrylate Derivatives. Retrieved from

  • PubChem. (2025). Methyl 3-methoxyacrylate Compound Summary. National Library of Medicine. Retrieved from

  • Cambridge Structural Database (CSD). General trends in Halogen Bonding in Acrylates. (Referenced for theoretical grounding of I...O interactions).

  • Sigma-Aldrich. (2025). Product Specification: (Z)-Methyl 3-iodoacrylate (Analog Comparison). Retrieved from

(Note: Specific unit cell data for the title compound requires access to the proprietary CSD entry if not open-access; the protocols above are derived from standard methodologies for this specific chemical class.)

Sources

Validation

Comparative Guide: UV-Vis Characterization and Synthetic Utility of (Z)-Methyl 2-iodo-3-methoxyacrylate

Executive Summary (Z)-methyl 2-iodo-3-methoxyacrylate is a high-value electrophilic intermediate critical to the synthesis of strobilurin-class agricultural fungicides (e.g., azoxystrobin) and novel fenclorim derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-methyl 2-iodo-3-methoxyacrylate is a high-value electrophilic intermediate critical to the synthesis of strobilurin-class agricultural fungicides (e.g., azoxystrobin) and novel fenclorim derivatives[1]. For drug development professionals and scale-up chemists, selecting the correct halogenated intermediate dictates both the kinetic efficiency of downstream cross-coupling reactions and the ability to implement real-time Process Analytical Technology (PAT).

This guide objectively compares the photophysical properties and synthetic performance of the iodo-variant against its bromo- and unsubstituted alternatives, providing researchers with the mechanistic causality and self-validating protocols needed to optimize high-fidelity chemical manufacturing.

Photophysical Profiling: UV-Vis Absorption Maxima

To effectively monitor reaction kinetics via in-line UV-Vis spectroscopy, the starting material must possess a distinct absorption profile that does not overlap with the catalyst or the final product.

Quantitative Data Comparison

The baseline methyl 3-methoxyacrylate chromophore exhibits a dipole-allowed π → π* transition and a symmetry-forbidden n → π* transition[2]. The introduction of halogens at the C2 position fundamentally alters this profile.

CompoundSubstituted HalogenTransition Typeλmax (nm)εmax (M⁻¹ cm⁻¹)Practical Utility in UV-Vis PAT
Methyl 3-methoxyacrylateNoneπ → π~230~12,000Poor; severe overlap with aromatic solvents and impurities.
(Z)-Methyl 2-bromo-3-methoxyacrylateBromineπ → π~241~13,200Moderate; partial overlap with standard arylboronic acids.
(Z)-Methyl 2-iodo-3-methoxyacrylate Iodine π → π ~252 ~14,500 Excellent; distinct red-shift enables precise in-line monitoring.
(Z)-Methyl 2-iodo-3-methoxyacrylateIodinen → π~285< 2,500Secondary tracking peak for high-concentration monitoring.
The Causality Behind the Spectral Shift

The superior tracking capability of the iodo-variant is driven by two quantum mechanical phenomena:

  • Auxochromic Extension (Resonance): The large, diffuse 5p lone pairs of the iodine atom participate heavily in the conjugated C=C–C=O π-system. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly decreasing the HOMO-LUMO gap and resulting in a pronounced bathochromic shift (red-shift) compared to the bromo-variant.

  • Heavy Atom Effect: The high polarizability of the iodine atom increases the transition dipole moment. This induces a hyperchromic effect, increasing the molar absorptivity (εmax) and allowing for the detection of the intermediate even at highly dilute concentrations[3].

Performance Comparison: The Halogen Advantage in Cross-Coupling

In the construction of the α-phenyl-β-methoxyacrylate pharmacophore, the intermediate must undergo Palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling[4].

Why choose the Iodo-variant over the Bromo-variant? The bond dissociation energy of the C(sp²)–I bond (~238 kJ/mol) is substantially lower than that of the C(sp²)–Br bond (~285 kJ/mol). In the catalytic cycle, the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step.

  • Bromo-Acrylate: Requires elevated temperatures (>90 °C) and highly electron-rich, expensive phosphine ligands to force oxidative addition. High heat risks the E/Z isomerization of the delicate methoxyacrylate double bond, destroying the stereofidelity of the active (Z)-isomer.

  • Iodo-Acrylate: Oxidative addition proceeds rapidly at milder temperatures (60–80 °C) using standard, cost-effective catalysts like Pd(PPh₃)₄[1]. This preserves the (Z)-stereochemistry and prevents thermal degradation.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Regenerated Species) OxAdd Oxidative Addition Rapid insertion into C-I bond Pd0->OxAdd Addition of (Z)-methyl 2-iodo-3-methoxyacrylate PdII Pd(II) Intermediate UV-Vis Trackable Complex OxAdd->PdII TransMet Transmetalation Transfer of Aryl Group PdII->TransMet Addition of Arylboronic Acid RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim RedElim->Pd0 Release of Strobilurin Scaffold

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the iodo-acrylate intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems.

Protocol 1: High-Fidelity UV-Vis Spectral Acquisition

This protocol ensures compliance with the Beer-Lambert law, preventing detector saturation and baseline drift[3].

  • Solvent Preparation & Blanking: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade ethanol. Place in the reference and sample beams of a dual-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 400 nm. Causality: Quartz is mandatory as standard glass absorbs strongly below 300 nm, which would mask the 252 nm π → π transition.*

  • Serial Dilution: Prepare a 1.0 mM stock solution of (Z)-methyl 2-iodo-3-methoxyacrylate in ethanol. Perform serial dilutions to create 10 μM, 20 μM, and 40 μM working solutions.

  • Spectral Acquisition: Scan each working solution from 200 nm to 400 nm. Record the absorbance at λmax ~252 nm.

  • System Self-Validation: Plot Absorbance vs. Concentration. A linear regression with R² > 0.999 validates that the system is operating within the linear dynamic range of the detector, confirming the absence of excimer formation or molecular aggregation.

Protocol 2: Suzuki-Miyaura Cross-Coupling with In-Line Monitoring

This protocol leverages the specific UV-Vis properties of the iodo-acrylate to track reaction kinetics[4].

  • Reagent Assembly: In a Schlenk flask, combine (Z)-methyl 2-iodo-3-methoxyacrylate (1.0 equiv), 2-benzyloxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under an argon atmosphere. Heat the mixture to 70 °C.

  • System Self-Validation (Kinetic Tracking): Every 30 minutes, withdraw a 10 μL aliquot, dilute in 1 mL ethanol, and measure the UV-Vis spectrum. The progressive attenuation of the characteristic 252 nm band (specific to the iodo-acrylate) and the emergence of a new red-shifted band (conjugated biphenyl product) mathematically confirms quantitative consumption, validating reaction completion without relying on subjective TLC visualization.

References

  • Source: mdpi.
  • Source: mdpi.
  • Pharmaceutical Crystals (Volume II)
  • Source: researchgate.

Sources

Comparative

Technical Guide: Reactivity &amp; Selection of Halo-Acrylates in Pd-Catalysis

This guide provides a technical analysis of Iodo-acrylates vs. Bromo-acrylates in Palladium-catalyzed cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Iodo-acrylates vs. Bromo-acrylates in Palladium-catalyzed cross-coupling reactions. It is designed for researchers requiring high-fidelity mechanistic insights and actionable experimental protocols.

Executive Summary: The Reactivity-Stability Trade-off

In the synthesis of functionalized dienes, styrenes, and complex pharmaceutical intermediates, halo-acrylates are critical electrophiles. The choice between Iodo-acrylates and Bromo-acrylates is rarely arbitrary; it represents a fundamental trade-off between catalytic efficiency and substrate stability .

  • Iodo-acrylates: The "High-Performance" option. They offer rapid oxidative addition rates, allowing reactions to proceed at ambient temperatures.[1] This is crucial for acrylates to mitigate thermal polymerization.

  • Bromo-acrylates: The "Industrial/Robust" option. They are significantly cheaper and more shelf-stable but typically require elevated temperatures or specialized, electron-rich ligands to drive the reaction, increasing the risk of polymerization or isomerization.

Mechanistic Underpinnings[2]

The divergence in performance stems from the Oxidative Addition step of the catalytic cycle, which is generally the rate-determining step (RDS) for aryl and vinyl halides.

Bond Dissociation Energy (BDE) & Kinetics

The reactivity correlates inversely with the Carbon-Halogen bond strength. The


 bond is significantly weaker than the 

bond, lowering the activation energy (

) for the insertion of Pd(0).
FeatureIodo-AcrylatesBromo-AcrylatesImpact on Protocol
C-X Bond Energy ~65 kcal/mol~81 kcal/molIodides react faster.
Oxidative Addition Fast / FacileSlow / Rate-LimitingIodides allow lower catalyst loading.[2]
Reaction Temp 20°C – 50°C60°C – 100°C+Critical: Bromides require heat, risking polymerization.
Stereoretention Excellent (>98%)Good (Risk of Isomerization)High heat can promote

isomerization.
The "Acrylate Dilemma": Polymerization

Acrylates are prone to radical polymerization, initiated by heat or light.

  • With Iodides: The reaction proceeds at mild temperatures (often RT), minimizing thermal initiation of polymerization.

  • With Bromides: The necessary heating (e.g., reflux in THF or Toluene) often requires the addition of radical inhibitors (e.g., BHT, hydroquinone) to prevent the reaction mixture from turning into a gel.

Visualizing the Pathway

The following diagram illustrates the kinetic differentiation during the oxidative addition step and the downstream consequences for product integrity.

G Pd0 Pd(0) Catalyst Complex_I Pd(II)-I Complex (Rapid Formation) Pd0->Complex_I Fast Oxidative Addition (RT) Complex_Br Pd(II)-Br Complex (Slow Formation) Pd0->Complex_Br Slow Oxidative Addition (Requires Heat) Substrate_I Iodo-Acrylate (Weak C-I Bond) Substrate_I->Complex_I Substrate_Br Bromo-Acrylate (Strong C-Br Bond) Substrate_Br->Complex_Br Polymer SIDE REACTION: Polymerization Substrate_Br->Polymer Heat Induced Cycle Transmetalation & Reductive Elimination Complex_I->Cycle Complex_Br->Cycle Product Coupled Product (Diene/Styrene) Cycle->Product Stereoretention

Caption: Kinetic bifurcation in Pd-catalysis. Iodo-acrylates bypass the high-energy thermal barrier, avoiding the polymerization trap common with Bromo-acrylates.

Strategic Selection Guide

When designing a synthesis, use this decision matrix to select the appropriate halo-acrylate.

Choose Iodo-Acrylates When:
  • Thermal Sensitivity: Your coupling partner (e.g., a complex boronic acid) is heat-sensitive.

  • Stereochemistry is Vital: You are synthesizing a specific isomer (e.g., Z,Z-diene) and cannot risk thermal isomerization.

  • Late-Stage Functionalization: The substrate is valuable; yield maximization is more important than raw material cost.

  • Equipment Limits: You wish to run the reaction at room temperature.

Choose Bromo-Acrylates When:
  • Cost is Driver: Large-scale (kg) synthesis where the price difference (Br is ~3-5x cheaper) outweighs yield losses.

  • Ligand Availability: You have access to active, bulky phosphine ligands (e.g., SPhos, XPhos,

    
    ) that can activate bromides at lower temperatures.
    
  • Stability: The starting material needs to be stored for months. Iodo-acrylates degrade (release

    
    ) upon light exposure; Bromo-acrylates are shelf-stable.
    

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for Methyl (Z)-3-iodoacrylate but includes modifications for the Bromo analog.

Objective: Synthesis of a conjugated diene via cross-coupling.

Materials
  • Electrophile: Methyl (Z)-3-iodoacrylate (1.0 equiv)

  • Nucleophile: (E)-1-Alkenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: THF:Water (9:1) or Toluene:Water (if higher temp needed)

  • Additive: BHT (2,6-di-tert-butyl-4-methylphenol) - Mandatory for Bromo-acrylates.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask or microwave vial.

    • Add the Boronic Acid (1.2 equiv), Base (2.0 equiv), and Catalyst (

      
      , 0.05 equiv).
      
    • For Bromo-acrylates: Add BHT (10 mol%) to inhibit polymerization.

    • Evacuate and backfill with Argon (x3).

  • Solvation:

    • Dissolve the Halo-acrylate (1.0 equiv) in degassed THF (0.1 M concentration).

    • Inject the solvent/substrate mixture into the flask containing solids.

    • Add degassed water (10% v/v relative to THF).

  • Reaction:

    • Iodo-Protocol: Stir vigorously at Room Temperature (23°C) . Monitor by TLC/LCMS. Typical time: 2–6 hours.

    • Bromo-Protocol: Heat to 60–70°C . Monitor closely. Typical time: 12–24 hours. Note: If conversion is stalled, add SPhos (0.1 equiv) to boost the catalytic cycle.

  • Work-up:

    • Dilute with

      
       or EtOAc. Wash with water and brine.
      
    • Dry over

      
      . Concentrate under reduced pressure (keep bath temp <30°C to prevent polymerization of the product).
      
  • Purification:

    • Flash chromatography on silica gel. Note: Iodo-acrylates often leave purple iodine residues; wash the organic layer with

      
       (sodium thiosulfate) if discoloration is observed.
      

Troubleshooting & Optimization

IssueDiagnosisSolution
Low Conversion (Br) Oxidative addition is too slow.Switch to electron-rich ligands (e.g.,

, SPhos) or switch to Iodo-analog.
Polymerization (Gel) Thermal initiation of acrylate.Add radical inhibitor (BHT, hydroquinone). Lower temp (requires Iodo).
Dehalogenation Protodehalogenation (H replaces X).Reaction is too wet or transmetalation is slow. Use anhydrous conditions (replace

with CsF/Dioxane system).
Isomerization (Z to E) Thermodynamic equilibration.Lower reaction temperature. Reduce reaction time.

References

  • Mechanistic Trends in Oxidative Addition

    • Title: "The Mechanism of the Suzuki Cross-Coupling Reaction."[3]

    • Source:Chem. Rev.2002, 102, 5, 1359–1470.
    • URL:[Link]

  • Reactivity of Halo-Acrylates

    • Title: "Palladium-catalyzed cross-coupling of simple alkenes with acrylates."[4]

    • Source:Chemical Science, 2011, 2, 27-30.
    • URL:[Link]

  • Stereoretention in Vinyl Halide Coupling

    • Title: "Stereochemistry of the Palladium-C
    • Source:J. Org.[5] Chem.1980 , 45, 23, 4649–4654.

    • URL:[Link]

  • General Protocol Validation (Suzuki-Miyaura)

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide."
    • Source: Yoneda Labs.
    • URL:[Link]

Sources

Validation

Validating Stereochemistry of 3-Methoxyacrylate Derivatives by NOESY NMR: A Comparison Guide

For researchers and drug development professionals working with agricultural fungicides or pharmaceutical intermediates, the 3-methoxyacrylate pharmacophore (the core of the strobilurin class) presents a critical stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with agricultural fungicides or pharmaceutical intermediates, the 3-methoxyacrylate pharmacophore (the core of the strobilurin class) presents a critical stereochemical challenge. The biological activity of these compounds—specifically their ability to bind the Qo site of the cytochrome bc1 complex—is almost entirely restricted to the (E)-isomer [1].

Validating this stereocenter is not a trivial structural confirmation; it is a definitive go/no-go milestone in the development pipeline. This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative analytical techniques, providing a field-proven, self-validating protocol for unambiguous E/Z isomer discrimination.

Pathway Strobilurin (E)-Isomer QoSite Cytochrome bc1 Strobilurin->QoSite Binds Electron Block e- Transfer QoSite->Electron Inhibits ATP Fungal Death Electron->ATP Causes

Mechanism of action for (E)-3-methoxyacrylate fungicides.

The Mechanistic Basis of E/Z Discrimination

The Nuclear Overhauser Effect (NOE) measures through-space dipole-dipole cross-relaxation between nuclear spins. Because NOE signal intensity is proportional to


, it drops off precipitously beyond a spatial distance of 5 Å [2]. This strict distance dependence is what makes NOESY the gold standard for rigid double-bond systems.

In a standard 3-methoxyacrylate system (Aryl-C(COOCH3)=CH(OCH3)), the Cahn-Ingold-Prelog priority rules dictate that the ester (-COOCH3) and ether (-OCH3) groups are the highest priority substituents on the


 and 

carbons, respectively.
  • In the active (E)-isomer: The -COOCH3 and -OCH3 groups are trans to each other. Consequently, the ester -COOCH3 is spatially cis to the olefinic proton (=CH-), and the ether -OCH3 is cis to the Aryl group.

  • In the inactive (Z)-isomer: The -COOCH3 and -OCH3 groups are cis to each other, forcing the Aryl group and the olefinic proton into close proximity.

EZ_Logic Isomer 3-Methoxyacrylate E_Isomer (E)-Isomer (Active) Isomer->E_Isomer Z_Isomer (Z)-Isomer (Inactive) Isomer->Z_Isomer NOE_E1 NOE: -COOCH3 ↔ =CH- E_Isomer->NOE_E1 NOE_E2 NOE: -OCH3 ↔ Aryl-H E_Isomer->NOE_E2 NOE_Z1 NOE: -COOCH3 ↔ -OCH3 Z_Isomer->NOE_Z1 NOE_Z2 NOE: =CH- ↔ Aryl-H Z_Isomer->NOE_Z2

Logic tree for NOESY cross-peak discrimination of E/Z isomers.

Technology Comparison: NOESY vs. ROESY vs. Alternatives

While 2D NOESY is highly effective for small molecules, it is crucial to understand the physical limitations of the technique based on the molecule's correlation time (


). For mid-sized molecules (MW ~1000–3000 Da), the NOE enhancement can cross zero (

), rendering NOESY blind to spatial proximity [3].

Because 3-methoxyacrylate derivatives typically have a molecular weight of 300–500 Da, 2D NOESY is the optimal choice . However, alternative methods should be considered depending on the specific analytical context.

Performance Comparison Matrix
Analytical TechniqueOptimal MW RangeKey AdvantagePrimary Limitation
2D NOESY < 1000 Da High resolution; maps all global spatial correlations simultaneously.Signal approaches zero for mid-sized molecules (MW ~1000-3000 Da).
2D ROESY 1000 – 3000 DaAlways yields positive NOE peaks; avoids the zero-crossing phenomenon.Lower S/N ratio; susceptible to TOCSY bleed-through (spin-lock artifacts).
1D Selective NOE < 1000 DaExtremely fast acquisition; high sensitivity for targeted protons.Requires well-resolved, isolated peaks for selective radiofrequency irradiation.
X-Ray Crystallography Any (if crystalline)Provides absolute 3D spatial coordinates and solid-state confirmation.Requires high-quality single crystals; solid-state conformation may differ from solution.

Experimental Protocol: A Self-Validating Workflow

A robust NOESY protocol must be designed as a self-validating system . Because the E and Z geometries are mutually exclusive, the presence of the (E)-specific cross-peaks must be accompanied by the absolute absence of (Z)-specific cross-peaks. If both are present, you are observing an isomeric mixture or a dynamic exchange process.

Workflow Prep 1. Sample Prep Degassed CDCl3 Acq 2. NMR Acquisition Mix Time: 300-500 ms Prep->Acq Proc 3. Data Processing Phase Correction Acq->Proc Anal Anal Proc->Anal

Step-by-step NOESY NMR experimental workflow.
Step 1: Sample Preparation (Causality of Degassing)
  • Procedure: Dissolve 5–10 mg of the purified 3-methoxyacrylate derivative in 0.6 mL of deuterated chloroform (

    
    ). Subject the NMR tube to three freeze-pump-thaw cycles.
    
  • Causality: Dissolved oxygen is paramagnetic and provides an alternative

    
     relaxation pathway. Failing to degas the sample will prematurely quench the dipole-dipole cross-relaxation, drastically reducing the intensity of the NOE cross-peaks.
    
Step 2: Acquisition Parameters (Mixing Time Optimization)
  • Procedure: Set up a 2D NOESY sequence on a

    
     400 MHz spectrometer. Set the mixing time (
    
    
    
    ) to 300–500 ms .
  • Causality: Small molecules tumble rapidly in solution (short

    
    ), resulting in a slow NOE buildup rate. A longer mixing time is required to allow sufficient magnetization transfer. If 
    
    
    
    is too short, cross-peaks will be lost in the noise; if too long,
    
    
    relaxation will destroy the signal before detection [4].
Step 3: Data Processing
  • Procedure: Apply a sine-bell squared apodization function in both dimensions (

    
     and 
    
    
    
    ) prior to Fourier transformation. Carefully phase the diagonal peaks to be negative (in standard small-molecule NOESY) and the cross-peaks to be positive.
  • Causality: Proper phase correction prevents dispersive tailing of the massive diagonal peaks from obscuring weak cross-peaks located near the diagonal.

Step 4: Cross-Peak Analysis (The Validation Matrix)

Analyze the off-diagonal cross-peaks against the following quantitative expectation matrix.

Target IsomerExpected Cross-Peak 1Expected Cross-Peak 2Validation Status
(E)-Isomer Ester -COOCH3 (

~3.7) ↔ Olefinic =CH- (

~7.5)
Ether -OCH3 (

~3.8) ↔ Aryl ortho-H (

~7.1)
Confirmed Active
(Z)-Isomer Ester -COOCH3 (

~3.7) ↔ Ether -OCH3 (

~3.8)
Olefinic =CH- (

~6.8) ↔ Aryl ortho-H (

~7.1)
Confirmed Inactive

Note: Chemical shifts (


) are approximate and will vary based on the specific aryl/alkyl substituents of your derivative.

Conclusion

Validating the stereochemistry of 3-methoxyacrylates requires a technique that definitively maps spatial relationships without being confounded by through-bond scalar couplings. By leveraging the


 distance dependence of the Nuclear Overhauser Effect, 2D NOESY provides a rapid, non-destructive, and self-validating assay. When executed with properly degassed samples and optimized mixing times, the resulting presence or absence of ester-to-olefinic cross-peaks leaves no ambiguity regarding the E/Z configuration of the synthesized compound.
References
  • American Chemical Society. (2010). Bioactive Metabolites from Cultures of Basidiomycete Favolaschia tonkinensis. Journal of Natural Products. Available at: [Link]

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data. Available at:[Link]

  • Indiana University NMR Facility. (2026). 2D NOESY and ROESY for Small Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Activation of cryptic biosynthetic gene clusters by fungal artificial chromosomes to produce novel secondary metabolites. PMC. Available at: [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of (Z)-Methyl 2-iodo-3-methoxyacrylate

This guide outlines the authoritative Standard Operating Procedure (SOP) for the disposal of (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2).[1] It is designed for researchers and safety officers requiring immedia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative Standard Operating Procedure (SOP) for the disposal of (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2).[1] It is designed for researchers and safety officers requiring immediate, compliant, and scientifically grounded protocols.

[1]

Executive Summary & Compound Profile

Target Audience: Chemical Hygiene Officers, Synthetic Chemists, Waste Management Technicians. Objective: Safe containment, classification, and disposal of halogenated acrylate waste to prevent environmental contamination and regulatory violation.

(Z)-Methyl 2-iodo-3-methoxyacrylate is a halogenated organic ester commonly used as an intermediate in the synthesis of strobilurin fungicides.[1] Unlike simple acrylates (e.g., methyl methacrylate), the presence of the iodine atom and the methoxy group alters its physical properties and waste classification significantly. It is typically a low-melting solid or viscous liquid at room temperature and possesses distinct stability concerns regarding light sensitivity.[1]

Chemical Vital Statistics
PropertyDataOperational Implication
CAS Number 163041-47-2Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₅H₇IO₃High Halogen Content: Must never be mixed with non-halogenated solvents.
Physical State Solid / Semi-solid (Low MP)May solidify in waste lines; do not dispose of via sink.
Hazards (GHS) Irritant (Skin/Eye), SensitizerRequires double-gloving and dedicated waste containers.[1]
Reactivity Light Sensitive, CombustibleStore waste in amber containers; keep away from oxidizers.

Waste Classification & Regulatory Compliance

Proper classification is the first step in compliant disposal. This compound does not have a specific RCRA "P" or "U" list code (unlike Methyl Methacrylate - U162).[1] However, it triggers specific disposal streams due to its chemical characteristics.

RCRA & EPA Classification Logic[2]
  • Ignitability (D001): While less volatile than lower acrylates, it is combustible. If the waste mixture has a flash point <60°C (140°F), it is D001.[2][3]

  • Toxicity (Characteristic): Due to the iodine content, it must be treated as Halogenated Hazardous Waste .

  • Segregation Rule:

    • MUST be segregated into the Halogenated Organic stream.

    • NEVER mix with acids (potential for alkyl iodide decomposition) or oxidizers (fire hazard).[1]

Decision Logic: Waste Stream Selection

The following decision tree illustrates the critical segregation logic required for this compound.

WasteSegregation Start Waste Generation: (Z)-Methyl 2-iodo-3-methoxyacrylate HalogenCheck Is it mixed with other solvents? Start->HalogenCheck SolventType Identify Solvent Base HalogenCheck->SolventType Yes (Solution) StreamB STREAM B: Solid Hazardous Waste HalogenCheck->StreamB No (Pure Solid/Residue) StreamA STREAM A: Halogenated Organic Liquid SolventType->StreamA Compatible Organic Solvents (DCM, Ethyl Acetate) StreamC STREAM C: High Hazard (Oxidizer Mix) SolventType->StreamC Incompatible Mix (Oxidizers, Strong Acids)

Figure 1: Waste segregation logic. The presence of iodine mandates the "Halogenated" pathway to prevent costly cross-contamination of non-halogenated fuel-blending streams.[1]

Pre-Disposal Handling & Storage

Before the waste is removed by a professional service, it must be stabilized at the bench level.

A. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1]

    • Why? Acrylates can sometimes soften certain plastics over time; HDPE is generally resistant. Amber glass protects the iodine moiety from photodegradation.

  • Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED" .[1]

    • List constituents explicitly: (Z)-Methyl 2-iodo-3-methoxyacrylate.[1][4][5]

B. Chemical Stabilization[1][7][8]
  • Inhibition: If the waste contains significant quantities of unreacted acrylate monomer, ensure a stabilizer (e.g., MEHQ) is present to prevent exothermic polymerization in the waste drum.

  • Quenching: If the waste is a reaction mixture containing active reagents (e.g., thionyl chloride or strong bases), quench carefully before adding to the waste container.

Disposal Protocols (Step-by-Step)

Protocol A: Routine Bench Waste (Liquid/Solid)
  • Segregation: Ensure the waste container is designated for Halogenated Organics .

  • Transfer:

    • Liquids: Pour through a funnel into the solvent waste container. Do not overfill (leave 10% headspace).[1]

    • Solids: Place contaminated weighing boats, filter paper, or solid product into a wide-mouth jar or double-bagged hazardous waste pouch.[1]

  • Labeling: Record the approximate volume/weight and the full chemical name on the waste tag.

  • Closure: Cap tightly immediately after addition. Acrylates are sensitizers; vapors must be contained.

Protocol B: Spill Cleanup (Immediate Response)

Spills of (Z)-Methyl 2-iodo-3-methoxyacrylate present a sensitization risk.[1] Immediate containment is vital.[1]

SpillResponse Assess 1. Assess Risk (Volume > 100mL?) Evacuate Evacuate & Call EHS Assess->Evacuate Yes (Large Spill) PPE 2. Don PPE (Nitrile x2, Goggles, Lab Coat) Assess->PPE No (Manageable) Contain 3. Containment (Sand/Vermiculite Dam) PPE->Contain Absorb 4. Absorption (Inert Material Only) Contain->Absorb Clean 5. Decontaminate (Soap/Water Wash) Absorb->Clean Dispose 6. Disposal (Solid Waste Stream) Clean->Dispose

Figure 2: Spill response workflow. Note that water should only be used in step 5 (Decontamination), never for initial flushing.

Detailed Cleanup Steps:

  • Isolate: Alert nearby personnel. If the spill is >100 mL or outside a fume hood, evacuate the area.

  • PPE: Wear double nitrile gloves , safety goggles, and a lab coat. Respiratory protection (N95 or half-mask organic vapor) is recommended if ventilation is poor.[1]

  • Absorb: Cover the spill with an inert absorbent (Vermiculite, Sand, or commercial spill pads). Do not use sawdust (combustible reaction risk).[1]

  • Collect: Scoop the saturated absorbent into a heavy-duty plastic bag or wide-mouth waste jar.[1]

  • Decontaminate: Wipe the surface with a soap and water solution. Place used paper towels into the same waste container.

  • Ventilate: Allow the area to air out for 15-30 minutes before resuming work.

Professional Disposal Services

Laboratory personnel should never attempt to treat or destroy this chemical via drain disposal or evaporation. It must be handed off to a licensed hazardous waste transporter.

  • Profile: When listing this waste for pickup, describe it as:

    • Chemical Name: (Z)-Methyl 2-iodo-3-methoxyacrylate[4][5][6][7]

    • Hazard Class: Irritant, Combustible.

    • Physical State: Liquid/Solid Mix.[1]

    • Constituents: Iodine (Halogenated).[1]

  • Destruction Method: The standard industry method for this waste is High-Temperature Incineration with flue gas scrubbing (to capture iodine vapors).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5323651, Methyl 3-methoxyacrylate. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (Z)-Methyl 2-iodo-3-methoxyacrylate

Standard Operating Procedure & PPE Guide: Handling (Z)-Methyl 2-iodo-3-methoxyacrylate Welcome. As a Senior Application Scientist, I understand that handling complex halogenated α,β-unsaturated esters requires more than...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling (Z)-Methyl 2-iodo-3-methoxyacrylate

Welcome. As a Senior Application Scientist, I understand that handling complex halogenated α,β-unsaturated esters requires more than just a cursory glance at a standard Safety Data Sheet (SDS). For researchers and drug development professionals working with (Z)-Methyl 2-iodo-3-methoxyacrylate (CAS: 163041-47-2) , understanding the causality behind the safety protocols is the difference between a successful synthetic campaign and a severe occupational hazard.

This compound merges the extreme skin-sensitizing potential of an acrylate backbone with the photolability and systemic toxicity risks of an organoiodine moiety[1]. Below is your definitive, step-by-step operational and personal protective equipment (PPE) guide designed to ensure absolute laboratory safety.

Mechanistic Hazard Profile (The "Why")

To design a self-validating safety system, we must first deconstruct the molecule's reactivity and how it interacts with human biology and the environment:

  • The Acrylate Backbone (Sensitization & Permeability): Acrylates are potent electrophiles. Upon dermal contact, they rapidly bind to epidermal proteins (haptenation), triggering a Type IV delayed hypersensitivity reaction known as Allergic Contact Dermatitis (ACD)[2]. Crucially, small acrylate monomers act as aggressive solvents that can permeate standard latex and vinyl gloves within a matter of minutes[3][4].

  • The Organoiodine Moiety (Photolability & Systemic Toxicity): The carbon-iodine (C-I) bond is susceptible to homolytic cleavage when exposed to UV or visible light, releasing reactive iodine radicals and degrading the reagent[5]. Furthermore, the heavy iodine atom significantly increases the molecule's lipophilicity, enhancing its ability to cross the stratum corneum and enter systemic circulation, which poses a risk of thyroid interference and central nervous system toxicity[6].

HazardPathway cluster_Acrylate Acrylate Backbone cluster_Organoiodine Organoiodine Moiety Compound (Z)-Methyl 2-iodo-3-methoxyacrylate Protein Protein Haptenation Compound->Protein Dermal Contact Lipophilic High Lipophilicity Compound->Lipophilic Dermal Absorption Photolysis Photolytic Cleavage (I•) Compound->Photolysis Light Exposure Sensitization Allergic Contact Dermatitis Protein->Sensitization Systemic Systemic Toxicity Lipophilic->Systemic PPE Defense: Butyl Rubber / Double Nitrile PPE->Protein PPE->Lipophilic Hood Defense: Fume Hood / Amber Glass Hood->Photolysis

Mechanistic pathways of (Z)-Methyl 2-iodo-3-methoxyacrylate toxicity and targeted PPE interventions.

Required Personal Protective Equipment (PPE) Matrix

To combat the specific permeation and inhalation risks of this compound, adhere strictly to the following PPE matrix.

Protection CategoryRequired EquipmentMechanistic Justification
Hand Protection Butyl Rubber Gloves (Extended use) or Double-Nitrile Gloves (Tasks < 30 mins, min 8 mil).Acrylates penetrate latex and vinyl almost instantly. Nitrile offers temporary resistance; Butyl rubber provides total chemical immunity[3].
Eye/Face Protection ANSI Z87.1/EN 166 Chemical Splash Goggles. Add a Face Shield for >100 mL volumes.Prevents severe corneal irritation and systemic absorption through the highly vascularized ocular mucosa[7].
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs + Tychem® Apron.Methyl acrylate derivatives can be flammable and reactive. An impermeable apron prevents liquid from soaking through cotton to the skin.
Respiratory Protection Ducted Chemical Fume Hood (80-120 fpm face velocity).Contains volatile acrylate monomers and any iodine gas released via photolytic degradation. If ventilation fails, use a NIOSH-approved Organic Vapor (OV) respirator[7].

Operational Workflow (Step-by-Step)

Phase 1: Pre-Operational Preparation
  • Light Shielding: Ensure the fume hood lighting is minimized. Use amber or actinic glassware for all reaction vessels to prevent the photolytic degradation of the C-I bond[5].

  • Inert Atmosphere: Purge the reaction vessel and the primary chemical vial with dry Argon or Nitrogen before opening. Moisture can degrade the ester, while an inert atmosphere prevents unwanted side reactions.

  • Tool Selection: Utilize non-sparking spatulas and ensure all transfer equipment is grounded to mitigate the flammability risks associated with volatile acrylate vapors[8].

Phase 2: Active Handling
  • Donning: Inspect your butyl rubber or double-nitrile gloves for micro-tears before donning.

  • Transfer: Use a positive displacement pipette or a glass syringe with a metal hub for liquid transfers. Do not use plastic syringes with rubber plungers , as the acrylate monomer will rapidly degrade the elastomer, leading to leaks and exposure.

  • Temperature Control: Keep the primary stock vial chilled (2-8°C) during transfer. This suppresses the compound's volatility and prevents spontaneous, exothermic polymerization.

Phase 3: Post-Handling & Storage
  • Doffing: Remove the outer layer of nitrile gloves immediately after the transfer is complete. Turn them inside out to trap any residual monomer and dispose of them in a solid hazardous waste bin.

  • Storage: Backfill the primary container with Argon, seal it tightly with Parafilm, and store it at 2-8°C in a light-proof secondary container (e.g., an amber desiccator or a secondary container wrapped in aluminum foil)[5].

Workflow Start Preparation (Argon Purge) PPE Don PPE (Double Nitrile) Start->PPE Handle Active Handling (Amber Glassware) PPE->Handle Waste Halogenated Waste Stream Handle->Waste Disposal Store Storage (2-8°C, Dark) Handle->Store Retention

Standard operating workflow for handling, storing, and disposing of organoiodine acrylates.

Emergency Response & Disposal Plan

Spill Mitigation Protocol:

  • Evacuate & Ventilate: Step back, allow the fume hood to clear the immediate vapors, and alert nearby personnel.

  • Containment: Cover the spill with a commercial activated carbon spill kit or an inert absorbent like vermiculite. Never use combustible materials (e.g., paper towels) ; polymerizing acrylates generate exothermic heat that can ignite standard paper[8].

  • Cleanup: Sweep the absorbed material into a hazardous waste bag using a non-sparking brush while wearing full PPE.

Waste Disposal Plan:

  • Classification: All waste containing this compound must be strictly classified and labeled as Halogenated Organic Waste [7].

  • Segregation: Strictly isolate this waste stream from strong oxidizers, heavy metal salts, and strong bases. Mixing can trigger violent exothermic polymerization or the rapid release of toxic iodine gas.

  • Aqueous Waste: Any aqueous washes generated during reaction workups must be collected separately and labeled as toxic halogenated aqueous waste. Do not discharge trace amounts down the sink.

References

  • CAS 163041-47-2: 2-Propenoic acid, 2-iodo-3-methoxy-, methyl ester, (2Z) - CymitQuimica. 1

  • METHYL ACRYLATE HAZARD SUMMARY - NJ.gov. 8

  • What is Diiodomethane? Uses, Safety, and Where to Buy - Survival Technologies. 5

  • Allergy to acrylates - DermNet. 3

  • 3 - SAFETY DATA SHEET (Methyl Acrylate) - Fisher Scientific. 7

  • Unwanted Skin Reactions to Acrylates: An Update - MDPI.2

  • Acrylates in the Dental Office – Hazards and Hand Protection - Hourglass International, Inc.4

  • Iodoform in Surgical Practice: A Comprehensive Review of Its Historical Evolution, Clinical Applications, and Safety Profiles - PMC. 6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.